N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N5O11/c1-24(2,3)39-23(33)28(8-12-36-16-15-35-11-7-26-27-25)9-13-37-17-19-38-18-14-34-10-6-22(32)40-29-20(30)4-5-21(29)31/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLIIAXFJFOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a sophisticated, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional nature, featuring an azide (B81097) group for bioorthogonal "click" chemistry, a Boc-protected amine for sequential conjugation, and an NHS ester for reaction with primary amines, provides a versatile platform for the precise construction of complex biomolecular architectures. This guide delves into the core chemical properties, applications, and detailed experimental protocols associated with this polyethylene (B3416737) glycol (PEG)-based linker, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Structure
This compound is a branched PEGylation reagent designed for maximum versatility in bioconjugation.[1] Its structure is centered around a polyethylene glycol (PEG) backbone, which imparts hydrophilicity and biocompatibility to the molecules it modifies.[2][3] The molecule possesses three key functional groups, each with a distinct reactivity profile that can be addressed orthogonally.
The core structure consists of:
-
An Azide (N3) group : This functionality is key for participating in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions are highly efficient and specific, allowing for the covalent ligation of the linker to molecules containing a corresponding alkyne group under mild, aqueous conditions.[5][6]
-
A Boc-protected amine (N-Boc) : The tert-butyloxycarbonyl (Boc) protecting group renders the primary amine unreactive. This group can be selectively removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation reactions.[1]
-
An N-hydroxysuccinimide (NHS) ester : This is a highly reactive group that specifically targets primary amines (such as the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds.[7][8] This reaction proceeds efficiently at neutral to slightly basic pH.[9]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C24H41N5O11 | [1] |
| Molecular Weight | 575.6 g/mol | [1] |
| CAS Number | 2093153-85-4 | [1][10] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, under desiccated conditions | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [11] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a valuable reagent in a variety of applications:
-
PROTAC Synthesis : This is a primary application area. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] This linker can be used to connect the target protein ligand to the E3 ligase ligand in a controlled, stepwise manner.[2]
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies, leveraging the NHS ester to react with lysine residues on the antibody and the azide group for conjugating the drug.[12]
-
Surface Modification : Biomolecules or other ligands can be attached to surfaces functionalized with primary amines or alkynes for applications in diagnostics and biomaterials.
-
Bioconjugation and Labeling : The linker facilitates the creation of complex bioconjugates by allowing for the sequential attachment of different molecules, such as fluorescent dyes, peptides, or oligonucleotides.[1]
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a logical, stepwise workflow that takes advantage of the orthogonal reactivity of its functional groups. This allows for the controlled and directional assembly of the final PROTAC molecule.
Caption: Logical workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for the key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: NHS Ester Reaction with a Primary Amine
This protocol describes the conjugation of the linker to a protein or peptide via its primary amines.
Materials:
-
This compound
-
Protein/peptide with primary amines (e.g., in PBS)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a stock solution of the protein/peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mM. Do not store this solution as the NHS ester is susceptible to hydrolysis.[7]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein/peptide solution.[11] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the free amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry (observing the expected mass decrease).
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the linker and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.[12]
-
Prepare a 200 mM stock solution of THPTA (for aqueous reactions) or TBTA (for organic solvents) in water or DMSO.[12]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[12]
-
Dissolve the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the azide- and alkyne-functionalized molecules (typically in a 1:1.2 molar ratio).
-
Add the THPTA/TBTA ligand to the reaction mixture.
-
Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-250 µM.[13]
-
Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).[13]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting triazole-linked conjugate using an appropriate chromatographic technique (e.g., HPLC, size-exclusion chromatography).
-
Characterize the final product by mass spectrometry and NMR to confirm the formation of the triazole ring.
-
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. neb.com [neb.com]
- 9. glenresearch.com [glenresearch.com]
- 10. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. axispharm.com [axispharm.com]
- 13. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a heterobifunctional crosslinker essential for researchers, scientists, and drug development professionals. This branched polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, enabling the precise linkage of molecules for advanced therapeutic and diagnostic applications.
Core Concepts: Structure and Physicochemical Properties
This compound is a branched labeling reagent with three key functional components: an azide (B81097) group, a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique architecture allows for a multi-step, controlled bioconjugation strategy. The azide group facilitates PEGylation through "click chemistry," a highly efficient and specific reaction.[1] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further modification.[1] The NHS ester is highly reactive towards primary amines, commonly found on proteins and other biomolecules, forming stable amide bonds.[1]
Below is a two-dimensional representation of the this compound structure:
Image 1. 2D Chemical Structure of this compound.
Quantitative data for this compound and a related compound are summarized in the following table for easy comparison.
| Property | This compound | N-(Azido-PEG3)-N-Boc-PEG3-NHS ester |
| CAS Number | 2093153-85-4[1] | 2112731-51-6[3] |
| Molecular Formula | C24H41N5O11[1] | C26H45N5O12[3] |
| Molecular Weight | 575.6 g/mol [1] | 619.7 g/mol [3] |
| Purity | ≥95% - 98%[1][4] | 98%[3] |
| Storage Condition | -20°C[1][3] | -20°C[3] |
| Shipping Condition | Ambient Temperature[1][3] | Ambient Temperature[3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[5] | Information not available. |
| Shelf life | 1095 days[6] | Information not available. |
Functional Characteristics and Reactivity
The heterobifunctional nature of this compound provides a versatile platform for bioconjugation. The reactivity of each functional group is detailed below.
NHS Ester Reactivity and Hydrolysis
The NHS ester readily reacts with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[5] This reaction is most efficient in a pH range of 7-9.[5] However, the NHS ester is susceptible to hydrolysis, which is a competing reaction in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with the half-life of the NHS ester decreasing at higher pH values. For instance, the half-life of a branched PEG-NHS at pH 7.4 can exceed 120 minutes, while at pH 9.0, it can be less than 9 minutes.
Azide Group and Click Chemistry
The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[7] It can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-containing molecules or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[7]
Boc-Protected Amine
The tert-Butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions. This allows for sequential conjugations, where the NHS ester and azide groups are reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to conjugate the cytotoxic payload to the antibody. The NHS ester can react with lysine residues on the antibody, and the azide can be used to attach the drug molecule via click chemistry.
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. N-(Azido-PEG2)-N-Boc-PEG3-NHS ester_2093153-85-4_新研博美 [xinyanbm.com]
- 3. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. labsolu.ca [labsolu.ca]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Versatile Linker for PROTACs and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a heterobifunctional linker that has emerged as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its unique trifunctional nature, featuring an azide (B81097) group for click chemistry, a Boc-protected amine for controlled release, and an N-hydroxysuccinimide (NHS) ester for amine coupling, offers a versatile platform for the precise assembly of complex biomolecules.[1] This guide provides a comprehensive overview of its key features, quantitative data, and detailed experimental protocols for its application in PROTAC synthesis.
Core Features and Applications
This compound is a branched polyethylene (B3416737) glycol (PEG)-based linker designed for maximum efficiency and versatility in bioconjugation. The integrated PEG spacers (PEG2 and PEG3) enhance the solubility and bioavailability of the resulting conjugate.[2]
The three key functional groups are:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the efficient and stable conjugation to primary amines, such as those found on lysine (B10760008) residues of proteins or on amine-modified small molecules.[1]
-
tert-Butyloxycarbonyl (Boc)-Protected Amine: The Boc protecting group provides an orthogonal handle for a secondary conjugation step. It remains stable during the initial NHS ester reaction and can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.
-
Azide (N3) Group: This functionality is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4]
This unique combination of reactive groups makes this compound an ideal candidate for the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This linker facilitates the sequential conjugation of a target protein ligand and an E3 ligase ligand to form a functional PROTAC.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C24H41N5O11 | [1] |
| Molecular Weight | 575.6 g/mol | [1] |
| CAS Number | 2093153-85-4 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typically >98%) | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [6] |
| Storage | -20°C, desiccated | [1] |
PROTAC Signaling Pathway and Synthesis Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and the experimental workflow for its synthesis using this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These protocols should be optimized for specific ligands and reaction conditions.
Step 1: NHS Ester Conjugation of the E3 Ligase Ligand
This step involves the reaction of the NHS ester on the linker with a primary amine on the E3 ligase ligand.
Materials:
-
This compound
-
E3 Ligase Ligand (containing a primary amine)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Add the amine base (2-3 equivalents) to the solution and stir.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the linker solution dropwise to the E3 ligase ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture can be used directly in the next step or purified by standard chromatographic techniques (e.g., HPLC) to isolate the intermediate product (Ligand1-Linker).
Step 2: Boc Deprotection
This step removes the Boc protecting group to reveal a primary amine for the subsequent conjugation.
Materials:
-
Ligand1-Linker intermediate from Step 1
-
Acidic deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or 4M HCl in dioxane)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the Ligand1-Linker intermediate in the chosen solvent (e.g., DCM).
-
Add the acidic deprotection reagent (e.g., 20-50% TFA in DCM) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by LC-MS.
-
Once the deprotection is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.
Step 3: Click Chemistry Conjugation of the Target Protein Ligand
This final step couples the target protein ligand (containing an alkyne group) to the deprotected Ligand1-Linker intermediate via a click chemistry reaction. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are described below.
3a. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Deprotected Ligand1-Linker intermediate from Step 2
-
Target Protein Ligand (containing a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA))
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the deprotected Ligand1-Linker intermediate (1 equivalent) and the target protein ligand (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a premix of CuSO4 (0.1-0.2 equivalents) and the copper ligand (e.g., TBTA, 0.2-0.4 equivalents).
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1 equivalent).
-
Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
3b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Deprotected Ligand1-Linker intermediate from Step 2
-
Target Protein Ligand (containing a strained alkyne, e.g., DBCO or BCN)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the deprotected Ligand1-Linker intermediate (1 equivalent) and the target protein ligand with a strained alkyne (1-1.5 equivalents) in the chosen solvent.
-
Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
Conclusion
This compound is a powerful and versatile tool for the construction of PROTACs and other complex bioconjugates. Its well-defined structure and trifunctional nature allow for a controlled, sequential approach to synthesis. By understanding its core features and following established protocols, researchers can effectively utilize this linker to advance their drug discovery and development efforts.
References
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Branched Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester (CAS Number: 2093153-85-4). This reagent is of significant interest in the fields of targeted therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as other advanced bioconjugation applications.
Core Compound Specifications
This compound is a branched polyethylene (B3416737) glycol (PEG) linker possessing three distinct functional moieties: an azide (B81097) group for "click chemistry," a Boc-protected amine for controlled sequential conjugation, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.
| Property | Value | Source(s) |
| CAS Number | 2093153-85-4 | [1][2][3][4][5] |
| Molecular Formula | C24H41N5O11 | [2][4][5] |
| Molecular Weight | 575.6 g/mol | [2][4] |
| Purity | Typically ≥95% - 98% | [1][2][4] |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | Store at -20°C, desiccated.[4][5] Allow to warm to room temperature before opening to prevent moisture condensation.[5] | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Chemical Structure and Functional Groups
The unique branched architecture of this linker allows for a multi-directional approach to molecular assembly.
-
Azide Group (-N3): Enables highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This "click chemistry" reaction is widely used for its high yield and biocompatibility.
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group allows for the temporary masking of a primary amine. This amine can be deprotected under acidic conditions, revealing a nucleophilic site for subsequent conjugation steps. This feature is critical for the sequential and controlled synthesis of complex biomolecules.
-
NHS Ester (-O-N(C=O)2C4H4): This active ester readily reacts with primary amines (e.g., on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides) at neutral to slightly basic pH (7-9) to form stable amide bonds.[5]
Key Applications in Drug Development
The trifunctional nature of this compound makes it a versatile tool for the construction of complex therapeutic and diagnostic agents.
PROTAC Synthesis
This linker is particularly well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's components can be strategically utilized to connect the target-binding ligand and the E3 ligase-binding ligand.
Antibody-Drug Conjugate (ADC) Development
In the context of ADCs, this linker can be used to attach therapeutic payloads to an antibody. The NHS ester can react with lysine residues on the antibody, while the azide or the deprotected amine can be used to conjugate the drug molecule. The branched PEG structure can enhance the solubility and pharmacokinetic properties of the resulting ADC.
Bioconjugation and Surface Modification
This reagent can be used to tether molecules to surfaces or to create complex multi-molecular assemblies for various research applications, including diagnostics and biomaterial development.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for reagents with similar functionalities. Due to the lack of peer-reviewed, published protocols for this specific CAS number, researchers should perform optimizations for their specific molecules and experimental conditions.
General Protocol for Protein Labeling via NHS Ester
This protocol describes the conjugation of the linker to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation times and temperature may require optimization.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized molecule (from step 4.1) to an alkyne-containing molecule.
Materials:
-
Azide-labeled molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
TBTA or other copper-coordinating ligand (optional, but recommended)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Dissolve the azide-labeled molecule and a slight molar excess (1.1-1.5 equivalents) of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Reaction Initiation: To the mixture of the azide and alkyne, add CuSO4 to a final concentration of 0.1-1 mM. If using a ligand like TBTA, pre-mix it with the CuSO4.
-
Reduction: Add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or reversed-phase chromatography) to remove the catalyst and unreacted starting materials.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Neutralizing base (e.g., triethylamine (B128534) or DIPEA)
Procedure:
-
Dissolution: Dissolve the Boc-protected molecule in a suitable solvent such as DCM.
-
Acid Treatment: Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Solvent Removal: Remove the TFA and solvent under reduced pressure.
-
Neutralization and Purification: The resulting amine salt can be used directly in some cases or neutralized with a base. Further purification may be necessary depending on the subsequent steps.
Visualizations
General Experimental Workflow for PROTAC Synthesis
References
Molecular weight of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and handling procedures for the heterobifunctional crosslinker, this compound. This reagent is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed with three distinct functional moieties:
-
An N-hydroxysuccinimide (NHS) ester : A highly reactive group for covalent modification of primary amines (-NH₂) found on proteins, peptides, and other biomolecules.
-
An Azide (B81097) (N₃) group : A versatile functional group for "click chemistry," enabling efficient and specific conjugation to alkyne-containing molecules.
-
A tert-Butyloxycarbonyl (Boc) protected amine : A masked primary amine that can be deprotected under acidic conditions to reveal a new reactive site for further functionalization.
This unique combination allows for the sequential and controlled conjugation of multiple molecules, making it an ideal linker for constructing complex bioconjugates.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight (MW) | 575.6 g/mol | [1] |
| Chemical Formula | C₂₄H₄₁N₅O₁₁ | [1] |
| CAS Number | 2093153-85-4 | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, desiccated | [1] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Shipping Conditions | Ambient Temperature | [1] |
Key Applications and Workflows
The trifunctional nature of this linker lends itself to a variety of sophisticated bioconjugation strategies.
Dual-Labeling of Biomolecules
The orthogonal reactivity of the NHS ester and the azide group allows for the specific labeling of a single biomolecule with two different entities. For example, a protein can first be reacted with the NHS ester via its lysine (B10760008) residues. Subsequently, an alkyne-modified fluorescent probe or drug molecule can be attached via the azide group using copper-catalyzed or strain-promoted click chemistry.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
This linker is particularly well-suited for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target-binding ligand and the E3 ligase ligand.
The logical workflow for using this compound in PROTAC synthesis is visualized below.
Experimental Protocols
The following sections provide detailed methodologies for utilizing the reactive groups of this linker. These are general protocols and should be optimized for specific applications.
Protocol 1: Amine Labeling via NHS Ester
This protocol describes the conjugation of the NHS ester moiety to a primary amine-containing molecule, such as a protein.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)[2]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.[2]
-
Prepare the Linker Solution: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare aqueous stock solutions for storage.[2]
-
Perform the Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purify the Conjugate: Remove excess, unreacted linker and byproducts by using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).
The general workflow for NHS ester conjugation is depicted below.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide group on the linker and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1 or another source)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270) (freshly prepared solution)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 20 mM CuSO₄ solution in water.
-
Prepare a 100 mM Sodium Ascorbate solution in water (must be fresh).
-
Prepare a 50 mM ligand (e.g., THPTA) solution in water.
-
-
Prepare Reactants: Dissolve the azide- and alkyne-containing molecules in the reaction buffer.
-
Initiate the Reaction: In an Eppendorf tube, combine the reactants and buffer. Add the components in the following order: a. The azide- and alkyne-containing molecules. b. The copper ligand (to a final concentration of ~0.50 mM). c. The CuSO₄ solution (to a final concentration of ~0.10 mM). d. The sodium ascorbate solution (to a final concentration of ~5 mM).
-
Incubate: Mix the solution gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purify: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or HPLC, to remove the copper catalyst and excess reagents.
Stability and Handling
-
NHS Ester Stability : The NHS ester is highly susceptible to hydrolysis, especially at alkaline pH. The rate of hydrolysis increases significantly as the pH rises above 8.5. Therefore, reactions should be carried out promptly after preparing the linker solution, and the pH of the reaction buffer should be carefully controlled.
-
Storage : The solid reagent should be stored at -20°C and protected from moisture.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. Solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods but should be used as quickly as possible.
This technical guide provides the fundamental information required for the successful application of this compound in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed methodology for the synthesis of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This versatile molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex drug delivery systems. The guide outlines a plausible and efficient synthetic pathway, starting from the commercially available N-Boc-diethanolamine, and provides detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid in its successful laboratory preparation.
Introduction
This compound is a branched PEG linker designed for advanced bioconjugation strategies.[1] Its three distinct functional groups—an azide (B81097), a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester—offer orthogonal reactivity, enabling the sequential and controlled linkage of different molecular entities. The azide group facilitates "click chemistry" reactions, the Boc-protected amine can be deprotected to reveal a primary amine for amide bond formation, and the NHS ester is a highly reactive group for coupling with primary amines.[1][2] The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[3] This guide details a rational synthetic approach to this complex linker.
Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed via a multi-step pathway starting from N-Boc-diethanolamine. This strategy allows for the controlled and sequential introduction of the different functionalized PEG arms. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Mono-tosylation of N-Boc-diethanolamine
This step involves the selective activation of one of the hydroxyl groups of N-Boc-diethanolamine via tosylation to facilitate the subsequent nucleophilic substitution.
Protocol:
-
Dissolve N-Boc-diethanolamine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (B92270) (1.2 eq) to the solution.
-
Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the mono-tosylated intermediate.
Step 2: Synthesis of N-(Azido-PEG2)-N-Boc-ethanolamine
This step involves a two-part reaction: first, the displacement of the tosyl group with an azide, followed by the PEGylation of the remaining hydroxyl group. A more direct approach involves the reaction with a pre-formed azido-PEGylating agent. Here, we detail the synthesis of the azido-PEG arm followed by its attachment.
Protocol:
-
To a solution of diethylene glycol (large excess) in THF, add sodium hydride (1.0 eq) at 0 °C and stir for 30 minutes.
-
Add the mono-tosylated N-Boc-diethanolamine (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the mono-PEGylated intermediate.
-
Dissolve the mono-PEGylated intermediate (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (B128534) (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) and stir at room temperature overnight.
-
Work up the reaction by washing with water and brine. The organic layer is dried and concentrated.
-
Dissolve the resulting mesylated compound in dimethylformamide (DMF) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the crude product by silica gel column chromatography to obtain N-(Azido-PEG2)-N-Boc-ethanolamine.
Step 3: Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester
This step involves the PEGylation of the remaining hydroxyl group with a protected carboxylic acid PEG linker.
Protocol:
-
Dissolve N-(Azido-PEG2)-N-Boc-ethanolamine (1.0 eq) in anhydrous THF.
-
Add sodium hydride (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add bromo-PEG3-t-butyl ester (1.2 eq) to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Step 4: Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid
This step involves the deprotection of the t-butyl ester to yield the free carboxylic acid.
Protocol:
-
Dissolve the N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
The resulting crude N-(Azido-PEG2)-N-Boc-PEG3-acid can be used in the next step without further purification.[4]
Step 5: Synthesis of this compound
The final step is the activation of the carboxylic acid to form the NHS ester.
Protocol:
-
Dissolve the crude N-(Azido-PEG2)-N-Boc-PEG3-acid (1.0 eq) in anhydrous DCM or DMF.
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq).[5][6]
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.[5] The product should be stored at -20°C.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis.
Table 1: Reagents and Solvents
| Step | Key Reagents | Key Solvents |
| 1 | N-Boc-diethanolamine, Tosyl chloride, Pyridine | Dichloromethane (DCM) |
| 2 | Mono-tosylated intermediate, Diethylene glycol, Sodium hydride, Methanesulfonyl chloride, Sodium azide | Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) |
| 3 | N-(Azido-PEG2)-N-Boc-ethanolamine, Sodium hydride, Bromo-PEG3-t-butyl ester | Tetrahydrofuran (THF) |
| 4 | N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |
| 5 | N-(Azido-PEG2)-N-Boc-PEG3-acid, N-hydroxysuccinimide (NHS), EDC | Dichloromethane (DCM) or Dimethylformamide (DMF) |
Table 2: Reaction Conditions and Expected Yields
| Step | Temperature | Duration | Typical Yield (%) |
| 1 | 0 °C to RT | 12-16 h | 70-85 |
| 2 | 0 °C to 90 °C | 24-36 h | 60-75 |
| 3 | 0 °C to RT | 12-16 h | 65-80 |
| 4 | Room Temperature | 2-4 h | >95 (crude) |
| 5 | Room Temperature | 12-16 h | 80-90 |
Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.
Characterization
The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the presence of characteristic peaks for the PEG backbone, the Boc group, and the terminal functional groups. The disappearance of signals from starting materials and the appearance of new signals will confirm the progression of the reaction. For example, the appearance of a singlet around 1.4 ppm in ¹H NMR confirms the Boc group, while the characteristic PEG methylene (B1212753) signals appear around 3.6 ppm.[7][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the PEG derivatives.[4][9][10][11][12]
-
Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reactions. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. Purification of PEG derivatives can be challenging but is often achieved using silica gel or reverse-phase chromatography.[13]
Logical Relationships and Workflows
The synthesis involves a series of sequential reactions where the product of one step becomes the reactant for the next. The protection and deprotection steps are crucial for achieving the desired trifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. sciex.com [sciex.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a versatile tool in the field of bioconjugation. Its unique branched structure, incorporating an N-hydroxysuccinimide (NHS) ester, an azide (B81097) group, and a Boc-protected amine, offers a sequential and controlled approach to the development of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), PROTACs, and advanced diagnostic agents.[1][2][3]
Core Concepts and Chemical Properties
This compound is a heterotrifunctional, branched PEG linker.[4][5] The PEG backbone enhances the solubility and biocompatibility of the resulting conjugate.[6][7] The three functional groups provide orthogonal reactivity, allowing for a stepwise conjugation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H41N5O11 | [4][5] |
| Molecular Weight | 575.6 g/mol | [4][5] |
| CAS Number | 2093153-85-4 | [4][5] |
| Purity | Typically ≥95% | [8] |
| Storage | -20°C, desiccated | [4][5] |
| Solubility | Soluble in DMSO, DMF | [9] |
Functional Moieties and Their Reactivity
The utility of this linker lies in the distinct reactivity of its three functional groups:
-
NHS Ester: This amine-reactive group allows for the covalent attachment to primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins and peptides) through a stable amide bond. This reaction is typically carried out in a slightly alkaline pH range (7.2-8.5).[9][10]
-
Azide Group: This moiety is used in "click chemistry," most commonly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage with an alkyne-containing molecule.[1][2] It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives like DBCO or BCN.[1][3]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under the conditions required for NHS ester and azide reactions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine for further conjugation.[11][12]
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Amine Conjugation via NHS Ester
This protocol describes the conjugation of the NHS ester moiety to a protein containing primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.[13][14]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein conjugate from Protocol 1
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer: Phosphate buffer, pH 6.5-7.5
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-functionalized protein conjugate in the reaction buffer. In a separate tube, dissolve the alkyne-containing molecule.
-
Catalyst Preparation: Prepare a stock solution of CuSO4 and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: To the azide-functionalized protein, add the alkyne-containing molecule. Then, add the CuSO4/THPTA solution to a final copper concentration of 50-100 µM.[4] Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical methods.
-
Purification: Purify the resulting triazole-linked conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Scavenger (optional, e.g., triisopropylsilane)
-
Neutralization buffer: e.g., saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM. If the substrate is sensitive to the carbocation generated during deprotection, add a scavenger.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v). Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. The resulting TFA salt of the amine can sometimes be used directly.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base such as a saturated sodium bicarbonate solution.
-
Purification: Purify the deprotected conjugate as needed for subsequent steps.
Quantitative Data
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for the individual reaction types.
Table 2: Representative Reaction Parameters for NHS Ester-Amine Coupling
| Parameter | Value | Conditions | Reference |
| pH Optimum | 7.2 - 8.5 | Aqueous buffer | [10] |
| Reaction Time | 30 - 120 min | Room temperature or 4°C | [10] |
| NHS Ester Half-life (Hydrolysis) | ~1-2 hours | pH 7 | [10] |
| Molar Excess of NHS Ester | 10 - 50 fold | Over protein | [14] |
Table 3: Representative Reaction Parameters for CuAAC
| Parameter | Value | Conditions | Reference |
| Copper Concentration | 50 - 100 µM | Aqueous buffer | [4] |
| Ligand:Copper Ratio (THPTA) | ≥ 5:1 | [4] | |
| Sodium Ascorbate Concentration | 1 - 5 mM | [15] | |
| Reaction Time | 1 - 4 hours | Room temperature | [15] |
| Yield | Often >90% | Optimized conditions | [2] |
Table 4: Representative Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time | Temperature | Reference |
| Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | 30-60 min | Room Temperature | [11] |
| Hydrochloric acid (HCl) | 4 M | Dioxane | 30-60 min | Room Temperature | [12] |
Applications and Workflows
The trifunctional nature of this linker enables the creation of highly complex and tailored bioconjugates.
Workflow 1: Synthesis of a Dual-Labeled Antibody for Imaging and Targeting
This workflow demonstrates how to conjugate a targeting antibody with both an imaging agent (via click chemistry) and a therapeutic payload (after Boc deprotection).
Workflow 2: Assembly of a FRET-based Biosensor
This workflow illustrates the use of the linker to bring a FRET donor and acceptor pair into proximity on a biomolecule for binding studies.
Conclusion
This compound is a powerful and versatile reagent for advanced bioconjugation. Its branched structure and three orthogonal reactive groups provide researchers with the flexibility to design and synthesize complex, multi-functional biomolecules with a high degree of control. The methodologies and data presented in this guide offer a solid foundation for the successful application of this linker in cutting-edge research and drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEG Linkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of proteomics, offering a versatile strategy to enhance the therapeutic and diagnostic potential of proteins. This in-depth technical guide provides a comprehensive overview of PEG linkers, their properties, and their critical applications in proteomics. We will delve into the quantitative effects of PEGylation, detailed experimental protocols, and the underlying biological pathways and workflows.
Core Concepts of PEG Linkers in Proteomics
Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer that can be covalently attached to proteins, a process known as PEGylation.[1] This modification confers several advantageous properties to the target protein, making PEG linkers a cornerstone of bioconjugation chemistry.[2][]
Properties Conferred by PEGylation:
-
Increased Solubility: PEG chains are highly hydrophilic, significantly improving the solubility of hydrophobic proteins in aqueous solutions.[4]
-
Enhanced Stability: PEGylation protects proteins from proteolytic degradation, leading to a longer circulating half-life in vivo.[5][6]
-
Reduced Immunogenicity: The PEG moiety can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[7][8]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the protein, PEGylation reduces renal clearance, prolonging its circulation time.[9][10]
Types of PEG Linkers:
PEG linkers can be classified based on their structure and reactivity:
-
Linear vs. Branched: Linear PEGs are the simplest form, while branched PEGs offer a higher hydrodynamic volume and can be used for multivalent conjugation.[11]
-
Monodispersed vs. Polydispersed: Monodispersed PEGs have a defined molecular weight, ensuring homogeneity in the final conjugate, whereas polydispersed PEGs are a mixture of different chain lengths.[12]
-
Homobifunctional vs. Heterobifunctional: Homobifunctional linkers have the same reactive group at both ends, suitable for cross-linking identical molecules. Heterobifunctional linkers possess different reactive groups, enabling the conjugation of two different molecules.[13]
Quantitative Impact of PEGylation on Protein Properties
The effects of PEGylation can be quantified to optimize the design of protein-drug conjugates. The length and structure of the PEG linker, as well as the site of attachment, significantly influence the resulting properties of the protein.
Table 1: Influence of PEG Linker Length on Protein Structural Dynamics
| PEG Linker Length | Root Mean Square Deviation (RMSD) | Hinge Expansion (Å) |
| Non-PEGylated | ~1.5 nm | ~30 Å |
| 1 kDa | ~2.1 nm | 35.34 Å |
| 2 kDa | ~4.5 nm | 53.40 Å |
| 4 kDa | ~13 nm | 63.53 Å |
Data adapted from multiscale computational studies on a HER2 monoclonal antibody. Longer PEG chains induce greater structural flexibility and deviation from the initial conformation.[14]
Table 2: Thermodynamic Stability of α-1 Antitrypsin (AAT) Before and After PEGylation
| Parameter | Native AAT | PEGylated AAT |
| ΔG°NI(H2O) (kJ·mol−1) | 16.3 ± 2.3 | Unchanged |
| ΔG°IU(H2O) (kJ·mol−1) | 13.1 ± 0.8 | Unchanged |
| Cm (M) | 0.8 ± 0.2 and 2.4 ± 0.1 | Unchanged |
This table shows that for α-1 antitrypsin, PEGylation did not significantly alter the thermodynamic parameters of the protein, suggesting that the overall stability of the folded state was maintained.[15]
Table 3: Effect of PEGylation on the Pharmacokinetics of Interferon-α
| Formulation | Mean Maximum Serum Concentration (µg/L) | Time to Maximum Concentration (hours) |
| PEG-IFN-α 2a (single dose) | 14.2 | 78 |
| PEG-IFN-α 2a (multiple doses) | 25.6 | 45 |
| PEG-IFN-α 2b | Not specified | 15 - 44 |
PEGylation significantly alters the pharmacokinetic profile of interferon-α, leading to a sustained release and longer-lasting presence in the bloodstream.[16]
Experimental Protocols in Proteomics Utilizing PEG Linkers
Precise and reproducible experimental protocols are crucial for the successful application of PEG linkers in proteomics research and drug development.
General Protein PEGylation Protocol (Amine-Reactive PEG)
This protocol describes a general method for conjugating an amine-reactive PEG linker (e.g., Y-NHS-40K) to a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG derivative (e.g., Y-NHS-40K)
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Dry, water-miscible organic solvent (e.g., DMF or DMSO)
-
Reaction vessel
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Protein Solution Preparation: Dissolve the protein in the chosen amine-free buffer to a concentration of at least 2 mg/mL.
-
PEG Reagent Preparation: Allow the container with the PEG derivative to warm to room temperature. Calculate the required amount of the PEG linker. A 5- to 10-fold molar excess over the protein is a common starting point. Dissolve the PEG linker in a minimal amount of dry organic solvent.[17]
-
Reaction: Slowly add the dissolved PEG linker to the protein solution with gentle stirring or swirling.
-
Incubation: Incubate the reaction mixture at 0-5°C for approximately three hours or at room temperature for about one hour. Reaction times may need to be optimized depending on the specific protein and desired degree of PEGylation.[17]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess PEG linker, such as a small molecule with a primary amine (e.g., glycine (B1666218) or Tris).
-
Purification: Proceed to purify the PEGylated protein from unreacted protein and excess PEG reagents.
Purification of PEGylated Proteins
Chromatographic techniques are commonly employed to separate the desired PEGylated protein from the reaction mixture.
A. Size Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at removing unreacted, smaller proteins and excess low molecular weight PEG reagents.[]
B. Ion Exchange Chromatography (IEX):
IEX separates proteins based on their net charge. The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its interaction with the IEX resin. This change in binding affinity allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species, as well as positional isomers.[][18]
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC separates molecules based on their hydrophobicity. While less common for large-scale purification due to the potential for protein denaturation, it is a powerful analytical tool for assessing the purity of PEGylated proteins and separating isomers.[][19]
Characterization of PEGylated Proteins by Mass Spectrometry
Mass spectrometry is a critical tool for characterizing PEGylated proteins, providing information on the degree of PEGylation and the site of attachment.
Protocol for LC/MS Analysis:
-
Sample Preparation: The PEGylated protein sample may require desalting or buffer exchange into a volatile buffer system compatible with mass spectrometry (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).
-
Liquid Chromatography (LC) Separation: The sample is injected onto an HPLC system, typically using a reversed-phase column, to separate different PEGylated species.
-
Post-Column Addition of Charge-Reducing Agent (Optional but Recommended): To simplify the resulting mass spectrum, a charge-stripping agent like triethylamine (B128534) can be added post-column. This reduces the complexity of the charge state distribution of the protein ions.[10]
-
Mass Spectrometry (MS) Analysis: The eluent from the LC is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in a mode suitable for large molecule analysis.[9][10]
-
Data Analysis: The resulting mass spectra are deconvoluted to determine the molecular weights of the different species present in the sample. This allows for the determination of the number of PEG chains attached to the protein.[2] To identify the specific sites of PEGylation, tandem mass spectrometry (MS/MS) analysis of proteolytic digests of the PEGylated protein is performed.[20]
Visualizing Workflows and Pathways with PEG Linkers
Graphviz diagrams can effectively illustrate the complex workflows and biological pathways involving PEG linkers.
Conclusion
PEG linkers are a powerful and versatile technology in proteomics, enabling the development of more effective and safer protein-based therapeutics and diagnostics. A thorough understanding of the different types of PEG linkers, their quantitative effects on protein properties, and the associated experimental protocols is essential for researchers and drug developers. The ability to precisely control the PEGylation process and thoroughly characterize the resulting conjugates is paramount to harnessing the full potential of this technology. As our understanding of the structure-function relationships of PEGylated proteins continues to grow, so too will the innovation and application of PEG linkers in addressing complex challenges in medicine and biotechnology.
References
- 1. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells [frontiersin.org]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Protocol for Protein PEGylation [jenkemusa.com]
- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Function of NHS Ester in Amine Labeling
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a highly efficient and versatile method for covalently labeling proteins, peptides, antibodies, and other biomolecules.[1][][3] Their utility stems from a straightforward reaction mechanism that forms stable amide bonds with primary amines under mild, aqueous conditions, making them indispensable tools in research, diagnostics, and the development of antibody-drug conjugates (ADCs).[]
This guide offers a comprehensive technical overview of the principles, optimization parameters, and practical protocols for utilizing NHS ester chemistry in amine labeling.
Core Principle: The Chemistry of Amine Labeling
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][3] The primary amino groups on a biomolecule, typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, act as nucleophiles.[4][5][6] The unprotonated amine attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond between the label and the biomolecule.[][3][7]
Optimizing the Labeling Reaction: Key Parameters
The efficiency of the labeling reaction is critically dependent on several parameters. A competing reaction, the hydrolysis of the NHS ester, must be managed to ensure a high yield of the desired conjugate.[][7][8][9][10][11]
Data Presentation: Reaction Condition Optimization
The following tables summarize the critical quantitative parameters for successful amine labeling.
Table 1: Key Parameters for NHS Ester-Amine Coupling
| Parameter | Recommended Value/Range | Notes |
| Reaction Buffer pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | This range ensures primary amines are sufficiently deprotonated to be nucleophilic. At pH < 7, the reaction is very slow. At pH > 9.0, hydrolysis of the NHS ester significantly increases.[12][13][14][15] |
| Buffer Composition | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines. Tris and glycine (B1666218) are incompatible as they compete with the target molecule for reaction with the NHS ester.[7][12][13][14][16] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize hydrolysis and are suitable for labile proteins, though reaction times may need to be extended.[7][17] |
| Reaction Time | 0.5 - 4 hours at RT; Overnight at 4°C | The optimal time depends on the reactivity of the protein and the specific NHS ester.[7][12][17] |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[14] At lower concentrations, the competing hydrolysis reaction is more pronounced. |
| Molar Ratio (Label:Protein) | 5:1 to 20:1 for Antibodies (IgG) | The ideal ratio depends on the protein and the desired degree of labeling (DOL). Empirical testing is often required to find the optimal ratio.[5][12][18] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | NHS esters are often poorly soluble in aqueous buffers and should first be dissolved in a high-quality, anhydrous organic solvent before addition to the reaction.[12][18][19][20] |
Table 2: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [7][21] |
| 7.0 | Ambient | ~7 hours | [6][22] |
| 8.0 | Ambient | ~1 hour | [23] |
| 8.6 | 4°C | 10 minutes | [7][21][23] |
| 9.0 | Ambient | Minutes | [6][22] |
Experimental Protocol: Antibody Labeling with a Fluorescent Dye NHS Ester
This protocol provides a general methodology for conjugating an amine-reactive fluorescent dye to an IgG antibody.
Mandatory Visualization: Experimental Workflow
Detailed Methodology
-
Prepare Antibody Solution for Labeling [4]
-
Ensure the antibody solution is at a concentration of at least 2.5 mg/mL in an amine-free buffer, such as 1X PBS.
-
The buffer must be free of amine-containing stabilizers like Tris, glycine, or BSA.[4] If these are present, the antibody must be purified via dialysis or buffer exchange.
-
Add 0.1 volumes of 1 M sodium bicarbonate to the antibody solution to adjust the pH to ~8.3.
-
-
Prepare Dye Stock Solution [4]
-
Allow the vial of the NHS ester dye to warm to room temperature before opening to prevent moisture condensation.[22][24]
-
Dissolve the NHS ester in anhydrous DMSO to a final concentration of 10 mM (or 10 mg/mL, depending on the supplier's instructions).[5][19] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Carry out the Labeling Reaction [4]
-
While gently stirring or vortexing the antibody solution, add the calculated volume of the 10 mM dye stock solution in a dropwise fashion. A molar ratio of 9:1 to 15:1 (dye:antibody) is a common starting point for IgG.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Separate the Labeled Protein from Free Dye [4][19]
-
Immediately after incubation, load the reaction mixture onto a pre-equilibrated gel filtration column (e.g., Sephadex® G-25).
-
Elute the conjugate with 1X PBS buffer. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect fractions and identify those containing the protein, typically by monitoring absorbance at 280 nm.
-
-
Determine the Degree of Labeling (DOL) [4][13]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of dye / Aₘₐₓ of dye) and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the DOL:
-
DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
-
Where ε_dye is the molar extinction coefficient of the dye.
-
-
-
Storage of Labeled Antibody [19]
-
Store the purified, labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage. Adding a stabilizer like BSA may be beneficial for long-term stability. Aliquoting is recommended to avoid freeze-thaw cycles.
-
Troubleshooting Common Issues
Mandatory Visualization: Troubleshooting Workflow
Q1: My labeling efficiency is very low. What are the potential causes?
-
Hydrolysis of NHS Ester: This is the most common issue. Ensure the NHS ester reagent is stored desiccated and that stock solutions are prepared fresh in anhydrous solvent.[8][24] Perform the reaction promptly after adding the ester to the aqueous buffer.
-
Suboptimal pH: Verify the reaction pH is between 8.0 and 8.5.[13][14] A pH that is too low will result in protonated, non-reactive amines, while a pH that is too high will accelerate hydrolysis.[12][16]
-
Amine-Containing Buffers: Ensure your protein solution does not contain buffers like Tris or glycine, which will compete for the NHS ester.[13][14]
-
Low Reactant Concentrations: If the protein concentration is too low (<1-2 mg/mL), the rate of hydrolysis can outcompete the rate of aminolysis.[4][7] Consider concentrating your protein sample before labeling.
Q2: My protein precipitates after labeling. What should I do?
-
Over-labeling: Attaching too many label molecules, especially hydrophobic dyes, can alter the protein's solubility and lead to aggregation.[13] Reduce the molar excess of the NHS ester in the reaction to achieve a lower degree of labeling.
-
Hydrophobic Labels: If using a particularly hydrophobic label, consider switching to a more water-soluble version, such as a sulfo-NHS ester, if available.[13] Sulfo-NHS esters contain a sulfonate group that increases the water solubility of the reagent and the resulting conjugate.[6][20]
References
- 1. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fluidic.com [fluidic.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. neb.com [neb.com]
- 18. interchim.fr [interchim.fr]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. covachem.com [covachem.com]
- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
The Chemistry of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread use stems from its remarkable stability under a variety of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its facile removal under mild acidic conditions. This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other sensitive functionalities, a critical aspect of multi-step synthetic campaigns. This guide provides a comprehensive overview of the chemistry of the Boc group, including its introduction (protection) and cleavage (deprotection), with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles.
The Boc Group: Structure and Mechanism of Protection
The Boc group, chemically a tert-butyl carbamate (B1207046), is most commonly introduced by the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The lone pair of the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which readily decomposes into the stable byproducts carbon dioxide and tert-butanol. This decomposition is a thermodynamic driving force for the reaction.
The protection of an amine with Boc anhydride (B1165640) is a robust and high-yielding transformation that can often be performed under mild conditions. A variety of bases, such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (B28879) (DMAP), and sodium hydroxide, can be used to facilitate the reaction, although in some cases, the reaction can proceed without a base.[1]
Quantitative Data on Boc Protection
The efficiency of Boc protection is consistently high across a wide range of amine substrates. The following table summarizes typical reaction conditions and yields for the Boc protection of various amines.
| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine (B48309) | Boc₂O, TEA | CH₂Cl₂ | Room Temp. | 2 | >95 | [General knowledge] |
| Aniline (B41778) | Boc₂O, DMAP (cat.) | THF | Room Temp. | 12 | 90-95 | [2] |
| Diethylamine | Boc₂O, NaOH | H₂O/THF | Room Temp. | 1 | >95 | [General knowledge] |
| L-Alanine | Boc₂O, NaOH | Dioxane/H₂O | Room Temp. | 4 | 90-98 | [General knowledge] |
| 2-bromoaniline | Boc₂O (3 eq.), DMAP | THF then K₂CO₃, MeOH | Reflux | 12 | 85 | [2] |
Experimental Protocols for Boc Protection
Protocol 1: General Procedure for the Boc Protection of a Primary Aliphatic Amine (e.g., Benzylamine)
Reagents and Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve benzylamine (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.2 equiv).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc-benzylamine, which is often pure enough for subsequent steps. If necessary, the product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Boc Protection of a Weakly Nucleophilic Amine (e.g., Aniline)
Reagents and Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of aniline (1.0 equiv) in THF, add DMAP (0.1 equiv).
-
Add di-tert-butyl dicarbonate (1.2 equiv) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.[2]
The Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl oxygen, which makes the carbonyl carbon more electrophilic. This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The evolution of CO₂ gas is a hallmark of this reaction.[3]
Quantitative Data on Boc Deprotection
The rate and efficiency of Boc deprotection are highly dependent on the strength of the acid, the solvent, and the substrate. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents.
| Substrate | Reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-aniline | 20% TFA | CH₂Cl₂ | Room Temp. | 1 h | >95 | [4] |
| N-Boc-piperidine | 4M HCl in Dioxane | Dioxane | Room Temp. | 1 h | >95 | [4] |
| N-Boc-L-tryptophan | Oxalyl chloride (3 eq.) | Methanol (B129727) | Room Temp. | 1-4 h | ~90 | [5] |
| N-Boc-imidazole | Thermal | Trifluoroethanol | 120 | 30 min | 100 | [6] |
| N-Boc-aniline | Thermal | Water | 150 | 4 h | 86 | [7] |
Experimental Protocols for Boc Deprotection
Protocol 3: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents and Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10-20 equivalents, or as a 20-50% solution in CH₂Cl₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be isolated as the free base or as a salt.
Protocol 4: Boc Deprotection using HCl in Dioxane
Reagents and Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Boc protection and deprotection sequence.
Conclusion
The Boc protecting group remains an invaluable tool in the arsenal (B13267) of the synthetic chemist. Its ease of introduction, stability to a wide range of reagents, and facile cleavage under acidic conditions make it a highly versatile and reliable choice for the protection of amines. A thorough understanding of the underlying mechanisms and the availability of a diverse set of protocols for both protection and deprotection allow for its successful application in the synthesis of increasingly complex and sensitive molecules. The quantitative data and detailed protocols presented in this guide are intended to aid researchers in the rational design and efficient execution of synthetic routes that rely on the strategic use of the Boc protecting group.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Comprehensive Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5] Among the various linker architectures, those incorporating polyethylene (B3416737) glycol (PEG) chains have become particularly prevalent due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.[6][7][8][9]
This technical guide provides an in-depth overview of a specific, versatile PEG-based linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester , for the development of novel PROTACs. This trifunctional linker offers a strategic combination of reactive handles, enabling a modular and flexible approach to PROTAC synthesis.
Core Properties of this compound
This compound is a branched PEG linker designed for advanced bioconjugation and is particularly well-suited for PROTAC synthesis.[9][10][11] Its structure incorporates three key functionalities:
-
An N-Hydroxysuccinimide (NHS) ester : This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on a POI ligand or an E3 ligase ligand.[10][][13]
-
An Azide (B81097) (N3) group : This functional group is ideal for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for a highly efficient and bioorthogonal ligation with an alkyne-modified binding element.[1][7][14]
-
A Boc-protected amine : The tert-butyloxycarbonyl (Boc) protecting group provides a latent amine functionality. Following deprotection under acidic conditions, this amine can be used for subsequent conjugation, offering a multi-step, modular synthesis approach.[10][15]
The PEG components (PEG2 and PEG3) impart hydrophilicity, which can help to mitigate the poor solubility often associated with complex PROTAC molecules.[6][7][8] The flexibility of the PEG chains is also crucial for allowing the two ends of the PROTAC to simultaneously engage the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[4][16]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2093153-85-4 | [9] |
| Molecular Formula | C24H41N5O11 | [9] |
| Molecular Weight | 575.61 g/mol | [9] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMF, DMSO | Generic |
| Storage | -20°C for long-term storage | [9] |
PROTAC Synthesis Strategies using this compound
The trifunctional nature of this linker allows for several synthetic strategies. The choice of strategy will depend on the available functional groups on the POI and E3 ligase ligands.
Strategy A: NHS Ester Coupling followed by Azide "Click" Chemistry
This is a common and efficient approach.
-
Step 1: The POI ligand (containing a primary amine) is coupled to the NHS ester of the linker via amide bond formation.
-
Step 2: The resulting POI-linker intermediate, which now bears an azide group, is then reacted with an E3 ligase ligand that has been functionalized with an alkyne. This "click" reaction forms a stable triazole linkage, yielding the final PROTAC.
Strategy B: NHS Ester Coupling, Boc Deprotection, and Second Amide Coupling
This strategy is useful when both ligands are to be introduced via amide bonds.
-
Step 1: The first ligand (e.g., POI ligand with a primary amine) is attached via the NHS ester.
-
Step 2: The Boc protecting group is removed from the linker using an acid, such as trifluoroacetic acid (TFA), to reveal a primary amine.
-
Step 3: The second ligand (e.g., E3 ligase ligand with an activated carboxylic acid) is then coupled to the newly exposed amine to form the final PROTAC.
Illustrative Quantitative Data in PROTAC Development
The following tables provide examples of the types of quantitative data generated during the evaluation of PROTACs. This data is illustrative and compiled from studies on various PROTACs with PEG linkers to demonstrate the impact of linker composition on performance.
Table 2: Illustrative Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC-1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 4 | 11 |
| PROTAC-2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |
| PROTAC-3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
| Data is illustrative and adapted from publicly available research to show trends.[2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. |
Table 3: Illustrative Influence of PEG Linker Length on Degradation Efficiency of a Hypothetical Kinase-Targeting PROTAC
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | 12 | >1000 | <10 | Cancer Cell Line X |
| PROTAC-B | 16 | 150 | 85 | Cancer Cell Line X |
| PROTAC-C | 21 | 25 | >95 | Cancer Cell Line X |
| PROTAC-D | 29 | 350 | 70 | Cancer Cell Line X |
| This data is hypothetical but reflects typical trends observed in PROTAC optimization studies where an optimal linker length is crucial for maximal efficacy.[3][5][17] DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achievable. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via NHS Ester Coupling and Click Chemistry
Materials:
-
This compound
-
POI-ligand-NH2 (amine-functionalized protein of interest ligand)
-
E3-ligase-ligand-Alkyne (alkyne-functionalized E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Water
-
Preparative HPLC system
Procedure:
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add POI-ligand-NH2 (1.0 equivalent) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-linker-azide intermediate by preparative HPLC.
Step 2: Click Chemistry to Form the Final PROTAC
-
Dissolve the purified POI-linker-azide intermediate (1.0 equivalent) and the E3-ligase-ligand-Alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of CuSO4 (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction vigorously at room temperature for 12-16 hours.
-
Monitor the formation of the PROTAC by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the final PROTAC by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound is a powerful and versatile tool for the construction of novel PROTACs. Its trifunctional nature provides researchers with significant flexibility in synthesis design, allowing for the assembly of diverse PROTAC libraries to systematically explore structure-activity relationships. The incorporation of PEG chains addresses common challenges in PROTAC development, such as poor solubility and permeability. By following rational design principles and systematic evaluation as outlined in this guide, researchers can leverage this advanced linker to accelerate the development of potent and selective protein degraders for a wide range of therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Immunomart [immunomart.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. symeres.com [symeres.com]
- 13. PEG NHS ester | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. explorationpub.com [explorationpub.com]
- 16. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester in Antibody-Drug Conjugate Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker molecule that connects these two components is critical to the success of an ADC, dictating its stability, pharmacokinetic profile, and mechanism of action. This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a heterotrifunctional and branched polyethylene (B3416737) glycol (PEG) linker. We will delve into its core properties, its strategic role in advanced ADC design, detailed experimental protocols for its use, and the characterization of the resulting conjugates. This document serves as a resource for researchers aiming to leverage this versatile linker to construct next-generation ADCs with enhanced therapeutic potential.
Introduction to this compound
This compound is a sophisticated chemical linker designed for advanced bioconjugation strategies, particularly in the development of complex ADCs. Its structure features three distinct functional groups, offering a platform for sequential and orthogonal conjugation chemistries.
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies, forming a stable amide bond.
-
Azide (B81097) Group (N₃): This moiety is a key component for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This enables the highly specific and efficient conjugation of a payload that has been functionalized with a corresponding alkyne or strained alkyne group.
-
tert-Butyloxycarbonyl (Boc)-Protected Amine: The Boc protecting group masks a primary amine, preventing it from reacting during the initial conjugation steps. This amine can be deprotected under acidic conditions to reveal a new reactive site, allowing for the attachment of a second payload or a modifying agent. This feature is particularly valuable for creating dual-drug ADCs or for introducing imaging agents or pharmacokinetic modifiers.
The branched PEG backbone, consisting of a PEG2 and a PEG3 chain, enhances the hydrophilicity of the linker. This is crucial for improving the solubility and stability of the final ADC, particularly when working with hydrophobic payloads. Increased hydrophilicity can also help to mitigate aggregation and can lead to improved pharmacokinetic properties, such as a longer circulation half-life. Branched PEG linkers are instrumental in developing ADCs with higher drug-to-antibody ratios (DAR) without compromising the desirable properties of the antibody.
Properties of this compound
A clear understanding of the physicochemical properties of the linker is essential for its effective use in ADC development.
| Property | Value |
| Chemical Formula | C₂₄H₄₁N₅O₁₁ |
| Molecular Weight | 575.61 g/mol |
| CAS Number | 2093153-85-4 |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Storage Conditions | -20°C, under inert atmosphere |
Strategic Applications in ADC Research
The unique trifunctional and branched architecture of this compound opens up several advanced ADC design strategies that are not easily achievable with simpler, linear linkers.
Development of Dual-Payload ADCs
A significant challenge in cancer therapy is tumor heterogeneity and the development of drug resistance. Dual-payload ADCs, which carry two distinct cytotoxic agents with different mechanisms of action, offer a promising strategy to overcome these hurdles. The Boc-protected amine on this linker is the key enabler for this application. A first payload can be attached via the azide group, and after deprotection of the Boc group, a second payload can be conjugated to the newly exposed amine. This allows for the creation of ADCs that can, for example, simultaneously target DNA replication and microtubule formation, potentially leading to synergistic anti-tumor activity.
Increasing Drug-to-Antibody Ratio (DAR)
Branched linkers inherently allow for the attachment of more drug molecules per conjugation site on the antibody. While this specific linker has one azide and one protected amine for payload attachment, its branched structure contributes to the overall design of high-DAR ADCs. Attaching multiple payloads via a single linker can be a more efficient way to increase the DAR compared to increasing the number of conjugation sites on the antibody, which can sometimes negatively impact the antibody's stability and antigen-binding affinity.
Modular Assembly of Theranostic ADCs
The orthogonal nature of the linker's functional groups allows for the modular assembly of theranostic agents. For instance, a cytotoxic drug can be attached via the azide group, and after deprotection, an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide) can be conjugated to the amine. This enables the resulting ADC to be used for both therapy and in vivo imaging, facilitating studies on drug distribution, tumor targeting, and pharmacokinetics.
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the synthesis and characterization of an ADC using this compound.
Note: These protocols are representative and may require optimization based on the specific antibody, payload, and other reagents used.
Protocol 1: Conjugation of the Linker to a Monoclonal Antibody
This protocol describes the initial step of attaching the linker to the lysine residues of a monoclonal antibody (mAb) via the NHS ester functional group.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and other small molecules by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns according to the manufacturer's instructions.
-
Characterization: Determine the concentration of the resulting mAb-linker conjugate using a BCA assay or by measuring absorbance at 280 nm. The product can be further analyzed by mass spectrometry to determine the linker-to-antibody ratio (LAR).
Protocol 2: Conjugation of an Alkyne-Functionalized Payload via Click Chemistry
This protocol details the attachment of a cytotoxic payload, functionalized with a terminal alkyne, to the azide group of the mAb-linker conjugate using CuAAC.
Materials:
-
mAb-(Azido-PEG2)-N-Boc-PEG3-amine conjugate from Protocol 1
-
Alkyne-functionalized payload (e.g., Alkyne-MMAE)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Desalting columns
Procedure:
-
Payload Preparation: Dissolve the alkyne-functionalized payload in DMSO to a stock concentration of 10 mM.
-
Reaction Setup: In a reaction vessel, add the mAb-linker conjugate.
-
Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst by mixing the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.
-
Click Reaction: To the mAb-linker conjugate, add a 5- to 10-fold molar excess of the alkyne-payload. Then, add the CuSO₄/THPTA premix to a final copper concentration of 0.5-1 mM. Finally, initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC (mAb-linker-payload) using desalting columns to remove the catalyst and excess payload. For more stringent purification, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be used.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
Protocol 3: Boc Deprotection and Conjugation of a Second Molecule
This protocol describes the removal of the Boc protecting group and the subsequent conjugation of a second molecule to the newly available amine.
Materials:
-
Purified ADC from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable aqueous acidic buffer
-
NHS ester-functionalized second molecule (e.g., NHS-fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Desalting columns
Procedure:
-
Boc Deprotection:
-
Organic Phase (for lyophilized ADC): Dissolve the lyophilized ADC in a solution of 20-50% TFA in DCM. Stir at room temperature for 30-60 minutes. Evaporate the solvent under a stream of nitrogen.
-
Aqueous Phase: Alternatively, incubate the ADC in an acidic buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) for 1-2 hours at room temperature. Immediately neutralize the solution with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
-
Purification: Immediately purify the deprotected ADC by buffer exchange into the reaction buffer for the next step using desalting columns.
-
Conjugation of the Second Molecule:
-
Prepare a 10 mM stock solution of the NHS ester-functionalized second molecule in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the second molecule to the deprotected ADC.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Purification: Purify the final dual-functionalized ADC using desalting columns or chromatography (SEC or HIC).
-
Characterization: Characterize the final product to confirm the successful conjugation of both molecules and to determine the final DAR and the ratio of the two conjugated species.
Visualization of Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key experimental workflows.
An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester for Surface Modification Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a versatile tool for advanced surface modification and bioconjugation. We will delve into its chemical properties, detailed experimental protocols for its application, and methods for characterizing the resulting modified surfaces.
Introduction to this compound
This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed for multi-step, controlled surface functionalization.[1][2] Its unique architecture, featuring three distinct functional groups, offers researchers significant flexibility in designing complex bioconjugates and functionalized surfaces for a wide range of applications, including drug delivery, diagnostics, and biomaterial engineering.[3][4]
The key functional components of this molecule are:
-
An N-hydroxysuccinimide (NHS) ester : This amine-reactive group allows for the covalent attachment of the linker to primary amines (-NH₂) on proteins, peptides, or other amine-functionalized surfaces, forming a stable amide bond.[4][5][]
-
An Azide (B81097) group (-N₃) : This moiety is bio-orthogonal and serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7] This enables the highly efficient and specific attachment of molecules bearing a compatible alkyne or strained cyclooctyne (B158145) group.[8][9]
-
A tert-Butyloxycarbonyl (Boc)-protected amine : This protected amine group provides a third point of functionality. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation or surface modification.[1][2]
The branched PEG spacer enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption to the modified surface, a crucial feature for applications in biological environments.[10][11]
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The table below summarizes key specifications.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₁N₅O₁₁ | [1][2] |
| Molecular Weight (MW) | 575.6 g/mol | [1][2] |
| CAS Number | 2093153-85-4 | [1][2] |
| Purity | Typically ≥95% or ≥98% | [2][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | -20°C, under desiccated conditions | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound in surface modification.
General Workflow for Surface Modification
The multi-step functionalization of a surface using this linker typically follows a logical progression.
Caption: General workflow for multi-step surface functionalization.
Protocol for Amine-Reactive Surface Modification via NHS Ester Coupling
This protocol details the immobilization of the linker onto a surface presenting primary amine groups.
Materials:
-
This compound
-
Amine-functionalized substrate (e.g., protein, amine-silanized glass slide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES or Borate buffer.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[5]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
Dissolve the amine-containing substrate in the reaction buffer at a known concentration (e.g., 1-10 mg/mL for proteins).[12]
-
Add the linker stock solution to the substrate solution. A 10- to 50-fold molar excess of the linker over the amine groups is typically recommended.[13] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.[12]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12] Gentle mixing during incubation can improve reaction efficiency.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.[13]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.[12]
-
Protocol for Subsequent "Click Chemistry" Modification
This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized surface (from section 3.2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or Tris buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water), and THPTA (e.g., 100 mM in water).[14]
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14]
-
-
Washing:
-
Thoroughly wash the surface with the reaction buffer and then deionized water to remove the catalyst and unreacted reagents.
-
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.
Materials:
-
Boc-protected surface
-
Deprotection solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., 20-50% TFA in Dichloromethane (DCM)).
-
Neutralization Buffer: e.g., 5% Diisopropylethylamine (DIPEA) in DCM or a basic buffer like 100 mM sodium bicarbonate.
-
Washing solvents: DCM, Methanol (B129727).
Procedure:
-
Deprotection:
-
Immerse the Boc-protected surface in the TFA deprotection solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the surface thoroughly with DCM and then methanol to remove TFA and the cleaved Boc groups.
-
-
Neutralization:
-
Immerse the surface in the neutralization buffer for 5-10 minutes to neutralize any residual acid.
-
-
Final Washing:
-
Wash the surface again with DCM and methanol, and then dry under a stream of nitrogen. The surface now presents a free primary amine for further reactions.
-
Characterization of Modified Surfaces
The success of the surface modification can be assessed using various analytical techniques.
| Technique | Information Provided | Typical Results |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Increase in N 1s and O 1s signals after linker immobilization. Appearance of a high-resolution N 1s peak corresponding to the azide group. |
| Contact Angle Goniometry | Surface wettability and hydrophilicity. | A decrease in the water contact angle after PEGylation, indicating a more hydrophilic surface. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Changes in surface morphology and roughness can indicate successful coating. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Appearance of characteristic peaks for the amide bond, azide group, and PEG backbone. |
| Fluorescence Microscopy | Confirmation of conjugation with a fluorescently tagged molecule. | Visualization of fluorescence on the surface after click chemistry with a fluorescent alkyne. |
| Quartz Crystal Microbalance (QCM) | Mass change on the surface. | An increase in mass upon immobilization of the linker and subsequent molecules. |
Quantitative Data on Surface PEGylation
Quantifying the density of the PEG linker on the surface is crucial for optimizing performance, as it influences properties like protein resistance and ligand accessibility. The table below presents representative data from studies on PEG surface density, which can serve as a benchmark.
| PEG Moiety | Substrate | PEG Density (chains/nm²) | Quantification Method | Reference |
| HS-PEG₅₀₀₀-NH₂ | 50-nm Gold Nanocubes | 0.85 | Fluorescamine-based assay | [3] |
| HS-PEG₃₀₀₀-NH₂ | 50-nm Gold Nanocubes | 2.21 | UV-Vis Spectroscopy | [3] |
| Fluorescein-PEG₅k | Polymeric Nanoparticles | 0.083 | Fluorescence Measurement | [15] |
| PLGA-PEG | Polymeric Nanoparticles | Not directly quantified, but higher target PEG content led to near-neutral ζ-potential | ¹H NMR and ζ-potential | [10] |
It is important to note that the achievable surface density will depend on the specific substrate, the PEG linker's size and architecture, and the reaction conditions.
Logical Relationships in Surface Modification
The interplay between the different functional groups and reaction steps is critical for achieving the desired multi-functional surface.
Caption: Logical relationships of the orthogonal reaction capabilities.
This guide provides a foundational understanding and practical protocols for utilizing this compound in surface modification. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 3. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. irjweb.com [irjweb.com]
- 10. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. broadpharm.com [broadpharm.com]
- 15. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a trifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This versatile reagent incorporates three key functionalities on a flexible PEG backbone, which enhances the solubility and stability of the resulting conjugates.[3][4][5][6]
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that efficiently forms stable amide bonds with primary amines (-NH₂) on proteins, peptides, or other biomolecules.[7][8][]
-
Azide (B81097) (N₃) Group: A bioorthogonal handle that participates in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][10][11][12][13][14]
-
tert-Butyloxycarbonyl (Boc) Protected Amine: A masked primary amine that can be deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation steps.[15][16][17][18]
These distinct functionalities allow for a sequential and controlled conjugation strategy, enabling the precise assembly of multi-component systems.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₁N₅O₁₁ | [19] |
| Molecular Weight | 575.6 g/mol | [19] |
| CAS Number | 2093153-85-4 | [19][20] |
| Purity | Typically ≥98% | [19] |
| Storage | Store at -20°C, desiccated. | [19][21] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [21][22] |
Safety and Handling:
-
This compound is intended for laboratory research use only.[20]
-
It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[20]
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[20][23]
-
The NHS ester is moisture-sensitive.[21] Equilibrate the vial to room temperature before opening to prevent condensation.[21]
-
Prepare solutions of the NHS ester immediately before use as it readily hydrolyzes in aqueous solutions.[21] Do not prepare stock solutions for long-term storage.[21]
Key Applications and Experimental Workflows
This linker is ideal for constructing molecules where three different components need to be joined. A common application is in the synthesis of PROTACs, where it can link a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and potentially a third functional moiety.[1][2]
Below is a diagram illustrating a potential experimental workflow for synthesizing a hetero-trifunctional conjugate.
Experimental Protocols
Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Molecule (e.g., Protein)
This protocol describes the reaction of the NHS ester with a primary amine on a target molecule to form a stable amide bond.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, peptide)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5 (Amine-free buffers like PBS, HEPES, or borate (B1201080) are recommended).[8] Avoid Tris or glycine (B1666218) buffers.[8][21]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[21]
-
Prepare the Linker Solution: The NHS ester is moisture-sensitive.[21] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[21][24]
-
Reaction: Add a 10- to 20-fold molar excess of the linker solution to the solution of the amine-containing molecule.[21] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.[21]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[21]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis against an appropriate buffer or by using a desalting column.
-
Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent[15]
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA to the solution. The reaction is typically fast and occurs at room temperature. Stir the reaction mixture for 1-2 hours.[25]
-
Neutralization: Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the deprotected product into an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: If necessary, purify the deprotected product using chromatography (e.g., HPLC).
Protocol 3: Azide-Alkyne "Click" Chemistry (CuAAC)
This protocol describes the copper(I)-catalyzed cycloaddition reaction between the azide group on the linker and an alkyne-modified molecule.[10][11][14]
Materials:
-
Azide-functionalized conjugate
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (reducing agent)[10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I) stabilizing ligand[10]
-
Reaction Buffer: Aqueous buffer such as PBS or water. The reaction is tolerant of a wide pH range (4-12).[14]
Procedure:
-
Prepare Reactants: Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in the Reaction Buffer.
-
Prepare Catalyst Solution: In a separate tube, prepare the catalyst solution. For a typical reaction, you might use final concentrations of 1-2 mM CuSO₄, 5-10 mM sodium ascorbate, and 2-4 mM THPTA. It is often beneficial to pre-mix the CuSO₄ and the ligand before adding to the reaction.[10]
-
Reaction: Add the catalyst solution to the mixture of the azide and alkyne reactants. A typical molar ratio is 1 equivalent of the limiting reactant (azide or alkyne), 1.2-2 equivalents of the other reactant, 0.1-0.5 equivalents of CuSO₄, 1-2 equivalents of ligand, and 1-5 equivalents of sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the final conjugate using methods appropriate for the molecules involved, such as size-exclusion chromatography, affinity chromatography, or HPLC.
Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems or where copper cytotoxicity is a concern, the azide group can be reacted with a strained alkyne (e.g., DBCO or BCN) without the need for a copper catalyst.[1][13] The protocol is simpler, involving the direct mixing of the azide- and strained alkyne-containing molecules in a suitable buffer.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. chempep.com [chempep.com]
- 6. purepeg.com [purepeg.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 20. file.medchemexpress.eu [file.medchemexpress.eu]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. carlroth.com:443 [carlroth.com:443]
- 24. glenresearch.com [glenresearch.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a hetero-trifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the versatile modification of proteins and other biomolecules.[1][2][3] This reagent offers a strategic approach to bioconjugation by incorporating three distinct functionalities:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond.[4][5] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[6]
-
Azide Group (N3): This bio-orthogonal handle enables subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the specific attachment of a wide range of molecules, including fluorophores, small molecule drugs, or other proteins.
-
tert-Butyloxycarbonyl (Boc) Protected Amine: This functionality provides an additional site for conjugation after removal of the acid-labile Boc protecting group.[1][7] This sequential deprotection and labeling strategy allows for the creation of more complex bioconjugates.
The branched PEG structure enhances the solubility and biocompatibility of the resulting conjugate while providing a flexible spacer to minimize steric hindrance.[][] These characteristics make this compound a valuable tool in drug development, proteomics, and various research applications.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 575.6 g/mol | [1] |
| CAS Number | 2093153-85-4 | [1] |
| Purity | Typically ≥95% | [4] |
| Formula | C24H41N5O11 | [1] |
| Storage | -20°C, protect from moisture | [1] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Molar Excess of Linker | 10-50 fold | This is a starting point and should be optimized for the specific protein and desired degree of labeling.[11][12] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Sodium Bicarbonate) | Avoid Tris or glycine (B1666218) buffers as they will compete for reaction with the NHS ester.[11] |
| pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[5] |
| Reaction Time | 30 - 120 minutes | Can be optimized based on temperature and desired labeling. |
| Temperature | Room Temperature or 4°C | 4°C can be used for sensitive proteins, but may require longer incubation times.[12] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the initial labeling of a target protein with the linker via the NHS ester functionality.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free buffer. If the storage buffer contains primary amines, exchange it with the reaction buffer using dialysis or a desalting column.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add the desired molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using methods such as UV-Vis spectrophotometry (if the linker has a chromophore) or mass spectrometry.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected, azide-functionalized protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
-
Purification system
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-protected protein in DCM.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v) and stir at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the DCM and TFA under reduced pressure.
-
Neutralization and Purification: Resuspend the protein in a suitable buffer and neutralize any residual acid. Purify the deprotected protein using SEC or dialysis.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate (B8700270), and the copper ligand.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Addition: Add the copper ligand, followed by CuSO4, and finally sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and catalyst.
Visualizations
Caption: Experimental workflow for multi-step protein modification.
Caption: Logical relationships of the functional groups.
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. purepeg.com [purepeg.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a trifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule designed for advanced bioconjugation and the development of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This versatile reagent incorporates three key functional groups:
-
An N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (-NH2) on proteins, antibodies, or other biomolecules through a stable amide bond.[]
-
A tert-butyloxycarbonyl (Boc)-protected amine , which can be deprotected under acidic conditions to reveal a primary amine for further modification.[4]
-
An azide (B81097) group (N3) that enables highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5]
These application notes provide a comprehensive, step-by-step guide for the successful use of this compound in a sequential three-stage conjugation workflow: (1) NHS ester-mediated conjugation to a primary amine-containing molecule, (2) deprotection of the Boc group, and (3) subsequent azide-alkyne click chemistry.
Data Presentation
The following table summarizes the key quantitative parameters for each experimental protocol.
| Parameter | Stage 1: NHS Ester Conjugation | Stage 2: Boc Deprotection | Stage 3: CuAAC Click Chemistry |
| Molar Ratio | 10-20 fold molar excess of NHS ester linker to amine-containing biomolecule.[6][7] | N/A | 2-fold molar excess of alkyne-containing molecule to azide-conjugated intermediate.[8] |
| Solvent | Amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5 with <10% organic co-solvent (e.g., DMSO, DMF).[6] | Dichloromethane (B109758) (DCM).[9][10] | Aqueous buffer or a mixture of aqueous buffer and organic co-solvents (e.g., DMSO, t-butanol). |
| Key Reagents | This compound, Amine-containing biomolecule. | Trifluoroacetic acid (TFA).[4][9] | Copper(II) sulfate (B86663) (CuSO4), Sodium Ascorbate (B8700270), Copper ligand (e.g., THPTA), Alkyne-containing molecule.[11] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.[6][7] | 30 minutes to 2 hours at room temperature.[9][10] | 30 to 60 minutes at room temperature.[11][12] |
| Reaction Temperature | 4°C to Room Temperature.[6][7] | Room Temperature.[4][9] | Room Temperature.[11][12] |
| Purification Method | Size-exclusion chromatography (SEC), dialysis, or ultrafiltration to remove excess linker.[13][14] | Evaporation of solvent and excess acid.[9] | Size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[11][] |
Experimental Protocols
Stage 1: Conjugation of this compound to a Primary Amine
This protocol details the reaction of the NHS ester moiety with a primary amine-containing biomolecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, antibody)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free conjugation buffer (e.g., 0.1 M phosphate-buffered saline (PBS) at pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5)[16]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a stock solution of the NHS ester linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[6] Do not store the reconstituted NHS ester.[6]
-
Prepare the amine-containing biomolecule in the chosen conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).[6] Ensure the buffer is free of primary amines (e.g., Tris, glycine) which will compete with the reaction.[6][7]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the biomolecule solution.[6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6][7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6] Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification:
Stage 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected, azide-functionalized biomolecule from Stage 1
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether (for precipitation, if applicable)
Procedure:
-
Reaction Setup:
-
Dissolve the purified conjugate from Stage 1 in anhydrous DCM.
-
In a well-ventilated fume hood, add an equal volume of TFA to the solution (e.g., for 1 mL of conjugate solution in DCM, add 1 mL of TFA). A common condition is a 25-50% TFA/DCM solution.[9]
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
The reaction is typically complete within 30 minutes to 2 hours.[9] Progress can be monitored by an appropriate analytical technique such as LC-MS if applicable.
-
-
Work-up and Purification:
-
Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.[9]
-
For smaller molecules, the deprotected product can be precipitated by the addition of cold diethyl ether.[9]
-
The resulting deprotected product is the amine salt (e.g., TFA salt).
-
Stage 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the azide group of the linker and an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule from Stage 2
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20-100 mM in water)[11]
-
Sodium ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)[11][12]
-
Copper ligand stock solution (e.g., 50-200 mM THPTA in water)[11]
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (e.g., THPTA). The sodium ascorbate solution should be freshly prepared.[11]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule and a 2 to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.[11]
-
In a separate tube, pre-mix the CuSO4 and ligand solution. A 1:2 to 1:5 molar ratio of CuSO4 to ligand is common.[11][12] Let this mixture stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.[11]
-
-
Incubation:
-
Purification:
Mandatory Visualizations
Caption: Experimental workflow for the sequential conjugation using this compound.
Caption: Reaction scheme for NHS ester conjugation to a primary amine.
Caption: Boc deprotection reaction scheme using trifluoroacetic acid.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. axispharm.com [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a heterobifunctional linker designed for advanced bioconjugation applications. This branched polyethylene (B3416737) glycol (PEG) linker possesses three key functional groups:
-
An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (-NH2) on proteins, antibodies, or other biomolecules.
-
An azide group (N3) that enables "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
A tert-butyloxycarbonyl (Boc)-protected amine , which allows for a staged or sequential conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine for subsequent modification.
The PEG component of the linker enhances the solubility and stability of the resulting conjugates and provides a flexible spacer arm to minimize steric hindrance.
Core Applications
The unique trifunctional nature of this linker makes it a valuable tool in the development of complex biomolecular constructs, particularly in:
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine (B10760008) residues on a monoclonal antibody. Following subsequent deprotection of the Boc group and/or click chemistry with the azide, a cytotoxic payload can be attached, allowing for targeted drug delivery to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): This linker is ideally suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A typical strategy involves conjugating a ligand for an E3 ubiquitin ligase to one end of the linker and a ligand for the protein of interest (POI) to the other end.
Reaction with Primary Amines: Mechanism
The NHS ester moiety of the linker reacts with primary amines, such as the ε-amine of lysine residues on a protein, through nucleophilic acyl substitution. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[1]
Experimental Protocols
Protocol 1: General Conjugation to a Primary Amine-Containing Protein
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, HPLC, or LC-MS.[2][3][4][5][6][7]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Treatment: Add an equal volume of TFA to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene. The resulting deprotected amine (as a TFA salt) can be used directly in the next step or after neutralization.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the conjugation of this compound to a primary amine-containing protein, such as an antibody.
| Parameter | Recommended Value | Reference |
| Reaction pH | 7.2 - 8.5 | [1] |
| Molar Excess of Linker | 10-20 fold | [8][9] |
| Reaction Time | 30-60 min (Room Temp) or 2 hrs (on ice) | [8][9] |
| Quenching Agent | Tris or Glycine | [8] |
| Outcome | Expected Result | Analytical Method | Reference |
| Degree of Labeling (DOL) | 4-6 linkers per antibody | LC-MS | [8][9] |
| Purity of Conjugate | >95% | SEC-HPLC | [2] |
| Confirmation of Conjugation | Increased Molecular Weight | Mass Spectrometry | [3][4][5][6][7] |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General experimental workflow for bioconjugation.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[1][][11][12]
Caption: Mechanism of action of a PROTAC.[13][14][15][16][17]
Caption: A representative workflow for PROTAC synthesis.[18][19]
References
- 1. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. asms.org [asms.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and form no byproducts.[1][2] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne with remarkable efficiency and specificity.[2][3][4] This bioorthogonal reaction is insensitive to a wide range of functional groups and aqueous conditions, making it an invaluable tool in drug discovery, bioconjugation, materials science, and diagnostics.[4][5][6][7]
The reaction's success is attributed to a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5] It proceeds under mild conditions, often at room temperature, and is compatible with a broad pH range (4-12).[4][5] These features have led to its widespread adoption for applications such as the synthesis of antibody-drug conjugates (ADCs), labeling of biomolecules like proteins and nucleic acids, and the development of novel therapeutic agents.[2][6][8][9]
Catalytic Cycle of CuAAC
The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with copper(I) as the active species. The cycle begins with the formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide to the copper center. A key step is the formation of a six-membered copper metallacycle, which then undergoes ring contraction to a triazolyl-copper derivative. Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.[5] While mononuclear copper species were initially proposed, kinetic studies and computational models suggest that dinuclear copper species may be more active.[10][11]
Figure 1. Simplified catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data on CuAAC Catalytic Systems
The efficiency of the CuAAC reaction is highly dependent on the choice of the copper source, ligands, and reaction conditions. The following table summarizes the performance of various catalytic systems.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [12] |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | >95 | [12] |
| CuSO₄/Sodium Ascorbate (B8700270) | 0.01 (CuSO₄) | t-BuOH/H₂O (1:1) | 1-4 h | High | [13] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | a few min | Quantitative | [14] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.0025 - 0.005 | Neat | 5-30 min | Quantitative | [14] |
| CuBr with PMDETA | Not specified | DMF | 24 h | 40-75 | [15] |
| CuSO₄/Sodium Ascorbate with THPTA | 0.01 (CuSO₄) | Aqueous Buffer | 30-60 min | High | [8] |
Yields are highly substrate-dependent. The data presented are for representative reactions and should be used as a general guideline.
Detailed Experimental Protocol
This protocol provides a general procedure for a small-scale CuAAC reaction. Optimization may be required for specific substrates.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., deionized water, t-butanol/water mixture, DMSO)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Magnetic stirrer and stir bar (if applicable)
Stock Solutions:
-
Copper(II) Sulfate Solution (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA Ligand Solution (50 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. Protect from light and use within a day.[16]
Reaction Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0 - 1.2 equivalents) in the chosen solvent.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA ligand solution (5 equivalents relative to copper) to the copper(II) sulfate solution (0.01 to 0.1 equivalents). Mix well. The solution should turn colorless or light yellow.
-
Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 to 5 equivalents).
-
Incubation: Stir the reaction mixture at room temperature. Protect the reaction from light, especially for bioconjugation reactions.[8] Reaction times can vary from a few minutes to several hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel. For bioconjugates, purification is typically achieved using size-exclusion chromatography or affinity purification methods.[8]
Figure 2. Experimental workflow for the CuAAC protocol.
Applications in Drug Development and Research
The versatility and robustness of the CuAAC reaction have made it an indispensable tool in modern chemical biology and drug discovery.
-
Bioconjugation: CuAAC is widely used for labeling proteins, peptides, nucleic acids, and glycans with probes for imaging and diagnostics.[6][7][9]
-
Antibody-Drug Conjugates (ADCs): The reaction provides a highly specific method for attaching potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[8]
-
Medicinal Chemistry: It facilitates the rapid synthesis of compound libraries for lead identification and optimization.[2][3] The stable triazole ring is often considered a biocompatible linker.[3]
-
Materials Science: CuAAC is employed in the synthesis of functionalized polymers and for surface modification.[17]
Conclusion
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a highly efficient and versatile ligation reaction. Its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions have cemented its role as a premier "click" reaction. For researchers in drug development and the broader scientific community, the CuAAC protocol offers a powerful and straightforward method for the precise construction of complex molecular architectures.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO and BCN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) reagents. SPAAC is a powerful, copper-free click chemistry reaction ideal for conjugating biomolecules in complex biological systems.[][2][3] Its biocompatibility and high specificity make it a valuable tool in drug development, molecular imaging, and diagnostics.[][2][4]
Introduction to SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition is a bioorthogonal reaction between a strained cyclooctyne (B158145) (like DBCO or BCN) and an azide-functionalized molecule.[][3] The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage without the need for a cytotoxic copper catalyst.[][2] This key feature allows for its application in living cells and organisms.[][2][5]
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications.[2][3][6]
-
High Selectivity: Azides and cyclooctynes react specifically with each other, minimizing off-target reactions.[6]
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH.[3]
-
Stability: The resulting triazole linkage is highly stable.[7]
Comparative Analysis of DBCO and BCN
The choice between DBCO and BCN depends on the specific experimental requirements, such as the desired reaction speed, stability, and the physicochemical properties of the final conjugate.[8][9]
Data Presentation: Quantitative Comparison of DBCO and BCN
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Key Considerations |
| Structure | Bulky, aromatic[9] | Compact, non-aromatic[9] | Size and hydrophobicity can influence the properties of the final conjugate. |
| Reaction Kinetics (Second-Order Rate Constant, k₂) with Benzyl Azide (B81097) | ~0.6 - 1.0 M⁻¹s⁻¹[10] | ~0.06 - 0.1 M⁻¹s⁻¹[10] | DBCO generally exhibits faster kinetics due to greater ring strain.[8][9][10] Reaction rates are dependent on the specific derivatives, solvent, and temperature.[8][10] |
| Reactivity with different Azides | Reacts faster with aliphatic azides.[8] | Shows a significantly higher reaction rate with aromatic azides.[8] | The electronic properties of the azide partner should be considered.[8] |
| Stability in the presence of Thiols (e.g., GSH) | Less stable.[9] BCN is significantly more stable to GSH than DBCO.[11] | More stable.[9][11] | BCN is a better choice for applications in reducing environments.[8] |
| Hydrophilicity | Lower (more lipophilic)[9][12] | Higher (less lipophilic)[9][12] | BCN's lower lipophilicity can be advantageous in aqueous biological systems.[12] |
| Size | Larger[9] | Smaller[9][12] | BCN's smaller size may be preferable to minimize disruption to the biomolecule's function.[12] |
Summary of Choice:
-
Choose DBCO when: Rapid reaction kinetics are essential, and the biological environment has low concentrations of reducing agents.[8][9]
-
Choose BCN when: Enhanced stability in the presence of thiols, smaller size, and lower hydrophobicity are critical.[8][9]
Experimental Protocols
Protocol 1: General Antibody Labeling with DBCO-NHS or BCN-NHS Ester
This protocol describes the labeling of a primary antibody with a DBCO or BCN moiety through the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
DBCO-NHS ester or BCN-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer: 1M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO) or dialysis equipment
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing substances like Tris, glycine, or preservatives like sodium azide, it must be purified.[7][13] Sodium azide will react with and quench cyclooctynes.[14]
-
Buffer exchange into PBS can be performed using spin desalting columns or dialysis.[7]
-
Concentrate the antibody to 1-2 mg/mL.[13][]
-
-
NHS Ester Stock Solution Preparation:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS or BCN-NHS ester in anhydrous DMSO immediately before use.[7]
-
-
Antibody Activation:
-
Quenching the Reaction:
-
Purification of the Labeled Antibody:
-
Storage:
-
Click Reaction with Azide-Modified Molecule:
-
Mix the purified DBCO/BCN-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule of interest.[7][16]
-
Incubate overnight at 4°C or for 3-4 hours at room temperature.[16]
-
Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove unreacted azide-modified molecules.[19]
-
Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and SPAAC
This protocol details the labeling of cell surface glycans for applications such as flow cytometry.[20] It involves two main steps: metabolic incorporation of an azide-containing sugar and subsequent reaction with a DBCO- or BCN-conjugated probe.[20]
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
DBCO- or BCN-conjugated fluorophore
-
PBS
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified sugar (e.g., Ac4ManNAz). The optimal concentration and incubation time should be determined for the specific cell line.
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[20]
-
-
Cell Preparation for Labeling:
-
Harvest the cells and wash them with PBS to remove any un-incorporated azide sugar.
-
-
SPAAC Reaction:
-
Resuspend the cells in a buffer compatible with live-cell labeling.
-
Add the DBCO- or BCN-conjugated fluorophore to the cell suspension. The final concentration should be optimized, but a starting point of 2-40 µM can be used.[21]
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Wash the cells with PBS to remove any unreacted DBCO/BCN-fluorophore.
-
-
Analysis:
-
Resuspend the labeled cells in a suitable buffer for analysis.
-
Analyze the cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.[20]
-
Visualizations
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a versatile, branched polyethylene (B3416737) glycol (PEG) linker designed for two-step labeling of biomolecules in live cell imaging applications. This heterobifunctional reagent provides a powerful platform for conjugating a wide array of probes, such as fluorescent dyes, to cell surface proteins.
The molecule possesses three key functional components:
-
N-Hydroxysuccinimide (NHS) ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues) on cell surface proteins. This reaction is rapid and efficient under physiological conditions, making it ideal for labeling live cells.[1][2][3]
-
Azide group (N3): This functional group serves as a bioorthogonal handle for "click chemistry." Specifically, it can undergo a highly selective and efficient reaction with an alkyne- or cyclooctyne-modified probe.[4][5] This allows for the attachment of a fluorescent dye in a second, independent step.
-
tert-Butyloxycarbonyl (Boc) protected amine: The Boc protecting group masks a primary amine. This group can be removed under acidic conditions to reveal the amine, allowing for further conjugation possibilities, although this is less commonly performed in live-cell applications due to the harsh deprotection conditions.[6]
This two-step labeling strategy offers significant advantages over traditional single-step labeling methods. It decouples the protein labeling from the fluorophore introduction, allowing researchers to use a wide variety of commercially available click-chemistry compatible dyes without the need to synthesize a custom NHS ester for each one. This approach is particularly useful for multicolor imaging experiments and for optimizing signal-to-noise ratios.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C24H41N5O11 | [6][7] |
| Molecular Weight | 575.6 g/mol | [4][6] |
| CAS Number | 2093153-85-4 | [6][7] |
| Purity | Typically ≥95% | [1] |
| Storage | -20°C, desiccated | [1][6] |
| Solubility | Soluble in DMSO, DMF | [8] |
Principle of Two-Step Live Cell Surface Labeling
The use of this compound in live cell imaging follows a two-step workflow. The first step involves the covalent attachment of the linker to cell surface proteins, followed by the second step of attaching a fluorescent probe via click chemistry.
Experimental Protocols
Protocol 1: Labeling of Live Cells with this compound
This protocol describes the first step of the labeling process, where the bifunctional linker is attached to the surface of live cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Amine-free buffer (e.g., HEPES-buffered saline), pH 7.2-8.5
-
Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)
-
Cell culture medium
Procedure:
-
Reagent Preparation:
-
Cell Preparation:
-
For adherent cells: Culture cells to 70-80% confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
For suspension cells: Harvest cells and wash once with PBS. Resuspend the cell pellet in amine-free buffer.
-
-
Labeling Reaction:
-
Wash adherent cells twice with ice-cold PBS.
-
Dilute the 10 mM stock solution of the linker into the pre-warmed (37°C) amine-free buffer to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.
-
For adherent cells, add the labeling solution to the cells and incubate for 5-15 minutes at 37°C.
-
For suspension cells, add the labeling solution to the cell suspension and incubate for 5-15 minutes at 37°C with gentle agitation.
-
-
Quenching:
-
To stop the reaction, aspirate the labeling solution and wash the cells twice with quenching buffer.
-
Incubate the cells with quenching buffer for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Proceed to Click Chemistry:
-
The azide-modified cells are now ready for the second step of the labeling procedure (Protocol 2).
-
Protocol 2: Fluorescent Labeling of Azide-Modified Cells via Click Chemistry
This protocol describes the second step, where a fluorescent probe is attached to the azide-modified cells. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry methods are provided. SPAAC is generally recommended for live-cell imaging due to the cytotoxicity of copper.
Materials for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS
Procedure for CuAAC:
-
Prepare Click-IT® Reaction Cocktail:
-
Prepare stock solutions: 10 mM CuSO4 in water, 50 mM THPTA in water, and a fresh 100 mM sodium ascorbate in water.
-
In a microfuge tube, mix the following in order: PBS, alkyne-fluorophore (final concentration 1-10 µM), CuSO4:THPTA premix (final concentration 100-200 µM CuSO4, 500-1000 µM THPTA), and finally sodium ascorbate (final concentration 1-2 mM).
-
-
Labeling:
-
Add the Click-IT® reaction cocktail to the azide-modified cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Add fresh cell culture medium or imaging buffer.
-
Proceed with live-cell imaging.
-
Materials for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO, DIFO)
-
PBS or cell culture medium
Procedure for SPAAC:
-
Prepare Labeling Solution:
-
Dilute the cyclooctyne-fluorophore in PBS or cell culture medium to a final concentration of 1-10 µM.
-
-
Labeling:
-
Add the labeling solution to the azide-modified cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Add fresh cell culture medium or imaging buffer.
-
Proceed with live-cell imaging.
-
Application Example: Visualizing Receptor Tyrosine Kinase (RTK) Dynamics
This two-step labeling strategy can be employed to study the dynamics of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), which play a crucial role in cell signaling.
By labeling RTKs on the cell surface using the described protocols, researchers can use live-cell imaging techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy or confocal microscopy to visualize and quantify:
-
Receptor diffusion: Track the movement of individual or clusters of RTKs in the plasma membrane.
-
Ligand-induced dimerization: Observe the formation of receptor dimers upon ligand binding.
-
Endocytosis and trafficking: Monitor the internalization and subsequent trafficking of RTKs.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | - Inefficient NHS ester labeling- Inefficient click chemistry reaction- Hydrolyzed NHS ester | - Optimize linker concentration and incubation time- Use fresh click chemistry reagents- Prepare NHS ester stock solution fresh |
| High background fluorescence | - Non-specific binding of the linker or dye- Insufficient washing | - Optimize quenching step- Increase the number of washing steps |
| Cell death or morphological changes | - Cytotoxicity of the linker or dye- Copper toxicity (in CuAAC) | - Reduce the concentration of labeling reagents- Use SPAAC instead of CuAAC for live-cell imaging |
Note on Boc Deprotection
The this compound contains a Boc-protected amine. While this offers the potential for a third conjugation step, the deprotection of the Boc group typically requires harsh acidic conditions (e.g., trifluoroacetic acid) that are not compatible with live cells.[5][9][10] Therefore, for live-cell imaging applications, this functionality is generally not utilized.
Conclusion
This compound is a powerful tool for the two-step labeling of cell surface proteins in live cells. The combination of efficient NHS ester chemistry and bioorthogonal click chemistry provides a flexible and robust platform for a wide range of live-cell imaging applications, enabling researchers to study the dynamics of cellular processes with high specificity and sensitivity.
References
- 1. PEG NHS ester | BroadPharm [broadpharm.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Synapse Formation Assay - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Peptide Mapping using N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the heterobifunctional and branched crosslinker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, in peptide mapping studies. This reagent is a valuable tool for identifying surface-exposed residues and for bioconjugation applications in structural proteomics and drug development.
Introduction
This compound is a unique chemical biology tool designed for the modification of proteins and peptides. Its key features include:
-
NHS Ester: An amine-reactive group that forms stable amide bonds with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins.[1][2]
-
Azide (B81097) Group: A bioorthogonal handle that can be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the attachment of reporter molecules like fluorophores or biotin.
-
PEG Linker: A polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the resulting conjugate.[1]
-
Boc-Protected Amine: A tert-butyloxycarbonyl-protected amine group that can be deprotected under acidic conditions to reveal a primary amine, enabling further conjugation possibilities.[3][5]
-
Branched Structure: The branched nature of the PEG linker provides distinct spatial properties for probing protein surfaces.
In peptide mapping, this reagent can be used to covalently label accessible lysine residues. Subsequent enzymatic digestion of the modified protein and analysis by liquid chromatography-mass spectrometry (LC-MS) allows for the identification of the labeled peptide segments, providing insights into the protein's surface topology and conformation.[6][7]
Applications
-
Peptide Mapping and Structural Proteomics: Identification of solvent-accessible lysine residues to map the surface topology of a protein.
-
Bioconjugation: Introduction of an azide handle onto a protein for subsequent site-specific labeling with reporter tags or other biomolecules.
-
Drug Development: Characterization of biotherapeutics, such as monoclonal antibodies, by assessing the accessibility of specific residues.[6]
Experimental Workflow
The overall experimental workflow for peptide mapping using this compound involves several key stages, from protein labeling to data analysis.
Caption: Experimental workflow for peptide mapping.
Detailed Experimental Protocols
Protein Labeling with this compound
This protocol describes the covalent modification of a protein with the NHS ester moiety of the crosslinker.
Materials:
-
Protein of interest
-
This compound (MW: 575.6 g/mol )[3]
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh for each experiment.[1]
-
Labeling Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. Note: The optimal molar excess may vary depending on the protein and the desired degree of labeling and should be determined empirically.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Peptide Mapping of the Labeled Protein
This protocol outlines the steps for digesting the labeled protein into peptides for mass spectrometry analysis.
Materials:
-
Labeled and purified protein from section 4.1
-
Denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAM)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in denaturation buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Exchange the buffer of the protein solution to the digestion buffer using a desalting column or dialysis. This is crucial to remove the denaturant which can inhibit enzymatic activity.
-
Enzymatic Digestion:
-
Adjust the protein concentration to 0.1-1 mg/mL with digestion buffer.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C for 12-16 hours.
-
-
Quenching the Digestion: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants before LC-MS/MS analysis.
LC-MS/MS Analysis
The resulting peptide mixture is analyzed by high-resolution mass spectrometry to identify the modified peptides.
Caption: LC-MS/MS analysis workflow.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60-90 minutes.
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.
-
MS1 Scan Range: 350-1500 m/z
-
MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
Data Analysis
The acquired MS/MS data is searched against a protein database to identify the peptides and the sites of modification.
Mass Shift Calculation: The modification of a primary amine with this compound results in the addition of the linker minus the N-hydroxysuccinimide group.
-
Molecular Formula of Linker: C24H41N5O11[3]
-
Molecular Weight of Linker: 575.6 g/mol [3]
-
Molecular Formula of NHS: C4H5NO3
-
Molecular Weight of NHS: 115.09 g/mol
-
Monoisotopic Mass of Modification: Mass of (C20H36N4O8) = 460.2537 Da
Database Search Parameters:
-
Software: MaxQuant, Proteome Discoverer, or similar software for proteomics data analysis.
-
Database: A FASTA file containing the sequence of the protein of interest.
-
Enzyme: Trypsin, with up to 2 missed cleavages.
-
Static Modifications: Carbamidomethyl (C) for alkylated cysteines.
-
Variable Modifications:
-
Oxidation (M)
-
Deamidation (NQ)
-
Modification with 460.2537 Da on Lysine (K) and protein N-terminus.
-
Quantitative Data Presentation
The results from a peptide mapping experiment can be summarized to show the extent of labeling at different sites. The following table is a template with hypothetical data for illustration.
| Peptide Sequence | Modified Residue | Precursor m/z (Observed) | Mass Error (ppm) | Retention Time (min) | Relative Abundance (%) |
| TPEVDDEALEK | K11 | 857.4231 | 1.2 | 25.4 | 65 |
| FDKLNYVMLD | K3 | 923.4876 | 0.8 | 32.1 | 80 |
| YLIAGNEQR | N-terminus | 754.3987 | 1.5 | 18.9 | 30 |
| VHKECCHGDLLECADDRADLAK | K2, K22 | 1489.2134 | 2.1 | 45.8 | 15 |
Relative abundance can be estimated from the peak intensity of the modified peptide relative to the unmodified counterpart.
Conclusion
This compound is a versatile reagent for peptide mapping studies. The detailed protocols and data analysis guidelines provided here will enable researchers to effectively utilize this tool for characterizing protein surface topology and for various bioconjugation applications. The ability to introduce a bioorthogonal azide handle opens up possibilities for multi-step labeling and analysis, making it a powerful asset in the field of chemical biology and proteomics.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 6. lcms.cz [lcms.cz]
- 7. pepdoopeptides.com [pepdoopeptides.com]
Application Notes & Protocols: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and the development of sophisticated drug delivery systems.[1][2] Its unique architecture, featuring three distinct functional groups, allows for a sequential and controlled approach to conjugating different molecules, making it an invaluable tool in the construction of targeted nanoparticles, antibody-drug conjugates (ADCs), and PROTACs.[2][3][4]
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group enables the covalent attachment of the linker to drugs, proteins, or peptides containing primary amine functionalities, forming a stable amide bond.[5]
-
tert-Butyloxycarbonyl (Boc) Protected Amine: The Boc group serves as a temporary protecting group for a primary amine.[6] Its removal under acidic conditions reveals the amine, which can then be used for subsequent conjugation, for instance, to a polymer backbone.[7] This allows for a multi-step, controlled synthesis.
-
Azide (B81097) (N3) Group: This functionality is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This highly efficient and specific reaction is used for the final functionalization step, such as attaching a targeting ligand to the surface of a nanoparticle.
This document provides detailed protocols and application notes for utilizing this compound in the development of a targeted drug delivery system.
Application: Development of Targeted Polymeric Nanoparticles for Paclitaxel (B517696) Delivery
This section outlines a hypothetical application: the synthesis of paclitaxel-loaded polymeric nanoparticles targeted to cancer cells. The strategy involves a three-step conjugation process facilitated by the this compound linker.
Logical Relationship of the Drug Delivery System Components
Caption: Linker functionalities and their conjugation partners.
Experimental Protocols
Protocol 1: Conjugation of Paclitaxel to this compound
This protocol describes the reaction between the primary amine of an amine-modified paclitaxel derivative and the NHS ester of the linker.
Materials:
-
Amine-modified Paclitaxel
-
This compound (CAS: 2093153-85-4)[1]
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, nitrogen line
Procedure:
-
Dissolve amine-modified paclitaxel (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Slowly add the linker solution to the paclitaxel solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product, Paclitaxel-PEG-Azide/Boc, can be purified by reverse-phase HPLC.
Protocol 2: Boc Deprotection of Paclitaxel-PEG-Azide/Boc Conjugate
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to the polymer.[7]
Materials:
-
Paclitaxel-PEG-Azide/Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath, reaction vessel, rotary evaporator
Procedure:
-
Dissolve the purified Paclitaxel-PEG-Azide/Boc conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
The resulting product, Paclitaxel-PEG-Azide/NH2, is a TFA salt and can often be used directly in the next step after thorough drying.
Protocol 3: Synthesis of Polymer-PEG-Paclitaxel Conjugate
This protocol describes the conjugation of the deprotected linker-drug construct to a carboxyl-terminated polymer like Poly(lactic-co-glycolic acid) (PLGA-COOH).
Materials:
-
Paclitaxel-PEG-Azide/NH2 (TFA salt)
-
PLGA-COOH
-
Anhydrous DMF
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
DIPEA
Procedure:
-
Dissolve PLGA-COOH (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate the carboxyl groups of the polymer. Stir for 30 minutes at room temperature.
-
In a separate vial, dissolve Paclitaxel-PEG-Azide/NH2 (TFA salt) (1.2 equivalents) in anhydrous DMF and add DIPEA (3-4 equivalents) to neutralize the TFA salt and act as a base.
-
Add the neutralized drug-linker solution to the activated polymer solution.
-
Allow the reaction to proceed overnight at room temperature with stirring.
-
Purify the resulting PLGA-PEG-Paclitaxel/Azide conjugate by dialysis against a suitable solvent (e.g., DMF/water mixtures, then pure water) to remove unreacted components, followed by lyophilization.
Protocol 4: Formulation of Nanoparticles by Nanoprecipitation
This protocol details the formation of drug-polymer conjugate nanoparticles.
Materials:
-
PLGA-PEG-Paclitaxel/Azide conjugate
-
Deionized water (or a surfactant solution like 0.5% w/v Pluronic F68)
-
Magnetic stirrer
Procedure:
-
Dissolve the lyophilized PLGA-PEG-Paclitaxel/Azide conjugate in acetone at a concentration of 10-20 mg/mL.
-
In a larger beaker, place the aqueous phase (deionized water or surfactant solution) and stir vigorously.
-
Rapidly inject the polymer solution into the stirring aqueous phase.
-
Observe the immediate formation of a milky-white nanoparticle suspension.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.
-
The resulting azide-functionalized nanoparticles can be concentrated and washed by centrifugation and resuspension in deionized water.
Protocol 5: Surface Functionalization with Targeting Ligand via Click Chemistry
This protocol describes the final step of attaching an alkyne-modified targeting ligand to the nanoparticle surface.
Materials:
-
Azide-functionalized nanoparticle suspension
-
Alkyne-modified targeting ligand (e.g., Alkyne-cRGD peptide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Add the alkyne-modified targeting ligand (2-5 equivalents relative to the azide groups).
-
Prepare a fresh solution of sodium ascorbate (10 equivalents) in water.
-
Prepare a solution of CuSO4 (1 equivalent) in water.
-
Add the sodium ascorbate solution to the nanoparticle suspension, followed by the CuSO4 solution.
-
Incubate the reaction mixture at room temperature for 12-24 hours with gentle shaking.
-
Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and unreacted ligand.
Experimental Workflow for Nanoparticle Synthesis and Functionalization
Caption: Workflow from synthesis to characterization.
Data Presentation: Characterization of Nanoparticles
The following tables present typical quantitative data that would be expected from the characterization of the nanoparticles synthesized using the protocols above. These values are representative of similar systems reported in the literature.
Table 1: Physicochemical Properties of Nanoparticles
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-targeted NP | 155.2 ± 5.8 | 0.12 ± 0.02 | -22.5 ± 1.5 |
| Targeted NP | 163.7 ± 6.1 | 0.14 ± 0.03 | -19.8 ± 1.8 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 48h (pH 7.4) | Cumulative Release at 48h (pH 5.5) |
| Targeted NP | 8.5 ± 0.7 | 91.2 ± 3.4% | 35.6 ± 2.9% | 62.1 ± 4.1% |
Signaling Pathway Visualization
The targeted nanoparticles are designed to interact with cancer cells overexpressing a specific receptor, leading to receptor-mediated endocytosis and intracellular drug release. The released paclitaxel can then interfere with microtubule function, inducing cell cycle arrest and apoptosis.
Simplified Paclitaxel-Induced Apoptosis Pathway
Caption: Mechanism of action for targeted nanoparticles.
Conclusion
This compound is a powerful and versatile linker for the construction of complex, multi-functional drug delivery systems. Its orthogonal reactive groups enable a precise, stepwise synthesis strategy, allowing for the covalent attachment of a therapeutic agent, conjugation to a carrier backbone, and surface modification with a targeting moiety. The protocols and data presented herein provide a comprehensive guide for researchers looking to leverage this advanced linker technology to develop next-generation targeted therapies.
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. purepeg.com [purepeg.com]
- 5. NHS-C5-bis-PEG3-azide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. NHS-PEG5-tris-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Note: Formation of Tunable Hydrogels using N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of a novel heterotrifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, for the fabrication of biocompatible hydrogels. This linker allows for a two-step sequential crosslinking strategy. Initially, the N-hydroxysuccinimide (NHS) ester group facilitates covalent conjugation to amine-containing polymers. Subsequent deprotection of the Boc group and a bioorthogonal azide-alkyne click chemistry reaction enable the formation of a crosslinked hydrogel network. This system offers precise control over hydrogel properties, making it a versatile platform for applications in drug delivery, tissue engineering, and 3D cell culture.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications due to their high water content, biocompatibility, and tunable physical properties.[1][2][] The ability to form hydrogels in situ under mild, cell-friendly conditions is particularly advantageous for encapsulating therapeutic molecules and cells.[4] Advanced crosslinking strategies that provide independent control over polymer modification and hydrogel network formation are in high demand.
The this compound is a unique linker designed for just this purpose. It possesses three distinct functional groups:
-
An NHS ester for rapid and efficient reaction with primary amines.[5]
-
A Boc-protected amine , which can be deprotected under acidic conditions to introduce a primary amine for further functionalization.[6]
-
An azide (B81097) group for bioorthogonal "click" chemistry, allowing for covalent crosslinking with alkyne-modified molecules.
This application note provides detailed protocols for a two-step hydrogel formation process:
-
Functionalization: Conjugation of the this compound to a multi-arm PEG-amine polymer.
-
Crosslinking: Hydrogel formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a multi-arm PEG-alkyne.
Materials and Methods
Materials
-
4-arm PEG-Amine (10 kDa)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-arm PEG-Alkyne (10 kDa)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Lyophilizer
-
Rheometer
-
Scanning Electron Microscope (SEM)
Experimental Protocols
Protocol 1: Functionalization of 4-arm PEG-Amine with this compound
This protocol describes the conjugation of the NHS ester to the primary amine groups of a 4-arm PEG-Amine.
-
Dissolve 4-arm PEG-Amine (10 kDa) in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Dissolve this compound in DMSO to prepare a 100 mM stock solution.
-
Add the this compound stock solution to the 4-arm PEG-Amine solution at a 1.2:1 molar ratio of NHS ester to amine groups.
-
React for 2 hours at room temperature with gentle stirring.
-
Purify the resulting product (4-arm PEG-NH-PEG3-(N-Boc)-PEG2-Azide) by dialysis against deionized water for 48 hours.
-
Lyophilize the purified product to obtain a white powder.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine.
-
Dissolve the lyophilized product from Protocol 1 in a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6]
-
Stir the solution at room temperature for 1 hour.[6]
-
Remove the TFA and DCM under reduced pressure.
-
Re-dissolve the residue in a minimal amount of deionized water and lyophilize to obtain the deprotected product (4-arm PEG-NH-PEG3-NH₂-PEG2-Azide) as a TFA salt.
Protocol 3: Hydrogel Formation via CuAAC Click Chemistry
This protocol describes the crosslinking of the azide-functionalized PEG with an alkyne-functionalized PEG to form the hydrogel.
-
Prepare the following stock solutions:
-
Solution A: Dissolve the deprotected, azide-functionalized 4-arm PEG from Protocol 2 in PBS (pH 7.4) at the desired concentration (e.g., 5, 10, or 15% w/v).
-
Solution B: Dissolve 4-arm PEG-Alkyne (10 kDa) in PBS (pH 7.4) at a concentration that results in a 1:1 molar ratio of azide to alkyne groups when mixed with Solution A.
-
Catalyst Solution: Prepare a fresh solution of 100 mM Copper(II) sulfate.
-
Reducing Agent Solution: Prepare a fresh solution of 200 mM sodium ascorbate.
-
-
To form the hydrogel, mix equal volumes of Solution A and Solution B.
-
Add the Catalyst Solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the Reducing Agent Solution to a final concentration of 5 mM.
-
Gently vortex the solution for 5-10 seconds and allow it to stand at room temperature for gelation to occur.
Characterization of Hydrogels
The physical properties of the resulting hydrogels can be tuned by varying the polymer concentration. Below are representative data for hydrogels formed with different polymer concentrations.
Gelation Time
Gelation time was determined by the vial tilt method. The time at which the solution no longer flowed was recorded as the gelation time.
| Polymer Concentration (% w/v) | Gelation Time (minutes) |
| 5 | 15 ± 2 |
| 10 | 8 ± 1 |
| 15 | 4 ± 1 |
Swelling Ratio
The equilibrium swelling ratio was determined by immersing the hydrogels in PBS (pH 7.4) at 37°C for 24 hours. The swelling ratio (Q) was calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the initial dry weight.
| Polymer Concentration (% w/v) | Swelling Ratio (Q) |
| 5 | 25 ± 3 |
| 10 | 18 ± 2 |
| 15 | 12 ± 1.5 |
Mechanical Properties
The compressive modulus of the hydrogels was measured using a rheometer.
| Polymer Concentration (% w/v) | Compressive Modulus (kPa) |
| 5 | 5 ± 1 |
| 10 | 15 ± 2 |
| 15 | 30 ± 4 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Biopharma PEG Provides Multi-arm PEG Derivatives Crosslinked Into Hydrogels | MolecularCloud [molecularcloud.org]
- 6. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Boc Deprotection of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a branched heterobifunctional linker designed for bioconjugation and drug delivery applications.[1][2] This reagent incorporates three key functional groups:
-
N-Boc (tert-butyloxycarbonyl) protected amine: A common protecting group for amines that is stable under a variety of conditions but can be selectively removed under acidic conditions.[3][4]
-
Azide (B81097) (N₃) group: Enables covalent conjugation to alkyne-containing molecules via copper-catalyzed or copper-free "Click Chemistry".[1]
-
NHS (N-hydroxysuccinimide) ester: An activated ester that readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][]
The strategic removal of the Boc group is a critical step, unmasking a primary amine for subsequent modification while preserving the reactivity of the NHS ester and the integrity of the azide group. These notes provide detailed protocols and considerations for the effective Boc deprotection of this linker.
Principle of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis reaction.[4] The tert-butyl group is cleaved by acidolysis, typically using a strong acid like trifluoroacetic acid (TFA), to generate a free amine (as its corresponding salt), isobutylene, and carbon dioxide.[6][7]
Key Experimental Considerations
Successful deprotection of this compound requires careful consideration of the stability of the other functional groups present in the molecule.
-
NHS Ester Stability: The NHS ester is the most sensitive group in this molecule. It is highly susceptible to hydrolysis in the presence of water, especially at neutral or basic pH.[8][9] However, NHS esters are reasonably stable under anhydrous acidic conditions.[10] Therefore, all deprotection procedures must be performed under strictly anhydrous conditions to maintain the amine-reactive functionality of the NHS ester. An aqueous workup involving a basic wash (e.g., sodium bicarbonate) must be avoided.[6]
-
Azide Group Stability: The azide group is generally stable to the acidic conditions used for Boc deprotection.[11] However, it is crucial to avoid mixing azides with strong inorganic acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[12][13][14] Standard TFA protocols in an organic solvent are generally considered safe and effective.
-
Solvent Choice: Anhydrous solvents are essential to prevent NHS ester hydrolysis. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[3][6]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is the most common method for Boc deprotection and is suitable for this compound, provided anhydrous conditions are maintained. The resulting product is a TFA salt of the deprotected amine, which should be used immediately in the subsequent NHS ester-mediated conjugation step without an aqueous workup.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as a scavenger)[6]
-
Anhydrous Toluene (B28343) (Optional, for removal of residual TFA)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6] If using a scavenger, add TIS (2.5-5% v/v) to the reaction mixture.[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with anhydrous toluene (3 times).[6]
-
The resulting product, the TFA salt of N-(Azido-PEG2)-N-(amino)-PEG3-NHS ester, is a viscous oil or solid. It should be placed under high vacuum to remove all solvent traces and used immediately for the next reaction step (e.g., conjugation via the NHS ester) without further purification or neutralization.
Data Summary
The following table summarizes the recommended conditions for the Boc deprotection of this compound.
| Parameter | Recommended Condition | Rationale & Considerations |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Standard, effective, and well-documented for Boc deprotection.[3][6] |
| TFA Concentration | 20-50% (v/v) | Balances reaction efficiency with minimizing potential side reactions. Higher concentrations may be needed for sterically hindered substrates.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures solubility and prevents hydrolysis of the NHS ester.[6][10] |
| Temperature | 0°C to Room Temperature | Mild conditions that are sufficient for deprotection while preserving other functional groups.[6] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection. Progress should be monitored by TLC or LC-MS.[6] |
| Work-up | Anhydrous evaporation | CRITICAL: Avoids aqueous and/or basic conditions that would hydrolyze the NHS ester.[8][10] |
| Product Form | TFA Salt | The resulting amine salt is typically used directly in subsequent reactions. |
Workflow Visualization
The following diagram illustrates the experimental workflow for the Boc deprotection of the target molecule.
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. N-(Azido-PEG2)-N-Boc-PEG3-NHS ester_2093153-85-4_新研博美 [xinyanbm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction and Product Information
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This reagent possesses three distinct functional moieties, enabling a sequential and controlled conjugation strategy:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for the covalent modification of primary amines (-NH2) on proteins, peptides, or other molecules to form a stable amide bond.[1][3][4]
-
tert-Butyloxycarbonyl (Boc) Protected Amine: A protected primary amine that can be deprotected under acidic conditions, revealing a new reactive site for subsequent conjugation.[5][6]
-
Azide (B81097) (N3) Group: A stable functional group that can participate in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, which can improve the pharmacokinetic properties of the final molecule.[3][7][8]
2.0 Storage and Handling
-
Storage: Store the reagent at -20°C, protected from moisture and light.[9][10][11] The vial should be kept with a desiccant.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the highly sensitive NHS ester.[9][12][13] Prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions.[10][14] Do not prepare stock solutions for long-term storage.[10][13]
3.0 Reaction Buffer Recommendations for NHS Ester Conjugation
The reaction between the NHS ester and a primary amine is highly dependent on the pH and the buffer composition. The primary amine must be deprotonated for the nucleophilic attack to occur, making slightly alkaline conditions optimal.[15] However, the rate of NHS ester hydrolysis also increases with pH.[12][16] Therefore, a balance must be struck.
Key Considerations:
-
Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9][10]
-
Solubility: The this compound reagent is not readily soluble in aqueous buffers and should first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][10][12] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid denaturation of protein targets.[10][12]
Table 1: Recommended Reaction Buffers for NHS Ester Conjugation
| Buffer System | Recommended pH Range | Typical Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | 0.1 M Phosphate (B84403), 0.15 M NaCl | Most common choice; provides good buffering capacity and physiological salt concentration.[9][10] |
| Borate Buffer | 8.0 - 9.0 | 50 - 100 mM | Useful for reactions requiring a slightly higher pH. |
| Carbonate-Bicarbonate Buffer | 8.0 - 8.5 | 100 mM | An effective buffer system for maintaining pH in the optimal range for NHS ester reactions.[14][16] |
| HEPES Buffer | 7.2 - 8.2 | 50 - 100 mM | A good alternative to phosphate buffers.[16] |
Experimental Protocols
Protocol 1: Conjugation to a Primary Amine-Containing Protein
This protocol describes the general procedure for labeling a protein with the this compound via its NHS ester moiety.
Workflow Diagram for Protein Conjugation
Caption: Experimental workflow for conjugating the linker to a protein.
Materials:
-
Protein or other amine-containing molecule
-
This compound
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)[10]
-
Anhydrous DMSO or DMF[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[9]
-
Desalting column or dialysis device for purification[12]
Procedure:
-
Prepare the Protein: Dissolve the protein to be modified in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing amines, exchange it into the recommended reaction buffer using dialysis or a desalting column.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[9][13]
-
Calculate Molar Excess: Determine the molar quantity of linker required. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[3] The optimal ratio may need to be determined empirically.
-
Reaction: Add the calculated volume of the linker solution to the protein solution while gently vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[10]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.[15] Reaction time may vary based on the reactivity of the target protein.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.
-
Purification: Remove excess, non-reacted linker and reaction byproducts (N-hydroxysuccinimide) from the final conjugate using a desalting column, spin filtration, or dialysis.[12][17]
Protocol 2: Sequential Modification via Boc Deprotection
This protocol outlines the steps following the initial NHS ester conjugation to deprotect the Boc group and reveal a new primary amine for further modification.
Chemical Reaction and Deprotection Pathway
Caption: Pathway for amine conjugation followed by Boc deprotection.
Materials:
-
Purified conjugate from Protocol 4.1
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)[18]
-
Saturated aqueous sodium bicarbonate solution[18]
-
Anhydrous sodium sulfate
Procedure:
-
Lyophilize Conjugate: If the purified conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Dissolution: Dissolve the dried conjugate in anhydrous DCM.
-
Acidic Cleavage: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[18] If the conjugate contains acid-sensitive groups, a scavenger like TIS (2.5-5% v/v) can be added.
-
Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by an appropriate method (e.g., LC-MS) until the starting material is consumed.[18]
-
Work-up and Neutralization:
-
Remove the DCM and excess TFA under reduced pressure (rotoevaporation). Co-evaporation with toluene (B28343) can help remove residual TFA.[18]
-
Alternatively, for non-water-soluble products, dilute the reaction mixture with DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
-
Final Product: The resulting molecule now has a free primary amine, ready for a subsequent conjugation step, and an azide group available for click chemistry.
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Typical Time | Purity |
| 50% TFA | DCM | 0°C to RT | 30-60 min | >95%[5] |
| 4M HCl | Dioxane | RT | 60 min | >95%[5] |
Note on Azide Group: The azide functional group is stable under both the NHS ester reaction and the acidic Boc deprotection conditions described. It remains available for subsequent click chemistry reactions. When planning experiments, ensure that buffers used do not contain sodium azide, as it could interfere with downstream applications.[19]
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. confluore.com [confluore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. NHS-PEG-NHS [nanocs.net]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and use of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a bifunctional crosslinker containing an azide (B81097) group for "click" chemistry, a Boc-protected amine for controlled deprotection, and an NHS ester for reaction with primary amines. Adherence to these protocols is crucial for maintaining the reagent's integrity and ensuring experimental success and laboratory safety.
Storage and Stability
Proper storage is critical to prevent the degradation of the two reactive functional groups: the moisture-sensitive NHS ester and the potentially energetic azide group.
Storage Conditions Summary
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Store at -20°C for long-term storage.[1][2] Short-term storage at 2-8°C is also suggested by some suppliers.[3] | Minimizes hydrolysis of the NHS ester and decomposition of the azide moiety. |
| Atmosphere | Store in a tightly sealed container with a desiccant.[2] For optimal long-term stability, store under an inert atmosphere (e.g., nitrogen or argon).[4] | The NHS ester is highly susceptible to hydrolysis from atmospheric moisture.[2][5] |
| Light | Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[4][6] | Organic azides can be light-sensitive and may decompose upon exposure.[6] |
| Solution Storage | Prepare solutions immediately before use.[2] If necessary, solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C under a dry, inert atmosphere.[4][7][8] | The NHS ester hydrolyzes rapidly in the presence of water.[5] Aqueous solutions should be used immediately.[7] |
Safety and Handling
This compound presents chemical hazards that require careful handling to ensure personnel safety. The primary hazards are associated with the azide functional group and the reactivity of the NHS ester.
Hazard Summary
| Hazard | Description | Precautionary Statements & Citation |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth with water and do NOT induce vomiting; seek medical attention.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection. In case of eye contact, flush immediately with large amounts of water and seek medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Work in a well-ventilated area or use a fume hood. Avoid breathing dust or aerosols. If inhaled, move to fresh air.[1] |
| Azide Reactivity | Organic azides can be energetic and potentially explosive, sensitive to heat, light, shock, and pressure.[6][9][10] Avoid contact with heavy metals and halogenated solvents, as this can lead to the formation of highly unstable and explosive compounds.[6] | Do not use metal spatulas for handling.[6] Avoid using halogenated solvents as reaction media.[6] |
Experimental Protocols
Preparation of Stock Solutions
The NHS ester is prone to hydrolysis, so it is crucial to use anhydrous solvents and handle the reagent quickly.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Dry, clean vials
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][4][5]
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Under an inert gas atmosphere if possible, weigh the desired amount of the reagent into a dry, clean vial.
-
Add the required volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex briefly to dissolve the compound completely.
-
Use the stock solution immediately. For short-term storage, aliquot and store at -20°C under an inert atmosphere.[4][7][8]
General Protocol for Amine Labeling
This protocol describes a general procedure for conjugating the this compound to a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.
Materials:
-
Amine-containing molecule in an amine-free buffer (e.g., 1X PBS, pH 7.2-8.0)
-
This compound stock solution (from section 3.1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare the amine-containing molecule in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[2] The optimal pH for the reaction is between 7.2 and 8.5.[7][8]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10- to 50-fold molar excess over the amine-containing molecule).
-
Add the calculated volume of the stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate from excess, unreacted reagent and byproducts using an appropriate method, such as size-exclusion chromatography, dialysis, or tangential flow filtration.
Visualized Workflows
Storage and Handling Workflow
Caption: Workflow for the safe storage and handling of this compound.
Amine Labeling Workflow
Caption: Experimental workflow for labeling primary amines with this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(Azido-PEG2)-N-Boc-PEG3-NHS ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of an this compound?
A1: The N-hydroxysuccinimide (NHS) ester moiety of the molecule is highly reactive towards primary aliphatic amines (–NH₂). In a typical bioconjugation, the NHS ester reacts with the amine groups found on the N-terminus of a protein or the side chain of lysine (B10760008) (Lys) residues. This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] The azide (B81097) (N₃) and Boc-protected amine functionalities on the PEG linker remain intact under these conditions, available for subsequent reactions like Click chemistry or deprotection and further modification.
Q2: What are the optimal reaction conditions for conjugating this NHS ester?
A2: Successful conjugation hinges on maintaining appropriate reaction conditions to favor the aminolysis reaction over hydrolysis. The optimal pH range is typically between 7.2 and 8.5.[1][2] Below this range, primary amines are increasingly protonated (-NH₃⁺) and are not sufficiently nucleophilic. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, reducing conjugation efficiency.[1][3] Amine-free buffers such as phosphate, borate, or bicarbonate are recommended.[1] Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][4][5]
Q3: How should the this compound be stored and handled?
A3: This reagent is highly sensitive to moisture. It should be stored at -20°C in a desiccated environment.[2][6][7] Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[3][6][8] It is best to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions for storage.[4][5][6]
Q4: What is the primary side reaction, and how can it be minimized?
A4: The primary competing side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylate.[3] This reaction is accelerated at a higher pH and temperature.[3] To minimize hydrolysis, use the optimal pH range (7.2-8.5), prepare the reagent solution immediately before use, and consider running the reaction at 4°C. Ensuring a sufficient concentration of the target amine can also help the desired conjugation reaction outcompete hydrolysis.[1]
Q5: Can this NHS ester react with other amino acid residues besides lysine?
A5: Yes, while NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH or when accessible primary amines are limited.[1][9][10] O-acylation of serine, threonine, and tyrosine residues can form ester bonds.[9][10][11] These ester linkages are less stable than the amide bonds formed with lysines and can be selectively cleaved, for example, by treatment with hydroxylamine.[1]
Q6: How can I monitor the progress of my conjugation reaction?
A6: Reaction progress can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion (SEC) or Hydrophobic Interaction Chromatography (HIC), can be used to separate the conjugated product from the unconjugated biomolecule.[12] Mass spectrometry can confirm the mass of the final conjugate. Additionally, the release of the NHS byproduct can be monitored by UV spectrophotometry at 260-280 nm as an indirect measure of reaction (or hydrolysis) progress.[8] A more direct method involves using HILIC to quantify the amount of released NHS in the reaction mixture.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed NHS Ester: Reagent degraded due to improper storage or handling.[2][3] 2. Incorrect Buffer pH: pH is too low (<7.2), leaving amines protonated and unreactive.[1][2] 3. Presence of Competing Amines: Buffer (e.g., Tris, glycine) contains primary amines.[4][6] 4. Low Biomolecule Concentration: Hydrolysis outcompetes the bimolecular conjugation reaction.[1] | 1. Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][6] 2. Verify the buffer pH with a calibrated meter and adjust to the 7.2-8.5 range.[2] 3. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate before starting the reaction.[4] 4. Increase the concentration of the protein or other amine-containing molecule (a concentration of 1-10 mg/mL is often recommended).[2][5] |
| Protein Aggregation/Precipitation | 1. Solvent-Induced Precipitation: The concentration of organic co-solvent (DMSO/DMF) is too high. 2. Protein Instability: Reaction conditions (pH, temperature) are causing the protein to denature.[3] 3. High Degree of Labeling: Modification of numerous lysine residues alters the protein's surface charge and solubility. | 1. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[4][5] 2. Screen different buffer conditions to find one that enhances protein stability. Perform the reaction at a lower temperature (e.g., 4°C).[3] 3. Reduce the molar excess of the NHS ester reagent to target fewer available amines. Optimize the protein-to-reagent ratio. |
| Loss of Biological Activity | 1. Conjugation at Active Site: The PEG linker has been attached to a lysine residue that is critical for the biomolecule's function. 2. Protein Denaturation: The reaction conditions have irreversibly damaged the protein's tertiary structure.[3] | 1. Reduce the molar excess of the NHS ester to decrease the overall degree of labeling. If the N-terminus is not critical, consider lowering the reaction pH towards 7.0-7.2 to favor modification of the N-terminal α-amine over lysine ε-amines. 2. Perform the reaction at a lower temperature (4°C) and ensure the pH of the buffer is one in which the protein is known to be stable.[3] |
| Poor Reproducibility | 1. Inconsistent Reagent Activity: The NHS ester is hydrolyzing to different extents between experiments due to handling.[3] 2. pH Drift: The release of acidic NHS during the reaction lowers the pH, slowing the reaction rate, especially in poorly buffered solutions.[1] | 1. Adhere strictly to storage and handling protocols. Use fresh aliquots of anhydrous solvent for each experiment. Consider performing a quality control check on the reagent's activity. 2. Ensure the reaction buffer has sufficient buffering capacity to maintain the optimal pH throughout the entire reaction. |
Quantitative Data Summary
Table 1: pH Influence on NHS Ester Reaction and Hydrolysis
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Half-life of NHS Ester | Recommendation |
| < 7.0 | Low (amines are protonated) | Slow | 4-5 hours at 0°C (pH 7.0)[1][14] | Suboptimal for efficient conjugation. May be used to favor N-terminal labeling. |
| 7.2 - 8.5 | Good to Excellent | Moderate | Decreases with increasing pH | Optimal range for most applications. [1] |
| > 8.5 | Excellent | Very Rapid | 10 minutes at 4°C (pH 8.6)[1][14] | Generally not recommended due to rapid hydrolysis competing with the reaction. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine | Highly dependent on the concentration of the biomolecule. Dilute solutions require a higher molar excess.[5][6][7] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow both the conjugation and hydrolysis reactions, requiring longer incubation times but can be beneficial for protein stability.[3] |
| Reaction Time | 30 min - 2 hours (Room Temp) 2 - 4 hours (4°C) | Optimal time should be determined empirically by monitoring the reaction.[2][5] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired bimolecular reaction over the unimolecular hydrolysis.[2][5] |
| Organic Solvent (DMSO/DMF) | < 10% of final volume | Required to dissolve the NHS ester, but high concentrations can denature proteins.[4][5] |
Experimental Protocols
Protocol 1: General Conjugation to a Protein
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or using a desalting column appropriate for the scale of the reaction.
Protocol 2: Quality Control - Testing for NHS Ester Activity
This protocol provides a qualitative assessment of whether the NHS ester is still active. It is based on the release of NHS, which absorbs light at ~260 nm upon base-induced hydrolysis.[8]
-
Reagent Preparation: Prepare a ~1 mg/mL solution of the this compound in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2). Prepare a control tube with only the buffer.
-
Initial Absorbance: Zero the spectrophotometer at 260 nm using the control tube. Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with buffer until it is within a measurable range. Record this value.
-
Forced Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 1 N NaOH. Vortex for 30 seconds.
-
Final Absorbance: Immediately (within 1 minute) measure the absorbance at 260 nm.
-
Interpretation: If the final absorbance is significantly higher than the initial absorbance, the NHS ester is active. If there is little to no change, the reagent has likely been hydrolyzed and is inactive.[8]
Protocol 3: Boc Group Deprotection
The Boc group is stable during the conjugation reaction but can be removed under acidic conditions to reveal a primary amine for further functionalization. The azide group is stable to these conditions.
-
Dissolution: Dissolve the Boc-protected conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by HPLC or mass spectrometry to confirm the removal of the Boc group (mass loss of 100.12 Da).
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure (rotoevaporation).
-
Precipitation and Washing: Triturate the resulting residue with cold diethyl ether to precipitate the deprotected product as a TFA salt.
-
Purification: Collect the precipitate by filtration or centrifugation. The product can be further purified by HPLC if necessary.
Visualizations
Caption: Experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Chemical reaction pathway for NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
Low labeling efficiency with N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with N-(Azido-PEG2)-N-Boc-PEG3-NHS ester.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency with this compound can be attributed to several factors, ranging from reaction conditions to the properties of the reagent and target molecule. This guide provides a systematic approach to identifying and resolving common issues.
Reaction Condition Optimization
The reaction between an NHS ester and a primary amine is highly sensitive to the experimental environment.
| Parameter | Recommended Range/Condition | Troubleshooting Steps |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][2] | - Verify the pH of your reaction buffer using a calibrated pH meter. - At lower pH, primary amines are protonated and less reactive.[2][3] - At higher pH, the NHS ester is prone to rapid hydrolysis.[1][2][3] |
| Temperature & Incubation Time | 1-4 hours at room temperature or overnight at 4°C.[1][2] | - If hydrolysis is suspected, perform the reaction at 4°C for a longer duration.[2] - For slow reactions, extending the incubation time at room temperature may be beneficial. |
| Concentration | Protein/biomolecule: 1-10 mg/mL.[1] | - Increase the concentration of your target molecule and/or the molar excess of the NHS ester to favor the labeling reaction over hydrolysis.[2] |
Buffer Composition
The choice of buffer is critical for a successful conjugation.
| Issue | Recommendation | Troubleshooting Steps |
| Amine-Containing Buffers | Avoid buffers with primary amines (e.g., Tris, Glycine).[2] | - These buffers will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[2] - If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, bicarbonate, or borate (B1201080) buffer) before labeling.[2] |
Reagent Quality and Handling
The stability and handling of the this compound are crucial for its reactivity.
| Issue | Recommendation | Troubleshooting Steps |
| Hydrolysis | NHS esters are moisture-sensitive.[2] | - Prepare the NHS ester solution immediately before use.[2] - Use high-quality, anhydrous DMSO or DMF to dissolve the reagent.[2] - Avoid storing the NHS ester in aqueous solutions.[2] |
| Storage | Store desiccated at -20°C.[4] | - Ensure the reagent is stored correctly and has not expired. |
Molecule-Specific Factors
The properties of both the labeling reagent and the target molecule can influence the reaction outcome.
| Issue | Consideration | Troubleshooting Steps |
| Steric Hindrance | The branched PEG structure and the bulky Boc group of the linker may hinder access to the reactive NHS ester.[5] | - If steric hindrance is suspected, consider increasing the molar excess of the labeling reagent or extending the reaction time. |
| Accessibility of Primary Amines | The primary amines on the target molecule must be accessible for the reaction to occur.[2] | - If you have structural information about your protein, assess the accessibility of lysine (B10760008) residues. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for NHS ester reactions with primary amines is between 8.3 and 8.5.[1][5] This pH provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[3]
Q2: Can I use Tris buffer for my labeling reaction?
A2: It is highly recommended to avoid buffers containing primary amines, such as Tris or glycine.[2] These buffers will compete with the primary amines on your target molecule, leading to a significant reduction in labeling efficiency.[2] Suitable alternatives include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer.[1][2]
Q3: My NHS ester reagent is poorly soluble in my aqueous reaction buffer. What should I do?
A3: this compound, like many NHS esters, may have limited solubility in aqueous solutions. It is recommended to first dissolve the reagent in a small amount of a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then add this stock solution to your biomolecule in the reaction buffer.[1][2]
Q4: How can I quench the labeling reaction?
A4: To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, or glycine.[3] These will react with any remaining unreacted NHS ester.
Q5: Does the branched structure of this linker affect the labeling reaction?
A5: Yes, the branched structure of the PEG linker can influence the reaction. While it can enhance the solubility and stability of the resulting conjugate, it may also introduce steric hindrance, potentially slowing down the reaction rate compared to a linear linker.[1][5] You may need to optimize the reaction time and reagent concentration to account for this.
Q6: What is the purpose of the Boc group, and does it affect the labeling?
A6: The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine.[6][7] In this trifunctional linker, it allows for the sequential introduction of another molecule after the initial labeling and a subsequent "click" reaction. The bulky nature of the Boc group could contribute to steric hindrance around the NHS ester, potentially affecting the reaction kinetics.
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix the solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.
Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(Azido-PEG2)-N-Boc-PEG3-NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional, PEG-based linker used in bioconjugation and for creating PROTACs (Proteolysis Targeting Chimeras).[1][2] It contains three key functional groups:
-
An NHS ester for covalent linkage to primary amines (e.g., lysine (B10760008) residues on proteins).[3][4]
-
An azide (B81097) group for "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.[1]
-
A Boc-protected amine , which can be deprotected under acidic conditions to reveal a primary amine for further modification.[5]
Q2: What are the most common side reactions to be aware of when using this linker?
A2: The most common side reactions are associated with the reactivity of the NHS ester. The primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which renders the linker inactive for conjugation.[3][6][7] Other potential side reactions include the reduction of the azide group and side reactions during the removal of the Boc protecting group.
Q3: How should I store this reagent?
A3: The reagent should be stored at -20°C.[5] Once dissolved, for example in anhydrous DMSO or DMF, it is recommended to use the solution immediately or store it for very short periods at -20°C to minimize degradation.[8][9] Aqueous solutions of the NHS ester should be used immediately after preparation.[8]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency to My Protein/Molecule
Q: I am seeing a very low yield in my conjugation reaction with an amine-containing molecule. What could be the cause?
A: Low conjugation efficiency is most often related to the NHS ester group. Here are the primary factors to investigate:
-
Hydrolysis of the NHS Ester: This is the most common cause. NHS esters are highly susceptible to hydrolysis in aqueous buffers, a reaction that competes directly with the desired amine conjugation.[3][7] The rate of hydrolysis is highly dependent on pH.[3][6][10]
-
Suboptimal pH: The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[3][11] Below this range, the target amines are protonated and less nucleophilic.[10] Above this range, the rate of NHS ester hydrolysis increases dramatically.[8][10]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester and should be avoided in the reaction mixture.[3][11] These can, however, be used to quench the reaction.[3]
-
Low Reagent Concentration: Low concentrations of your protein or the linker can slow the desired reaction, allowing more time for hydrolysis to occur.[3][11] It is often recommended to use a protein concentration of at least 2 mg/mL.[11]
Solutions:
-
Optimize pH: Ensure your reaction buffer (e.g., phosphate, bicarbonate, HEPES, or borate) is within the optimal pH 7.2-8.5 range.[3][11] A pH of 8.3-8.5 is often considered optimal.[8]
-
Use Fresh Reagents: Prepare the linker solution immediately before use. If the linker is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[9]
-
Control Temperature and Time: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[8] Lower temperatures can help minimize hydrolysis but may require longer reaction times.[11]
-
Increase Concentrations: If possible, increase the concentration of your target molecule and/or the molar excess of the NHS ester linker.[11]
Issue 2: Unwanted Reactions with the Azide Group
Q: My subsequent "click chemistry" reaction is failing. Could the azide group have been compromised?
A: While generally stable, the azide group can undergo side reactions, primarily reduction to an amine.
-
Presence of Reducing Agents: Common laboratory reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce the azide group, rendering it inactive for cycloaddition reactions.[12]
-
Phosphines: The Staudinger reaction (or ligation) occurs between an azide and a phosphine, which can be an intended reaction but is an unwanted side reaction if click chemistry is the goal.[13][14]
Solutions:
-
Avoid Reducing Agents: Ensure that no reducing agents are present in your reaction buffers or during purification steps prior to the click chemistry reaction.
-
Purification: If the presence of a reducing agent is unavoidable in a preceding step, ensure thorough purification (e.g., via dialysis or desalting column) before proceeding with the azide-alkyne cycloaddition.
Issue 3: Problems During Boc Group Removal
Q: I am having trouble with the Boc deprotection step or am seeing unexpected byproducts.
A: Boc deprotection is typically achieved with strong acids, but this can lead to side reactions.
-
Incomplete Deprotection: The reaction conditions (acid concentration, time, temperature) may be insufficient for complete removal of the Boc group.
-
Alkylation of Nucleophilic Residues: The deprotection mechanism generates a tert-butyl cation intermediate.[15][16] This cation can alkylate other nucleophilic sites on your molecule, such as thiols (cysteine), guanidinium (B1211019) groups (arginine), or electron-rich aromatic rings (tyrosine, tryptophan).[15][16][17]
Solutions:
-
Use Scavengers: To prevent unwanted alkylation, include "scavengers" in the deprotection reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or water.
-
Optimize Deprotection Conditions: Use a standard deprotection cocktail, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with scavengers.[18][19] The reaction is typically fast, often complete within 1-2 hours at room temperature.[18]
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [3][6] |
| 8.6 | 4 | 10 minutes | [3][6] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 7.2 - 8.5 | A compromise to maximize amine reactivity while minimizing hydrolysis. | [3][11] |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines. | [3] |
| Temperature | 4°C to Room Temperature | Lower temperature reduces hydrolysis but may require longer time. | [8][11] |
| Duration | 0.5 - 4 hours (RT) or overnight (4°C) | Optimization may be required. | [3][11] |
| Linker Solvent | Anhydrous DMSO or DMF | Prepare fresh and add to the aqueous reaction buffer (typically <10% final volume). | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4) at a concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[11]
-
-
Prepare Linker Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the linker stock solution to the protein solution.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[20]
-
-
Quench Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.[3] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Boc Group Deprotection
-
Prepare Deprotection Reagent:
-
Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in a suitable solvent like dichloromethane (DCM).
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in the TFA/DCM solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Removal of Acid:
-
Evaporate the TFA and solvent under a stream of nitrogen or using a rotary evaporator.
-
The resulting deprotected conjugate can then be purified as needed.
-
Visualizations
Caption: Desired vs. side reaction of the NHS ester group.
Caption: Decision tree for troubleshooting low conjugation yield.
Caption: Relationship between functional groups and common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. BOC deprotection [fr.bzchemicals.com]
- 17. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. jk-sci.com [jk-sci.com]
- 20. glenresearch.com [glenresearch.com]
How to prevent hydrolysis of NHS ester in solution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters in bioconjugation. The primary focus is on preventing the hydrolysis of the NHS ester to ensure high-efficiency labeling of proteins, antibodies, and other amine-containing molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during NHS ester conjugation experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Conjugation Yield
Q: My final product shows very low or no labeling. What are the common causes and how can I fix this?
A: Low conjugation efficiency is a frequent issue, often stemming from the degradation of the NHS ester or suboptimal reaction conditions. Here are the most likely causes and the steps to resolve them:
-
Hydrolysis of NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive.[1] This competing reaction is the primary cause of low yields.
-
Suboptimal Reaction pH: The reaction is strongly pH-dependent.[5][6]
-
If the pH is too low (<7.2), the target primary amines on your molecule will be protonated (-NH₃⁺) and thus non-nucleophilic, preventing the reaction.[7]
-
If the pH is too high (>9.0), the rate of NHS ester hydrolysis increases dramatically, outcompeting the desired conjugation reaction.[7][8]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.2 to 8.5.[8] For many applications, a pH of 8.3-8.5 provides the best balance between amine reactivity and ester stability.[5][6] Use amine-free buffers such as phosphate, bicarbonate, or borate.[3][8]
-
-
Presence of Competing Amines: Buffers or contaminants containing primary amines will compete with your target molecule.
-
Solution: Avoid buffers like Tris and glycine (B1666218) in your reaction.[2][8] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[2]
-
-
Inactive Reagent: The solid NHS ester reagent may have degraded due to improper storage.
-
Low Molecule Concentration: If the concentration of your target protein or molecule is too low, the competing hydrolysis reaction becomes more favorable.
Issue 2: Protein Aggregation or Precipitation During Reaction
Q: My protein sample precipitated after I added the dissolved NHS ester. Why did this happen and what can I do?
A: Protein precipitation is typically caused by the organic solvent used to dissolve the NHS ester or by changes in the protein's surface charge after modification.
-
Organic Solvent Concentration: Many non-sulfonated NHS esters require an organic solvent like DMSO or DMF for dissolution.[8] Adding too much of this solvent to your aqueous protein solution can cause denaturation and precipitation.
-
Alteration of Charge: The reaction of an NHS ester with a primary amine (like the side chain of lysine) neutralizes a positive charge. Extensive modification can significantly alter the protein's pI and solubility, leading to aggregation.
-
Solution: Reduce the molar excess of the NHS ester reagent in the reaction to decrease the degree of labeling. You can also screen different reaction buffers or add stabilizing excipients, if compatible with the chemistry.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[3][8] The reaction is strongly pH-dependent.[5] At a lower pH, the primary amine is protonated and unreactive.[7] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces efficiency.[7][8] For many standard applications, a pH of 8.3-8.5 is considered optimal.[5][6]
Q2: Which buffers should I use for NHS ester reactions?
You must use a buffer that does not contain primary amines. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5.[10]
-
Borate or HEPES buffers within the recommended pH range are also suitable.[8] Crucially, avoid buffers containing Tris or glycine , as their primary amines will react with the NHS ester, quenching the reaction with your target molecule.[2][8]
Q3: How should I prepare and store my NHS ester?
-
Storage: Solid NHS ester reagents are sensitive to moisture and should be stored in a desiccator at -20°C.[2][4] Before use, allow the container to warm completely to room temperature before opening to prevent water condensation on the reagent.[2][9]
-
Preparation: NHS esters that are not water-soluble should be dissolved in a high-quality anhydrous organic solvent like DMSO or amine-free DMF.[2][5] This solution should be prepared immediately before use and added to the reaction. Do not store NHS esters in solution, especially aqueous solutions, as they will rapidly hydrolyze.[2]
Q4: How long does the reaction take and at what temperature?
Reaction times typically range from 30 minutes to 4 hours at room temperature or overnight at 4°C.[2][8] Incubating on ice can help slow the rate of hydrolysis, which may be beneficial if your target molecule is sensitive to room temperature.[5] The optimal time can vary depending on the specific reactants.
Q5: How do I stop (quench) the reaction?
To stop the reaction, you can add a small molecule containing a primary amine. Common quenching agents include:
-
Tris buffer (e.g., add to a final concentration of 20-50 mM).[8]
-
Glycine or hydroxylamine. Incubate for 15-30 minutes after adding the quenching buffer to ensure all unreacted NHS ester is deactivated before proceeding to purification.[7]
Data Presentation
Table 1: Half-life of NHS Ester vs. pH and Temperature
This table summarizes the stability of a typical NHS ester in aqueous solution under various conditions. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed. As shown, hydrolysis is significantly accelerated by increases in pH.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 to 5 hours | [3][7][8] |
| 7.0 | Room Temp. | ~1 hour | [10][11] |
| 8.0 | Room Temp. | ~1 hour | [3][11] |
| 8.6 | 4°C | 10 minutes | [3][7][8] |
Key Experimental Protocols
General Protocol for Antibody Labeling with an NHS Ester
This protocol provides a general workflow for conjugating an NHS ester (e.g., a fluorescent dye) to an antibody.
1. Materials Preparation:
-
Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[3] If the antibody is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer first.
-
NHS Ester Solution: Just before initiating the reaction, allow the vial of solid NHS ester to warm to room temperature. Dissolve it in a small volume of fresh, anhydrous DMSO or amine-free DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2][12]
2. Reaction Setup:
-
Calculate the required amount of NHS ester. A molar excess of 8-20 fold of ester to antibody is a common starting point for optimization.[5]
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.[5] Ensure the final volume of organic solvent is less than 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light if using a fluorescent dye.[3][5]
3. Quenching the Reaction:
-
(Optional but recommended) Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[7]
-
Incubate for an additional 15-30 minutes at room temperature.[7]
4. Purification of the Conjugate:
-
Remove the unreacted NHS ester, hydrolyzed byproducts, and quenching agent from the labeled antibody.
-
The most common method is gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3][5][7]
-
Dialysis is another effective alternative.[7]
5. Storage:
-
Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[12] Adding a stabilizer like BSA (if compatible with downstream applications) and a bacteriostatic agent like sodium azide (B81097) may be beneficial.[13]
Visualizations
Caption: Competing reaction pathways for an NHS ester in an aqueous buffer.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
Caption: Key factors influencing the outcome of NHS ester conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. nanocomposix.com [nanocomposix.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Azido-PEG2)-N-Boc-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between the nucleophilicity of the primary amine and the hydrolytic stability of the NHS ester. At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the NHS ester is more susceptible to hydrolysis, which reduces the conjugation efficiency.[1][4]
Q2: Which buffers are recommended for this reaction?
A2: Amine-free buffers are essential to prevent competition with the target molecule.[4][5] Commonly recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at a pH of 8.3-8.5.[1][3][4]
Q3: Can I use Tris buffer?
A3: It is generally not recommended to use buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester.[3][4][5] However, in some cases, Tris buffer can be used to quench the reaction after it has completed.[6]
Q4: How should I dissolve the this compound?
A4: this compound is moisture-sensitive and should be dissolved immediately before use in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5][7] It is not advisable to prepare stock solutions for long-term storage.[5]
Q5: What is the recommended molar excess of the NHS ester?
A5: A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.[4] However, the optimal ratio may vary depending on the specific reactants and their concentrations. For dilute protein solutions, a greater molar excess of the NHS ester may be required to achieve the desired level of labeling.[5]
Q6: How can I stop the reaction?
A6: The reaction can be quenched by adding a buffer containing primary amines, such as 1 M Tris-HCl or 1 M glycine, to a final concentration of 50-100 mM.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[1][3] |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Avoid moisture.[5][7] The half-life of NHS esters decreases significantly as the pH increases.[4][9] | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as sodium bicarbonate or sodium phosphate.[3][4][5] | |
| Insufficient molar excess of NHS ester. | Increase the molar ratio of the NHS ester to the target molecule, especially for dilute solutions.[4][5] | |
| Protonated amine group on the target molecule. | Confirm the reaction pH is above the pKa of the target amine to ensure it is deprotonated and nucleophilic.[4] | |
| Precipitation during the reaction | Poor solubility of the NHS ester or the conjugate. | Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture.[1] Consider the overall solvent composition. |
| Inconsistent results | Degradation of the NHS ester stock. | Store the solid this compound at -20°C with a desiccant.[5] Do not prepare stock solutions for long-term storage.[5] |
| Variability in reaction time or temperature. | Maintain consistent incubation times and temperatures. Reactions can be performed for 1-2 hours at room temperature or overnight at 4°C.[4] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Reaction:
-
Quenching (Optional):
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4]
-
Visualizations
Caption: Experimental workflow for NHS ester conjugation.
Caption: Desired vs. competing reactions for NHS esters.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotium.com [biotium.com]
Technical Support Center: Purification of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Conjugates
Welcome to the technical support center for the purification of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its conjugates?
The primary challenges in purifying this molecule and its subsequent conjugates stem from several factors:
-
Product Heterogeneity : The reaction mixture after conjugation can be complex, containing the desired product, unreacted starting materials (both the NHS ester and the amine-containing molecule), hydrolyzed NHS ester, and potentially multi-PEGylated species or positional isomers.[1]
-
Hydrolysis of the NHS Ester : The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, especially at neutral to high pH, leading to an inactive carboxylic acid by-product.[2][3][4] This hydrolysis competes with the desired conjugation reaction.
-
PEG Chain Properties : The polyethylene (B3416737) glycol (PEG) chains increase the hydrodynamic radius and can mask the charge of the conjugated molecule, a phenomenon known as the "charge shielding" effect.[1][] This can make chromatographic separation based on size or charge less effective.
-
Solubility and Aggregation : While PEGylation generally enhances solubility, the Boc protecting group and the overall structure of the conjugate can sometimes lead to solubility issues or aggregation, especially at high concentrations.[6][7]
Q2: Which purification techniques are most suitable for this type of compound?
A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC) : Very effective for removing unreacted small molecules like hydrolyzed NHS ester and excess PEG linker from the larger conjugated product.[1][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful technique for separating the desired conjugate from unreacted starting materials and closely related impurities based on hydrophobicity.[8][] C4 or C18 columns are often used, with shallower gradients providing better resolution.[1]
-
Ion Exchange Chromatography (IEX) : Useful if the target molecule has a net charge that is significantly altered upon conjugation. However, the charge-shielding effect of the PEG chains can sometimes limit its effectiveness.[1][] Optimizing the mobile phase pH is crucial.[1]
-
Thin-Layer Chromatography (TLC) : A valuable analytical tool for monitoring reaction progress and identifying the presence of starting materials and products.[10][11] Specific staining reagents can be used to visualize PEG-containing compounds.[12]
Q3: How can I minimize the hydrolysis of the NHS ester during my experiment?
Minimizing NHS ester hydrolysis is critical for achieving a good yield of your desired conjugate. Here are key strategies:
-
Control pH : The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[2][3] A pH of 8.3-8.5 is often recommended as a good balance between amine reactivity and minimizing hydrolysis.[3][13]
-
Use Anhydrous Solvents : NHS esters are sensitive to moisture.[3][14] It is recommended to dissolve the this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][15]
-
Fresh Reagent Solutions : Do not store NHS esters in aqueous solutions.[2] Prepare fresh solutions for each experiment to ensure maximum reactivity.[3][15]
-
Temperature Control : Performing the reaction at a lower temperature (e.g., 4°C) can help to minimize hydrolysis, though it may require a longer incubation time.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Hydrolysis of NHS ester | Ensure proper storage and handling of the NHS ester to prevent moisture exposure.[3] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[3] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[3] | |
| Presence of competing nucleophiles | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3] | |
| Multiple Peaks on HPLC/TLC Indicating a Mixture | Incomplete reaction | Increase the reaction time or the molar excess of the NHS ester. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Presence of unreacted starting materials and by-products | This is expected. Proceed with a suitable purification method such as RP-HPLC or SEC to isolate the desired product. | |
| Formation of multi-PEGylated species | Optimize the stoichiometry of the reactants. Use a lower molar excess of the PEG-NHS ester. | |
| Broad Peaks During HPLC Purification | Dispersity of the PEG chain | The inherent polydispersity of PEG can lead to peak broadening in RP-HPLC.[16] This is often an intrinsic property of the material. |
| On-column degradation | If using an acidic mobile phase (e.g., with TFA), the Boc group may be partially cleaved. Consider using a less acidic modifier or a different purification technique. | |
| Product Precipitation During or After Purification | Poor solubility of the conjugate | The final conjugate may have reduced solubility.[3] Using a PEGylated NHS ester can help increase the hydrophilicity and solubility of the final conjugate.[3] Try dissolving the product in a different solvent system or at a lower concentration. |
| Aggregation | High concentrations of the purified conjugate can sometimes lead to aggregation.[6] Store the purified product at an appropriate concentration and temperature. The size of the PEG molecule can influence aggregation.[7] | |
| Difficulty Separating Product from Unreacted NHS Ester | Similar retention times in RP-HPLC | Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species. Consider using a different stationary phase (e.g., C4 instead of C18).[1] |
| Co-elution in SEC | If the unreacted NHS ester is of a similar size to the desired product, SEC may not be effective. In this case, RP-HPLC is a better choice. |
Quantitative Data Summary
The following tables provide representative data for the purification of PEGylated compounds, which can serve as a general guideline. Actual results will vary depending on the specific molecule, PEG linker, and experimental conditions.
Table 1: Representative HPLC Purification Parameters for PEGylated Molecules
| Chromatography Mode | Stationary Phase | Typical Mobile Phase A | Typical Mobile Phase B | Gradient | Expected Purity |
| Reverse-Phase (RP-HPLC) | C4 or C18[1] | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | >95% |
| Size Exclusion (SEC) | Silica-based diol | Phosphate Buffered Saline (PBS) | Isocratic | Isocratic | Effective for removing small molecule impurities |
| Ion Exchange (IEX) | Strong/Weak Anion/Cation | Low salt buffer (e.g., 20 mM Tris) | High salt buffer (e.g., 20 mM Tris + 1 M NaCl) | 0-100% B over 30 min | Variable, depends on charge difference |
Table 2: Example TLC Systems for Monitoring PEGylated Compounds
| Stationary Phase | Mobile Phase System | Visualization | Notes |
| Silica Gel 60 F254 | Dichloromethane/Methanol (9:1 to 8:2) | UV (254 nm), Iodine vapor, Permanganate stain | Good for general monitoring. |
| Silica Gel 60 F254 | Chloroform/Methanol/Ammonia (65:25:4)[10] | Phosphomolybdate stain | Can provide good separation for PEGylated lipids. |
| Silica Gel 60 F254 | Ethyl Acetate/Methanol (4:1)[11] | Dragendorff's reagent or NP/PEG reagent[12][17] | Useful for visualizing PEG-containing compounds which may appear as streaks. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation
-
Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Dissolution : Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mM immediately before use.[15]
-
Reaction Setup : Dissolve the amine-containing target molecule in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH of 7.2-8.5.[2][3]
-
Conjugation : Add the desired molar excess of the dissolved NHS ester to the solution of the target molecule. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of proteins.[3]
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2]
-
Quenching (Optional) : The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl.
-
Purification : Proceed immediately to purification using an appropriate method such as RP-HPLC or SEC.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column : Use a C4 or C18 analytical or semi-preparative column.
-
Mobile Phase :
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient : A shallow gradient is often recommended for better separation of PEGylated species.[1] For example, a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection : Monitor the elution profile using a UV detector at 220 nm or 280 nm (if the conjugate contains aromatic residues).
-
Fraction Collection : Collect fractions corresponding to the desired product peak.
-
Solvent Removal : Remove the solvent from the collected fractions by lyophilization or vacuum centrifugation.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the conjugate.
Caption: Troubleshooting logic for low product yield in the conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester stability in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester in aqueous buffers. This information is intended for researchers, scientists, and drug development professionals using this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous buffers?
A1: The main stability concern is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. The NHS ester is susceptible to hydrolysis in aqueous environments, which can compete with the desired amine-coupling reaction.[1][2][3] The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.[1][3][4]
Q2: How does pH affect the stability of the NHS ester?
A2: The rate of NHS ester hydrolysis increases significantly with increasing pH.[1][2][4] While the reaction with primary amines is also more efficient at slightly alkaline pH (typically 7.2-8.5), a higher pH will accelerate the competing hydrolysis reaction, reducing the yield of the desired conjugate.[2][5][6] At lower pH, the NHS ester is more stable, but the amine groups on the target molecule are more likely to be protonated and therefore less reactive.[2][4]
Q3: What is the stability of the azide (B81097) and Boc groups under typical reaction conditions for NHS ester coupling?
A3:
-
Azide Group: The azide group is generally stable in aqueous buffers used for NHS ester chemistry (pH 7.2-8.5). Organic azides are relatively stable, especially when the molecule has a higher molecular mass which makes it less volatile.[7] However, it is crucial to avoid acidic conditions, as this can generate volatile and potentially explosive hydrazoic acid (HN₃).[7][8] Also, avoid contact with heavy metals, as this can form shock-sensitive metal azides.[7]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions typically used for NHS ester conjugations.[9] It is, however, labile to strong acidic conditions and will be removed at a pH below 4.[10][11][12]
Q4: Can I store the this compound dissolved in an aqueous buffer?
A4: No, it is not recommended to store this reagent in aqueous solutions.[2] The NHS ester will readily hydrolyze over time.[13] For best results, the reagent should be dissolved in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use and then added to the aqueous reaction buffer.[2][5][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conjugation efficiency | NHS ester hydrolysis: The reagent may have hydrolyzed before or during the reaction. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[2] Use freshly prepared reagent solutions.[13] |
| Suboptimal buffer composition: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[1][2] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[1] | |
| Low reagent concentration: Insufficient concentration of the NHS ester can lead to poor reaction kinetics. | Increase the molar excess of the this compound relative to the amine-containing molecule. | |
| Unexpected loss of Boc group | Acidic buffer conditions: The pH of the reaction buffer may be too low. | Verify the pH of your buffer and ensure it is not acidic. The Boc group is sensitive to acid and can be cleaved at pH < 4.[10][11] |
| Side reactions involving the azide group | Presence of reducing agents: Some buffers or sample components may contain reducing agents that can react with the azide. | Ensure your buffer and sample are free from reducing agents like DTT or TCEP. |
| Exposure to acid: Accidental exposure to acidic conditions. | Strictly maintain the pH of the reaction and subsequent purification steps within the recommended range to avoid the formation of hydrazoic acid.[8] |
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][3] |
| 8.6 | 4 | 10 minutes[1][3] |
| 7.0 | Ambient | ~7 hours[14] |
| 9.0 | Ambient | Minutes[14] |
Note: This data is for general NHS esters and can be used as a guideline for this compound.
Experimental Protocols
Protocol 1: General Procedure for Amine Coupling using this compound
-
Prepare the Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in a non-amine-containing buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[13]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[13]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13] The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[1]
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., gel filtration), dialysis, or another appropriate method.
Protocol 2: Assessing NHS Ester Hydrolysis
The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.[1][3]
-
Prepare a solution of the this compound in the aqueous buffer of interest.
-
Immediately measure the absorbance at 260 nm at time zero.
-
Incubate the solution under the desired conditions (e.g., specific pH and temperature).
-
Measure the absorbance at 260 nm at various time points.
-
An increase in absorbance over time indicates the hydrolysis of the NHS ester.
Visualizations
Caption: Hydrolysis of the NHS ester in aqueous buffer.
Caption: General workflow for amine coupling.
Caption: Troubleshooting low conjugation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Post-Reaction Purification of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess N-(Azido-PEG2)-N-Boc-PEG3-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
A1: It is essential to remove any unreacted this compound to ensure the purity of your final conjugate.[1] Residual NHS ester can lead to several issues, including:
-
Continued, Undesired Reactions: The highly reactive NHS ester can continue to react with any primary amines present in subsequent steps or applications, leading to non-specific labeling.
-
Inaccurate Quantification: The presence of the unreacted PEG linker can interfere with accurate concentration determination of your desired product.
-
Altered Biological Activity: Impurities can affect the biological activity and properties of your final conjugate.
Q2: What are the common methods for removing this excess PEG-NHS ester?
A2: The most prevalent and effective methods for purifying your PEGylated product and removing the unreacted this compound are based on differences in size and physicochemical properties. These techniques include:
-
Dialysis: A size-based separation method using a semi-permeable membrane.[1]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[][]
-
Solid-Phase Extraction (SPE): A method that separates components of a mixture based on their physical and chemical properties.
Q3: How should I quench the reaction before purification?
A3: To stop the reaction and deactivate any remaining NHS esters, a quenching agent with a primary amine should be added.[4] Common quenching agents include Tris buffer, glycine, or ethanolamine.[5] These molecules will react with the unreacted NHS esters, rendering them inert.[5]
Q4: Which purification method is the most suitable for my experiment?
A4: The optimal purification method depends on several factors, including the size of your target molecule, the reaction volume, and the desired level of purity. The table below offers a comparison to aid in your decision-making process.
Method Selection and Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based separation across a semi-permeable membrane. | Gentle on samples, can handle large volumes. | Slow, may not be effective for small molecules similar in size to the PEG linker, potential for sample dilution.[6][7] | Large molecules (e.g., proteins, antibodies) that are significantly larger than the PEG linker. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | High resolution, reproducible, can be automated.[8] | Requires specialized equipment (HPLC/FPLC), potential for sample dilution, risk of non-specific binding to the column.[1] | Molecules that have a significant size difference from the unreacted PEG linker.[] |
| Solid-Phase Extraction (SPE) | Separation based on differential affinity for a solid phase. | Fast, can concentrate the sample, wide variety of sorbents available. | Requires method development to select the appropriate sorbent and elution conditions, may have lower recovery for some molecules. | Small molecules where a significant difference in polarity or charge exists between the product and the unreacted PEG linker. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery of the PEGylated product. | Product is irreversibly binding to the chromatography column. | Modify the elution conditions. For SEC, ensure the mobile phase is optimal for your product's stability. For SPE, adjust the solvent strength of the elution buffer.[9] |
| Product is precipitating on the column. | Decrease the concentration of the sample loaded onto the column. Optimize the buffer to improve the solubility of your product.[1] | |
| Unreacted PEG-NHS ester is still present in the final product. | Inefficient dialysis. | Increase the dialysis time and perform multiple buffer exchanges with a larger volume of fresh buffer (at least 100 times the sample volume).[1] |
| Poor resolution in SEC. | Use a longer column or a column with a smaller pore size to enhance resolution. A slower flow rate can also improve separation.[1] | |
| Inappropriate SPE sorbent or elution conditions. | Screen different SPE cartridges (e.g., reversed-phase, ion-exchange) to find one that effectively retains either the product or the impurity. Optimize the wash and elution solvents. | |
| The PEGylated product appears aggregated after purification. | Harsh purification conditions. | For SEC, reduce the flow rate to lower the pressure. Ensure the mobile phase is optimized for the stability of your product.[1] |
| Instability of the PEGylated molecule. | Perform all purification steps at a lower temperature (e.g., 4°C) to minimize aggregation. Screen different buffer conditions (pH, ionic strength) for optimal stability.[1] |
Experimental Protocols
Protocol 1: Quenching the Reaction
-
Prepare Quenching Solution: Prepare a 1 M solution of Tris-HCl, pH 8.0, or 1 M glycine.
-
Add to Reaction Mixture: Add the quenching solution to your reaction mixture to a final concentration of 20-50 mM.[4]
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
Protocol 2: Purification by Dialysis
This protocol is best suited for when the target molecule is significantly larger than the this compound (MW: 575.6 Da).
-
Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target molecule but large enough to allow the unreacted PEG linker to pass through (e.g., 1 kDa MWCO for a >10 kDa protein).
-
Prepare Sample: Place your quenched reaction mixture into the dialysis tubing or cassette.
-
Dialyze: Immerse the dialysis device in a large volume of an appropriate buffer (at least 100 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the small molecules.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for molecules that have a sufficient size difference from the unreacted PEG linker.
-
Column and Mobile Phase Selection:
-
Choose an SEC column with a fractionation range appropriate for your target molecule and the unreacted PEG linker. For small molecules, a column with a smaller pore size will provide better resolution.[10]
-
The mobile phase should be a buffer in which your sample is stable and soluble.
-
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your quenched reaction mixture through a 0.22 µm filter to remove any particulates.[11]
-
Injection: Inject the filtered sample onto the column. The injection volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated molecule will elute before the smaller, unreacted PEG-NHS ester. Collect fractions and analyze them to identify those containing your purified product.
Protocol 4: Purification by Solid-Phase Extraction (SPE)
This protocol is ideal for small molecule purifications where there is a significant difference in polarity between the product and the unreacted PEG linker.
-
Sorbent Selection:
-
Reversed-Phase (e.g., C18, C8): If your PEGylated product is significantly more or less polar than the unreacted PEG linker.
-
Ion-Exchange (e.g., SCX, SAX): If your product has a net charge that is different from the unreacted PEG linker.
-
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) for reversed-phase) followed by the equilibration buffer.
-
Sample Loading: Load your quenched reaction mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent that will remove loosely bound impurities without eluting your product of interest.
-
Elution: Elute your purified product with a stronger solvent.
-
Analysis: Analyze the collected fractions to confirm the purity of your product.
Quantitative Data Summary
The following table provides representative data for different purification methods. Note that actual results will vary depending on the specific molecules and experimental conditions.
| Method | Parameter | Typical Value | Reference |
| Dialysis | Purity | >90% | [7] |
| Recovery | 80-95% | [7] | |
| Size Exclusion Chromatography (SEC) | Purity | >95% | [8] |
| Recovery | 70-90% | [1] | |
| Solid-Phase Extraction (SPE) | Purity | >98% | |
| Recovery | 60-85% |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. polylc.com [polylc.com]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
Welcome to the technical support center for N-(Azido-PEG2)-N-Boc-PEG3-NHS ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding and other experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a branched, heterotrifunctional linker molecule designed for advanced bioconjugation.[1][2] Each functional group serves a distinct purpose:
-
NHS ester (N-hydroxysuccinimide ester): This group reacts with primary amines (-NH₂) on biomolecules like proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides to form stable amide bonds.[3][]
-
Azido group (-N₃): This group enables covalent linkage to molecules containing an alkyne group via "click chemistry," a highly efficient and specific reaction.[1][5]
-
Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions to reveal a primary amine, allowing for a third, sequential conjugation step.
-
PEG Linker (PEG2 and PEG3): The polyethylene (B3416737) glycol spacers increase the hydrophilicity and solubility of the molecule and the resulting conjugate, which can help to reduce non-specific binding.[][5]
This reagent is commonly used in the development of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs.[2]
Caption: Functional components of the this compound linker.
Q2: What is "non-specific binding" in the context of using this linker?
Non-specific binding (NSB) refers to any unintended adhesion of the linker or its conjugate to surfaces or biomolecules that is not the desired covalent bond.[3] This can manifest as:
-
High background signal: In assays like ELISA or flow cytometry, this leads to a poor signal-to-noise ratio.
-
Sample loss: The conjugate may adsorb to container walls or purification media.
-
Formation of aggregates: Improper reaction conditions can cause the protein or conjugate to aggregate and precipitate, trapping unbound reagents.[3]
-
Inaccurate kinetic data: In binding studies like SPR, NSB can lead to erroneously calculated binding affinities.[6]
Q3: How does the PEG component of the linker influence non-specific binding?
Polyethylene glycol (PEG) is included in linkers primarily to reduce non-specific binding. It is hydrophilic and creates a "hydration shell" around the conjugate, which can mask hydrophobic patches and sterically hinder unintended interactions with other surfaces.[7] However, the effect is not always perfect:
-
Reduced Binding Affinity: The same steric hindrance that blocks NSB can sometimes interfere with the intended binding of the conjugated protein to its target, potentially reducing its biological activity.[8]
-
Protein-PEG Interactions: In some cases, PEG chains can still interact with certain proteins through hydrogen bonds or hydrophobic interactions, which can either increase or decrease binding strength depending on the specific proteins involved.[9]
Section 2: Troubleshooting Guide for High Non-Specific Binding
This guide provides a systematic approach to diagnosing and resolving issues with high non-specific binding.
Caption: A step-by-step workflow for troubleshooting non-specific binding issues.
| Problem / Observation | Potential Cause | Recommended Solution |
| High background across all samples, including negative controls. | 1. Hydrolyzed NHS Ester: The NHS ester has reacted with water instead of the target amine, and the resulting charged molecule is binding non-specifically.[3] | • Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[10] • Ensure the reaction buffer pH is optimal (8.3-8.5) but not excessively high, as high pH accelerates hydrolysis.[3][11] |
| 2. Inefficient Purification: Excess, unreacted linker remains in the final conjugate solution. | • Use a desalting column (size-exclusion chromatography) or dialysis to efficiently separate the labeled protein from smaller, unbound linker molecules.[3] • Confirm removal of free linker using analytical techniques like HPLC or mass spectrometry if possible. | |
| Variability in non-specific binding between experiments. | 1. Reagent Instability: The NHS ester is sensitive to moisture and may degrade over time if not handled properly. | • Aliquot the solid reagent upon receipt to avoid multiple freeze-thaw cycles and moisture contamination.[12] • Always allow the vial to warm to room temperature before opening to prevent condensation. |
| High binding to plasticware or sensor surfaces. | 1. Hydrophobic/Ionic Interactions: The conjugate or free linker is interacting with the assay surface. | • Add blocking agents to your assay buffer. Bovine Serum Albumin (BSA) at 1% is commonly used to block non-specific protein binding sites.[13] • Include a non-ionic surfactant, such as Tween-20 (0.05%), to disrupt hydrophobic interactions.[6][13] • Increase the salt concentration (e.g., NaCl up to 500 mM) in the buffer to reduce charge-based interactions.[13] |
| Loss of protein activity after conjugation. | 1. Over-labeling: Too many primary amines (e.g., lysines in the binding site) have been modified, altering the protein's conformation or function. | • Reduce the molar excess of the NHS ester linker in the conjugation reaction. Test a range of ratios (e.g., 5:1, 10:1, 20:1 linker-to-protein) to find the optimal degree of labeling.[3] • Shorten the reaction time to reduce the extent of labeling. |
Section 3: Key Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general workflow for labeling a protein with the NHS ester.
Materials:
-
Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS).
-
This compound (MW: 575.6 g/mol ).[1]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.[10][14]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification: Desalting column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Protein:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of the NHS ester to warm completely to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, to make 100 µL of a 10 mM solution, dissolve 0.576 mg of the linker in 100 µL of DMSO. Vortex briefly.
-
This solution should be prepared immediately before use to minimize hydrolysis.[3]
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
While gently stirring or vortexing the protein solution, add the NHS ester stock solution dropwise.[10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Caption: The desired amine reaction competes with hydrolysis of the NHS ester.
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Immediately purify the conjugate to remove the unreacted linker, hydrolyzed linker, and quenching agent.
-
Equilibrate a desalting column with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute according to the manufacturer's instructions. The larger protein conjugate will elute first, while smaller molecules are retained.[3][10]
-
Protocol 2: Optimizing Molar Excess of the Linker
To avoid over-labeling and minimize non-specific binding from excess reagent, it is crucial to determine the optimal molar ratio of linker to protein.
| Molar Ratio (Linker:Protein) | Typical Application | Expected Outcome |
| 3:1 to 5:1 | Labeling sensitive proteins; minimizing impact on function. | Low degree of labeling (DOL), likely preserving protein activity. |
| 10:1 to 20:1 | General purpose antibody or protein labeling. | Moderate DOL, good balance of labeling efficiency and retained function. A good starting point for optimization. |
| >20:1 | When a high degree of labeling is required and some loss of activity is acceptable. | High DOL, but increased risk of aggregation, loss of function, and higher non-specific binding if not purified well. |
Procedure:
-
Set up several small-scale parallel reactions with varying molar excesses (e.g., 5:1, 10:1, 15:1, 20:1).
-
Follow the conjugation and purification protocol for each reaction.
-
Analyze the outcome for each ratio by:
-
Measuring the Degree of Labeling (DOL): If the linker contains a chromophore, this can be done spectrophotometrically. For this specific linker, analysis may require more advanced methods like mass spectrometry.
-
Assessing Protein Recovery: Measure protein concentration (e.g., A280) before and after purification.
-
Functional Assay: Test the biological activity of the conjugate (e.g., binding affinity in an ELISA or SPR) to ensure it has not been compromised.
-
Non-Specific Binding Assay: Test each conjugate in your final application (e.g., on a blank plate or with a negative control cell line) to measure background signal.
-
-
Select the molar ratio that provides sufficient labeling without unacceptably high NSB or loss of function.
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 5. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 9. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. goldbio.com [goldbio.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. lumiprobe.com [lumiprobe.com]
Incomplete Boc deprotection of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing N-(Azido-PEG2)-N-Boc-PEG3-NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent issue and can typically be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, most commonly with trifluoroacetic acid (TFA). If the concentration of TFA is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may require longer reaction times.[1]
-
Poor Solvent Quality: The presence of moisture in the solvent can affect the efficiency of the deprotection reaction. It is crucial to use anhydrous solvents, such as dichloromethane (B109758) (DCM), for this procedure.
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chains can create steric hindrance, potentially limiting the access of the acid to the Boc-protected amine and slowing down the reaction.
Q2: Will the NHS ester be hydrolyzed during the acidic Boc deprotection?
The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, particularly in aqueous solutions at neutral or basic pH. However, under the anhydrous acidic conditions typically used for Boc deprotection (e.g., TFA in DCM), the NHS ester is relatively stable.[] To minimize the risk of hydrolysis, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. While TFA is commonly used, prolonged reaction times or elevated temperatures could potentially lead to some degradation of the ester.[3][4] If NHS ester stability is a major concern, using a milder acid like HCl in dioxane may be a viable alternative, though this may require longer reaction times.[4]
Q3: Is the azide (B81097) group stable under the acidic conditions of Boc deprotection?
The azide functional group is generally stable under the acidic conditions used for Boc deprotection, such as treatment with TFA in DCM.
Q4: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the deprotected product:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to qualitatively assess the reaction's progress. The deprotected amine product is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing for the precise measurement of the starting material, the desired product, and any side products.
-
¹H NMR Spectroscopy: Proton NMR can be used to monitor the disappearance of the characteristic singlet peak of the nine protons of the Boc group's tert-butyl group, which appears around 1.4 ppm.
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete Boc deprotection of this compound.
Problem: Incomplete Deprotection
Initial Assessment: Confirm incomplete deprotection by analyzing a sample of the reaction mixture using TLC or LC-MS. The presence of a significant amount of starting material indicates an incomplete reaction.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Insufficient Acid Concentration | Increase the concentration of TFA in the reaction mixture. | Start with 20% TFA in DCM, and if deprotection is incomplete, increase to 50% TFA in DCM.[1][5] |
| Inadequate Reaction Time | Extend the duration of the reaction at room temperature. | Monitor the reaction at 1-hour intervals for up to 4 hours.[1] |
| Low Reaction Temperature | Allow the reaction to proceed at room temperature. | Most Boc deprotections are efficient at room temperature (20-25°C).[5] |
| Poor Solvent Quality | Ensure the use of anhydrous solvent. | Use freshly opened anhydrous DCM or DCM dried over a suitable drying agent. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard procedure for the removal of the Boc protecting group using TFA in DCM.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (start with 20% v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. The reaction is typically complete within 1-2 hours.[1]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected product (as a TFA salt) can often be used directly in the next step without further purification.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of DCM and methanol, such as 95:5 or 90:10 v/v)
-
Visualization agent (e.g., UV light, potassium permanganate (B83412) stain, or ninhydrin (B49086) stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) and the ongoing reaction at different time points onto the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under UV light and/or by staining. The Boc-protected starting material will have a higher Rf value than the more polar deprotected amine product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Visualizations
Caption: Workflow for Boc deprotection and monitoring.
Caption: Troubleshooting logic for incomplete deprotection.
References
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester reaction time optimization
Welcome to the technical support center for N-(Azido-PEG2)-N-Boc-PEG3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a branched, heterobifunctional crosslinker containing a PEG spacer arm.[1][2][3] It possesses three key functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on proteins, antibodies, or other molecules to form stable amide bonds.[2][4][5][6]
-
An azide group (N3) which can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7][8]
-
A tert-butyloxycarbonyl (Boc) protected amine , which can be deprotected under acidic conditions to reveal a primary amine for further conjugation.[1][3]
This molecule is commonly used in bioconjugation, drug delivery, and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]
Q2: What are the optimal reaction conditions for conjugating this compound to a primary amine-containing molecule?
A2: The optimal conditions are highly dependent on the specific biomolecule you are labeling. However, a good starting point is to perform the reaction in an amine-free buffer at a pH of 7.2-8.5.[4][9] The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[4][10]
Q3: What solvents should I use to dissolve this compound?
A3: This NHS ester is generally not water-soluble and should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to your aqueous reaction mixture.[6][10][11] It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.[12][13]
Q4: How should I store this compound?
A4: The compound should be stored at -20°C and protected from moisture.[1][3][14] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent, which can lead to hydrolysis.[12][13][14]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
If you are experiencing low yields of your desired conjugate, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The reaction of the NHS ester with primary amines is highly pH-dependent. At pH values below 7.2, the amine is protonated and less nucleophilic, slowing the reaction.[15] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.[4][15] Solution: Verify the pH of your reaction buffer and ensure it is within the optimal 7.2-8.5 range.[9] Use a freshly prepared buffer. |
| Hydrolysis of NHS Ester | NHS esters are susceptible to hydrolysis in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 at 4°C.[4] Solution: Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[13][14] Avoid storing the reagent in solution.[14] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[9] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[9][13] Solution: Use an amine-free buffer like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate buffer.[4][16] |
| Low Reactant Concentration | Low concentrations of your protein or the NHS ester can reduce the reaction rate and allow the competing hydrolysis reaction to dominate.[9] Solution: Increase the concentration of your target molecule and/or the molar excess of the NHS ester. A protein concentration of 2 mg/mL or higher is recommended.[16] |
| Inaccessible Amine Groups | The primary amines on your target molecule may be sterically hindered or buried within the three-dimensional structure, making them inaccessible to the NHS ester.[9] Solution: Consider denaturing your protein if its native conformation is not required for your application. Alternatively, you can try using a linker with a longer spacer arm. |
Issue 2: Non-Specific Binding or Aggregation
| Potential Cause | Troubleshooting Steps |
| High Molar Excess of NHS Ester | Using a large excess of the NHS ester can lead to the modification of multiple amine groups on a single molecule, which can sometimes result in aggregation or loss of function. |
| Hydrolysis Product (N-hydroxysuccinimide) | The N-hydroxysuccinimide leaving group is released during both the desired conjugation reaction and hydrolysis.[4] While generally easy to remove, high concentrations could potentially interfere with downstream applications. |
Experimental Protocol: Reaction Time Optimization
This protocol provides a framework for optimizing the reaction time for the conjugation of this compound to a primary amine-containing protein.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical tools for monitoring the reaction (e.g., SDS-PAGE, HPLC, mass spectrometry)
2. Procedure:
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Initiate the Reaction: Add a 10 to 20-fold molar excess of the NHS ester stock solution to the protein solution. Gently mix immediately.
-
Time-Course Experiment: Aliquot the reaction mixture into several tubes. Incubate the tubes at room temperature.
-
Quench the Reaction: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, and overnight at 4°C), add the quenching buffer to one of the aliquots to stop the reaction.
-
Analysis: Analyze the samples from each time point using your chosen analytical method to determine the extent of conjugation.
-
Determine Optimal Time: The optimal reaction time is the point at which the desired degree of labeling is achieved without significant degradation or aggregation of the protein.
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH | Relative Amine Reactivity | NHS Ester Half-life | Overall Conjugation Efficiency |
| 6.0 | Low | Very Long | Very Low |
| 7.0 | Moderate | 4-5 hours | Moderate |
| 7.5 | Good | 2-3 hours | Good |
| 8.0 | High | 1 hour | High |
| 8.5 | Very High | < 30 minutes | Optimal for many proteins |
| 9.0 | Very High | ~10 minutes | Often reduced due to rapid hydrolysis |
Note: Half-life values are approximate and can vary based on buffer composition and temperature.[4][17]
Table 2: Recommended Starting Conditions for Reaction Time Optimization
| Parameter | Recommended Starting Condition | Range for Optimization |
| pH | 7.5 - 8.3 | 7.2 - 8.5 |
| Temperature | Room Temperature (20-25°C) | 4°C to 25°C |
| Reaction Time | 2 hours | 30 minutes to overnight |
| Molar Excess of NHS Ester | 10-20 fold | 5 to 50-fold |
Visualizations
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. glenresearch.com [glenresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Azido-PEG3-aminoacetic acid-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Conjugation
Welcome to the technical support center for N-(Azido-PEG2)-N-Boc-PEG3-NHS ester conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for conjugating this compound to a primary amine?
The optimal temperature for your conjugation reaction is a balance between reaction kinetics and the stability of the NHS ester. Generally, reactions are carried out at either room temperature (20-25°C) or at 4°C (on ice).[]
-
Room Temperature (20-25°C): This temperature promotes a faster reaction rate, with typical incubation times ranging from 30 minutes to 2 hours.[2][3][4]
-
4°C (on ice): Performing the reaction at a lower temperature significantly reduces the rate of hydrolysis of the NHS ester, which is a competing side reaction that deactivates the reagent.[5] This is particularly recommended for long incubation times (e.g., 2 hours to overnight) or when working with sensitive biomolecules.[][3][4]
Q2: How does temperature affect the stability of the this compound in solution?
The stability of the NHS ester is highly dependent on both temperature and pH. The ester bond is susceptible to hydrolysis, which increases with both higher temperatures and higher pH. Once hydrolyzed, the this compound can no longer react with primary amines. For a typical NHS ester, the half-life can be as short as 10 minutes at pH 8.6 and 4°C.[6] Therefore, it is crucial to prepare the reagent solution immediately before use and to carefully control the temperature throughout your experiment.
Q3: Can I store a stock solution of this compound?
It is strongly recommended to prepare a fresh solution of this compound for each experiment.[3][4] The NHS ester moiety is sensitive to moisture and will hydrolyze over time, even when stored in an organic solvent like DMSO or DMF. If you must prepare a stock solution, it should be in an anhydrous and amine-free solvent and stored at -20°C for a very short period. Avoid repeated freeze-thaw cycles.
Q4: What is the primary side reaction that competes with the desired conjugation, and how is it affected by temperature?
The primary competing reaction is the hydrolysis of the NHS ester, which results in an inactive carboxylic acid. The rate of this hydrolysis reaction is significantly influenced by temperature; higher temperatures accelerate hydrolysis. This is a critical consideration as the aminolysis (the desired reaction with the primary amine) and hydrolysis reactions are in competition.
Q5: How can I stop the conjugation reaction?
To stop the reaction, you can add a quenching buffer that contains a high concentration of a primary amine. Common quenching agents include Tris or glycine (B1666218) at a final concentration of 20-50 mM. These molecules will react with and consume any remaining unreacted this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the conjugation of this compound, with a focus on temperature-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation Efficiency | Hydrolysis of the NHS Ester: The reagent was inactive before or during the reaction. This can be exacerbated by elevated temperatures. | - Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[3][4] - Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[3][4] - To minimize hydrolysis during the reaction, consider performing the incubation at 4°C.[5] |
| Incorrect Reaction Temperature: The temperature was too low for the desired reaction rate within the given timeframe. | - If you are performing the reaction at 4°C, try increasing the incubation time (e.g., from 2 hours to 4 hours or overnight). - If your biomolecule is stable at room temperature, consider running the reaction at 20-25°C for a shorter duration (e.g., 30-60 minutes).[3][4] | |
| Inconsistent Conjugation Results | Fluctuations in Ambient Temperature: Variations in room temperature can lead to inconsistent reaction rates and hydrolysis. | - Use a temperature-controlled incubator or water bath to maintain a stable reaction temperature. - If performing the reaction on the benchtop, be mindful of drafts or direct sunlight that could alter the temperature. |
| Precipitation of Reagents | Low Temperature Affecting Solubility: The this compound or the target molecule may have poor solubility at 4°C. | - Ensure that all components are fully dissolved in their respective solvents before mixing. - If precipitation occurs at 4°C, you may need to perform the reaction at room temperature. First, confirm the solubility of your components at this temperature. |
Data Presentation
The following table provides an illustrative summary of how temperature can impact the conjugation efficiency of this compound. Please note that these are representative values and the optimal conditions for your specific application should be determined empirically.
| Reaction Temperature (°C) | Recommended Incubation Time | Expected Conjugation Efficiency (%) | Rate of NHS Ester Hydrolysis |
| 4 | 2 - 4 hours | 70 - 85 | Low |
| 25 (Room Temperature) | 30 - 60 minutes | 80 - 95 | Moderate |
| 37 | 15 - 30 minutes | 60 - 75 | High |
Experimental Protocols
Detailed Methodology for Temperature Optimization Experiment
This protocol outlines a general procedure to determine the optimal reaction temperature for your specific conjugation.
-
Preparation of Reagents:
-
Prepare a stock solution of your amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.[][2]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]
-
-
Reaction Setup:
-
Set up three parallel reactions.
-
To each reaction tube, add your amine-containing molecule.
-
Place one tube on ice (4°C), one at room temperature (25°C), and one in a 37°C incubator. Allow the tubes to equilibrate to the respective temperatures for 5 minutes.
-
Add the this compound solution to each tube. The final concentration of the organic solvent should be less than 10%.[4]
-
-
Incubation:
-
Incubate the reactions for the recommended time based on the temperature (see table above).
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[2]
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Purify the conjugates using an appropriate method (e.g., desalting column, dialysis, or size-exclusion chromatography) to remove excess reagent and byproducts.
-
Analyze the conjugation efficiency of each reaction using a suitable technique (e.g., HPLC, mass spectrometry, or a colorimetric assay).
-
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing conjugation temperature.
Logical Relationship of Temperature Effects
Caption: Impact of temperature on reaction outcomes.
References
Technical Support Center: Scaling Up N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Bioconjugation
Welcome to the technical support center for N-(Azido-PEG2)-N-Boc-PEG3-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction order when using this trifunctional linker?
A1: The recommended reaction sequence is:
-
NHS ester conjugation: React the NHS ester with the primary amine of your target molecule (e.g., protein, antibody).
-
Boc deprotection: Remove the Boc protecting group under acidic conditions to expose the terminal amine.
-
Azide (B81097) conjugation ("Click Chemistry"): React the azide group with an alkyne-modified molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This sequence ensures that the sensitive NHS ester reaction is performed first and that the other functional groups are revealed for subsequent conjugation steps.
Q2: What is the most critical parameter to control when scaling up the NHS ester conjugation step?
A2: Maintaining a stable pH is the most critical parameter. The reaction between an NHS ester and a primary amine is optimal in the pH range of 7.2-8.5.[1] As the reaction scales up, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of the reaction mixture, thereby protonating the primary amines on your target molecule and halting the conjugation reaction.[2] It is crucial to use a robust buffer system and potentially implement real-time pH monitoring and control for large-scale reactions.[2]
Q3: How can I minimize the hydrolysis of the NHS ester during a large-scale reaction?
A3: Hydrolysis is a significant competing reaction. To minimize it:
-
Control Temperature: Perform the reaction at room temperature or on ice to slow the rate of hydrolysis.[2]
-
Optimize Reaction Time: Aim for the shortest possible reaction time that allows for complete conjugation.
-
Use Anhydrous Solvents: When dissolving the this compound, use anhydrous DMSO or DMF to prevent premature hydrolysis.
Q4: What are the common challenges when scaling up the purification of my PEGylated bioconjugate?
A4: Common challenges in scaling up purification include maintaining resolution and throughput. The primary methods for purifying PEGylated proteins are ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC).[3][] For large-scale production, IEX is often preferred for its higher capacity. However, the choice of method will depend on the specific properties of your bioconjugate, such as its size and charge.[3][5]
Q5: Are there potential side reactions during the Boc deprotection step?
A5: Yes, the acidic conditions required for Boc deprotection can lead to the formation of a tert-butyl cation. This cation can cause unwanted side reactions by alkylating nucleophilic sites on your molecule. To mitigate this, the use of scavengers is recommended.[6]
Troubleshooting Guides
Low Yield in NHS Ester Conjugation
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is maintained between pH 7.2 and 8.5. For larger scale reactions, consider using a higher concentration buffer or a pH-stat to maintain the pH.[1][2] |
| Hydrolysis of NHS Ester | Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions for long-term storage.[7] Perform the reaction at a lower temperature (4°C) to slow down hydrolysis.[1] |
| Presence of Primary Amines in Buffer | Avoid using buffers containing primary amines, such as Tris, as they will compete with your target molecule for the NHS ester.[7] Use phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1] |
| Inefficient Mixing at Larger Scales | Implement more robust mixing techniques suitable for your reaction vessel, such as an overhead stirrer. Inadequate mixing can lead to localized concentration gradients and reduced reaction efficiency.[2] |
| Steric Hindrance | If the primary amine on your target molecule is sterically hindered, consider increasing the reaction time or using a linker with a longer spacer arm. |
Incomplete Boc Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Acid | Ensure a sufficient excess of acid (e.g., trifluoroacetic acid - TFA) is used. The reaction rate can have a second-order dependence on the acid concentration.[8] |
| Reaction Time Too Short | Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS) to ensure it goes to completion. |
| Presence of Acid-Sensitive Groups | If your molecule contains other acid-sensitive groups, you may need to carefully optimize the deprotection conditions (e.g., use a milder acid or a lower temperature) to achieve selective deprotection. |
Low Efficiency in Click Chemistry Reaction (CuAAC)
| Potential Cause | Recommended Solution |
| Copper Catalyst Oxidation | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state. The use of a stabilizing ligand like THPTA is also recommended. |
| Impure Reagents | Ensure that both the azide-functionalized molecule and the alkyne-modified molecule are of high purity. |
| Insufficient Mixing | As with other reactions, ensure thorough mixing, especially at larger scales, to maximize the interaction between reactants. |
Experimental Protocols
Protocol 1: Sequential NHS Ester Conjugation and Boc Deprotection
This protocol outlines the steps for conjugating the this compound to a protein via its primary amines, followed by the removal of the Boc protecting group.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
NHS Ester Conjugation: a. Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. c. Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. e. Purify the resulting azide- and Boc-protected protein conjugate using size-exclusion chromatography to remove excess NHS ester.
-
Boc Deprotection: a. Lyophilize the purified conjugate to remove the aqueous buffer. b. Dissolve the dried conjugate in a minimal amount of DCM. c. Add an equal volume of TFA to the solution. d. Stir the reaction mixture at room temperature for 1-2 hours. e. Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. f. Purify the deprotected, azide-functionalized protein using an appropriate method such as dialysis or SEC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
THPTA ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the THPTA ligand and CuSO4 in a 2:1 molar ratio in water. This solution can be stored frozen.
-
In a reaction tube, combine the azide-functionalized molecule and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
Add the THPTA/CuSO4 solution to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, IEX, or affinity chromatography) to remove the copper catalyst, excess reagents, and any unreacted starting materials.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the bioconjugation process. These values are illustrative and may require optimization for your specific system.
Table 1: NHS Ester Conjugation Parameters and Efficiency
| Parameter | Bench-Scale (1-10 mg) | Pilot-Scale (100-500 mg) | Manufacturing-Scale (>1 g) |
| Molar Ratio (Linker:Protein) | 10:1 - 20:1 | 8:1 - 15:1 | 5:1 - 10:1 |
| Protein Concentration | 5-10 mg/mL | 10-20 mg/mL | 15-25 mg/mL |
| Reaction Time | 1-2 hours at RT | 2-4 hours at RT | 4-6 hours at 4°C |
| Typical Conjugation Efficiency | >90% | >85% | >80% |
| Primary Purification Method | SEC | IEX | IEX |
Table 2: Boc Deprotection and Click Chemistry Yields
| Step | Reagents | Typical Yield | Primary Purification Method |
| Boc Deprotection | TFA in DCM | >95% | SEC / Dialysis |
| CuAAC Click Chemistry | CuSO4, THPTA, Sodium Ascorbate | >90% | IEX / Affinity Chromatography |
Visualizations
Experimental Workflow for Sequential Bioconjugation
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and characterization of proteins labeled with N-(Azido-PEG2)-N-Boc-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a branched, heterobifunctional crosslinker.[1][2] It is designed for a two-step modification of proteins and other biomolecules.[3]
-
NHS Ester Group: This amine-reactive group allows for the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[1][4]
-
Azide (B81097) Group: This functional group serves as a bio-orthogonal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5] This enables the subsequent attachment of molecules containing an alkyne group, such as fluorescent dyes, biotin, or therapeutic agents.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This amine can be deprotected under acidic conditions to introduce a third functionality if desired.[1]
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the reagent and the resulting conjugate, and can reduce steric hindrance.[3]
Q2: What are the critical parameters for successful protein labeling with an NHS ester?
A2: The efficiency of labeling is highly dependent on several factors:
-
pH: The reaction is most efficient at a pH of 7.2-8.5.[6] Below this range, the primary amines on the protein are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[6] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[7]
-
Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[6] Phosphate-buffered saline (PBS) at pH 7.4 can be used, but the reaction will be slower.[4]
-
Concentration: A protein concentration of at least 2 mg/mL is recommended to favor the labeling reaction over hydrolysis.[6]
-
Molar Excess of Reagent: The optimal molar ratio of the NHS ester to the protein needs to be determined empirically for each specific protein. A 5 to 20-fold molar excess is a common starting point.[8]
Q3: How is the Boc group removed, and are there any precautions to take?
A3: The Boc protecting group is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[9] It is important to consider the acid sensitivity of your protein. The deprotection reaction is generally rapid, often proceeding at room temperature.[9] Care must be taken to ensure that the acidic conditions do not denature the protein or cleave other acid-labile groups.
Q4: What are the options for the "click chemistry" reaction with the azide group?
A4: There are two primary types of azide-alkyne cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that forms a stable triazole linkage. However, the copper catalyst can be toxic to cells, making it more suitable for in vitro applications.[3][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[3] It is bio-orthogonal and suitable for use in living systems.[11]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[6] |
| Amine-Containing Buffer | Ensure your buffer (e.g., PBS, bicarbonate, or HEPES) is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your protein solution before labeling.[6][12] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions for long-term storage.[12] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[6] |
| Low Protein Concentration | Increase the protein concentration to 2-10 mg/mL to favor the bimolecular labeling reaction over the hydrolysis of the NHS ester.[7] |
| Insufficient Molar Excess | Empirically optimize the molar excess of the NHS ester. Try a range from 5x to 25x. |
| Inaccessible Amine Groups | The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider partial denaturation if the protein's function is not critical for downstream applications. |
Issue 2: Protein Precipitation After Labeling
| Potential Cause | Troubleshooting Steps |
| Over-labeling | Excessive modification of lysine residues can alter the protein's net charge and pI, leading to insolubility. Reduce the molar excess of the NHS ester reagent used in the reaction.[12] |
| Solvent-Induced Precipitation | The organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause precipitation if the final concentration is too high. Ensure the final solvent concentration in the reaction mixture is typically below 10%. |
| Protein Instability | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Perform the reaction at a lower temperature (4°C). |
Issue 3: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Concentration or Reaction Time | Increase the concentration of TFA or the reaction time. Monitor the deprotection by mass spectrometry to determine the optimal conditions.[9] |
| Water in the Reaction | Ensure anhydrous conditions for the deprotection reaction, as water can interfere with the process. Use anhydrous DCM and TFA. |
Issue 4: Low Yield in Click Chemistry Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient CuAAC | For CuAAC, ensure the copper(I) catalyst is freshly prepared. Use a copper-stabilizing ligand like TBTA.[3] |
| Degradation of Alkyne Reagent | Ensure the alkyne-containing molecule (e.g., DBCO-dye) is of high quality and has not degraded. |
| Steric Hindrance | The azide group on the labeled protein may be sterically hindered. The PEG spacer in the linker is designed to minimize this, but it can still be a factor. |
| Non-specific Binding (SPAAC) | Some cyclooctynes can react non-specifically with thiols (cysteine residues).[13] Ensure that the observed signal is from a specific azide-alkyne reaction by running a control with a protein that has not been labeled with the azide linker.[13] |
Quantitative Data
Table 1: Influence of Molar Excess on Degree of Labeling (DOL)
Representative data for a model protein like BSA (Bovine Serum Albumin, ~66.5 kDa).
| Molar Excess of NHS Ester | Reaction Time (RT) | Degree of Labeling (DOL) |
| 5x | 1 hour | 1 - 2 |
| 10x | 1 hour | 3 - 5 |
| 20x | 1 hour | 6 - 8 |
| 25x | 1 hour | > 8 (risk of precipitation) |
DOL is determined by mass spectrometry or UV-Vis spectroscopy if the clicked molecule has a chromophore.
Table 2: Comparison of Boc Deprotection Conditions
Representative data based on general protocols.
| Reagent | Solvent | Time (RT) | Purity of Deprotected Product |
| 50% TFA | DCM | 5 minutes | ~78% |
| 50% TFA | DCM | 60 minutes | >95% |
| 4M HCl | Dioxane | 5 minutes | ~80% |
| 4M HCl | Dioxane | 60 minutes | >95% |
Purity can be assessed by HPLC or mass spectrometry.[9]
Experimental Protocols
Protocol 1: Protein Labeling with this compound
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted NHS ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
The resulting azide- and Boc-functionalized protein is now ready for deprotection or storage.
-
Protocol 2: Boc Deprotection of the Labeled Protein
-
Preparation:
-
Lyophilize the purified, labeled protein to remove water.
-
Dissolve the dried protein in anhydrous DCM.
-
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 50% (v/v). A scavenger such as triisopropylsilane (B1312306) (TIS) can be included to prevent side reactions.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).
-
The deprotected, azide-labeled protein is now ready for the click chemistry step. A further purification step may be necessary depending on the downstream application.
-
Protocol 3: Copper-Free Click Chemistry (SPAAC)
-
Reagent Preparation:
-
Dissolve the deprotected, azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the cyclooctyne-containing molecule (e.g., DBCO-fluorophore) in DMSO.
-
-
Click Reaction:
-
Add a 3 to 10-fold molar excess of the DBCO-reagent to the azide-labeled protein solution.
-
Incubate the reaction for 1-12 hours at room temperature or 37°C.
-
-
Final Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove any unreacted DBCO-reagent.
-
Visualizations
References
- 1. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 2. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 3. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PEG NHS ester | BroadPharm [broadpharm.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Azido-PEG3-aminoacetic acid-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 10. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
Validation & Comparative
A Comparative Guide to Confirming N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of moieties like N-(Azido-PEG2)-N-Boc-PEG3-NHS ester to proteins, antibodies, or other molecules is a critical step in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and PROTACs.[1][] Verifying the formation of a stable amide bond is essential for ensuring the efficacy, safety, and reproducibility of the final conjugate.[] This guide provides a comparative overview of common analytical techniques used to confirm this specific conjugation, complete with experimental protocols and supporting data.
The this compound is a polyethylene (B3416737) glycol (PEG)-based linker containing an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and an azide (B81097) group at the other.[1] The NHS ester reacts with primary amines (such as the lysine (B10760008) residues on a protein) to form a stable amide bond.[][3] The azide group can then be used for subsequent "click chemistry" reactions.[1]
Comparison of Analytical Confirmation Methods
A variety of analytical methods can be employed to confirm successful conjugation. The choice of method depends on the specific biomolecule, the required level of detail, and the available instrumentation.
| Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the increase in molecular weight corresponding to the addition of the linker. Can determine the degree of labeling (number of linkers per molecule).[4][] | Highly accurate and sensitive. Provides direct evidence of conjugation.[6] Can identify conjugation sites through peptide mapping.[6] | Can be complex to interpret for heterogeneous samples. Requires specialized equipment. |
| HPLC (High-Performance Liquid Chromatography) | Separates molecules based on their physicochemical properties (e.g., size, hydrophobicity). | Monitors the disappearance of starting materials and the appearance of the new conjugate peak. Can quantify conjugation efficiency. | Robust and reproducible for quantification. Can be used for purification of the conjugate.[7] | Provides indirect evidence of conjugation. May require method development to achieve good separation. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Detects the formation of the amide bond (typically ~1650 cm⁻¹) and the disappearance of the NHS ester.[8][9] | Relatively simple and fast. Non-destructive. Provides direct evidence of new bond formation. | Can have low sensitivity for large biomolecules where the new bond is a small fraction of the total mass. Overlapping peaks can complicate interpretation.[10] |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Separates proteins based on their molecular weight. | Shows a shift in the molecular weight of the protein after conjugation. | Widely available and easy to perform. Good for a quick qualitative assessment.[] | Low resolution, may not detect small mass changes. Provides only an estimation of molecular weight.[11] |
| UV-Vis Spectroscopy | Measures the absorbance of UV-Visible light. | Can be used to monitor the reaction by detecting the release of the NHS byproduct, which absorbs at ~260 nm.[3][12] | Simple, rapid, and requires common laboratory equipment. | Indirect method. Can be prone to interference from other molecules that absorb in the same region.[12] |
Experimental Protocols
General Protocol for NHS Ester Conjugation
This protocol provides a general framework for conjugating the this compound to a protein containing primary amines.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[13][14]
-
This compound.
-
Anhydrous DMSO or DMF.[14]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or glycine).[14]
-
Purification system (e.g., dialysis cassette or size-exclusion chromatography column).[15]
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]
-
Reagent Dissolution: Immediately before use, dissolve the required amount of the NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[15] Do not store the stock solution as the NHS ester readily hydrolyzes.[14]
-
Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove unreacted linker and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.[15]
Confirmation by Mass Spectrometry (LC-MS)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified conjugate, the unconjugated protein, and the linker to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer for mass spectrometry.
-
LC Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A reverse-phase column is typically used to separate the conjugate from any remaining impurities.
-
MS Analysis: Analyze the eluent by electrospray ionization (ESI) mass spectrometry.[4]
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the species present.[6] Compare the mass of the conjugated protein to the unconjugated protein. The mass increase should correspond to the molecular weight of the N-(Azido-PEG2)-N-Boc-PEG3-linker (575.61 g/mol ) multiplied by the number of attached linkers.
Confirmation by FTIR Spectroscopy
Procedure:
-
Sample Preparation: Prepare samples of the unconjugated protein, the NHS ester linker, and the purified conjugate. Samples should be lyophilized or in a non-interfering solvent.
-
Data Acquisition: Acquire the infrared spectra for each sample using an FTIR spectrometer.
-
Data Analysis: Compare the spectra. A successful conjugation is indicated by the appearance of a new absorption band characteristic of an amide bond (Amide I band at ~1650 cm⁻¹) in the conjugate's spectrum, which may overlap with the protein's native amide bands.[8][9] Also, look for the disappearance or significant reduction of the characteristic NHS ester peaks in the conjugate sample.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental process and the conjugation reaction.
Experimental Workflow
Caption: A typical workflow for NHS ester conjugation and confirmation.
Chemical Reaction Pathway
Caption: NHS ester reaction with a primary amine to form an amide bond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. enovatia.com [enovatia.com]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise characterization of linking molecules is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. This guide provides a comprehensive comparison of the mass spectrometry analysis of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a heterobifunctional linker, with alternative conjugation strategies. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.
Introduction to this compound
This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed for versatile bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates three key functional groups:
-
An N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins or other biomolecules.
-
An azide (B81097) group for subsequent "click chemistry" reactions.
-
A tert-butyloxycarbonyl (Boc) protected amine , which can be deprotected to introduce a third conjugation point.
The branched PEGylated structure enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.
Mass Spectrometry Characterization
The accurate characterization of this compound and its conjugates is crucial for quality control and to understand its behavior in biological systems. Mass spectrometry is the primary analytical technique for this purpose.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C24H41N5O11 | BroadPharm |
| Molecular Weight | 575.6 g/mol | BroadPharm[1] |
| Purity | Typically ≥98% | BroadPharm[1] |
Comparison with Alternative Linkers
The choice of a linker can significantly impact the properties of a bioconjugate. Here, we compare this compound with other commonly used linkers, focusing on aspects relevant to mass spectrometry analysis.
| Linker Type | Key Features & Applications | Mass Spectrometry Considerations |
| Linear Azido-PEG-NHS Esters | Simpler, linear PEG chain. Used for introducing an azide for click chemistry. | Simpler fragmentation pattern compared to branched linkers. Easier to identify PEG-related fragment ions. |
| Maleimide-PEG-NHS Esters | Contains a maleimide (B117702) group for conjugation to thiols (e.g., cysteines). | The maleimide group can undergo hydrolysis, leading to additional species detectable by MS. |
| DBCO-PEG-NHS Esters | Features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. | The bulky DBCO group can influence ionization efficiency and fragmentation pathways. |
| Carboxylic Acid-PEG-Azide | Requires activation of the carboxylic acid (e.g., with EDC/NHS) before conjugation to amines. | The free carboxylic acid can affect ionization (negative vs. positive mode) and may require derivatization for optimal analysis. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful mass spectrometry analysis of bioconjugates.
Protocol 1: Intact Mass Analysis of this compound
Objective: To determine the accurate mass and purity of the linker.
-
Sample Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of 1 mg/mL.
-
Further dilute the stock solution with 50% acetonitrile in water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Scan Range: m/z 100-1000.
-
Data Analysis: Deconvolute the resulting spectrum to obtain the zero-charge mass. The expected monoisotopic mass should be confirmed.
-
-
Protocol 2: Characterization of a Protein Conjugate
Objective: To confirm conjugation and determine the drug-to-antibody ratio (DAR) for an ADC.
-
Conjugation:
-
Dissolve the protein (e.g., a monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the this compound in an organic solvent (e.g., DMSO).
-
Add the linker solution to the protein solution at a defined molar ratio and incubate at room temperature or 4°C.
-
Remove excess, unreacted linker using a desalting column or dialysis.
-
-
Intact Mass Analysis of the Conjugate:
-
LC-MS Analysis:
-
Use a reversed-phase or size-exclusion chromatography (SEC) column suitable for large proteins.
-
Employ a gradient appropriate for protein elution.
-
Acquire data in positive ion mode over a higher m/z range (e.g., 1000-4000).
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the mass of the unconjugated protein and the masses of the protein with one or more linkers attached.
-
The mass shift corresponding to the addition of the linker will confirm successful conjugation.
-
Calculate the average DAR from the relative abundances of the different conjugated species.
-
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a bioconjugate synthesized using this compound.
Caption: Experimental workflow for bioconjugate synthesis and mass spectrometry analysis.
Logical Relationship of Linker Functionalities
The following diagram illustrates the functional relationships within the this compound linker.
Caption: Functional groups and reaction pathways of the trifunctional linker.
Conclusion
The this compound offers a versatile platform for creating complex bioconjugates. Its branched PEG structure and multiple functionalities provide researchers with a high degree of control over the final product. A thorough mass spectrometric analysis is indispensable for the characterization of this linker and its conjugates, ensuring the quality and reproducibility of the resulting materials. The choice between this and other linkers will depend on the specific application, the desired properties of the conjugate, and the analytical capabilities available. This guide provides a foundational understanding to aid in this selection process.
References
A Comparative Guide to HPLC Methods for Analyzing N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Reactions
For researchers, scientists, and drug development professionals working with bioconjugation, the precise analysis of reaction components is critical for optimizing processes and ensuring the quality of the final product. The N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a branched, heterobifunctional linker that enables the attachment of an azide (B81097) group for "click chemistry" and a protected amine, which can be deprotected under acidic conditions, to a primary amine-containing molecule via its N-hydroxysuccinimide (NHS) ester.[1][2][3] Monitoring the reaction of this linker with a target molecule requires robust analytical methods to separate and quantify the starting materials, desired product, and potential byproducts.
This guide provides a comparative overview of two common reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of this compound reactions, supported by experimental protocols and data.
Reaction Workflow and Analytical Logic
The reaction involves the conjugation of the NHS ester moiety of the PEG linker to a primary amine. A key challenge in the analytical process is the potential for hydrolysis of the NHS ester, which competes with the desired conjugation reaction.[4][5][6] Therefore, the HPLC method must be able to resolve the starting NHS ester, the amine-conjugated product, and the hydrolyzed NHS ester.
Caption: Workflow of the NHS ester conjugation and subsequent HPLC analysis.
Comparison of HPLC Methods
The primary difference between the two methods presented here is the choice of the stationary phase: a C8 versus a C18 column. Both are suitable for the separation of PEGylated compounds.[7][8] C18 columns, having longer alkyl chains, are generally more hydrophobic and offer higher retention for non-polar compounds.[9] C8 columns are less hydrophobic, which can lead to shorter retention times and may be advantageous for more polar analytes.[9]
Since the target molecule, this compound, and its derivatives lack a strong UV chromophore, detection is best achieved using a mass-based detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[5][8][10][11][12][13][14] These detectors are compatible with the gradient elution required for separating the reaction components.[5][]
| Parameter | Method 1: C8 Column | Method 2: C18 Column |
| Column | C8 Reversed-Phase, 4.6 x 150 mm, 5 µm | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 20-80% B over 15 min | 20-80% B over 15 min |
| Detector | ELSD or CAD | ELSD or CAD |
| Hypothetical Retention Time (min) | ||
| Hydrolyzed PEG-acid | ~4.5 | ~5.2 |
| This compound | ~7.8 | ~9.1 |
| Amine-PEG Conjugate (with Butylamine) | ~8.5 | ~10.0 |
| Resolution | Good separation of all components. | Enhanced resolution between NHS ester and conjugate. |
| Analysis Time | Shorter retention times, potentially faster overall analysis. | Longer retention times, but may provide better separation for closely eluting species. |
Experimental Protocols
Protocol 1: Conjugation of this compound with Butylamine (B146782)
This protocol describes a model reaction for the purpose of HPLC analysis.
Materials:
-
This compound
-
Butylamine
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF. This should be prepared immediately before use as NHS esters are moisture-sensitive and can hydrolyze.[16][17]
-
Prepare a 20 mM stock solution of butylamine in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
In a microcentrifuge tube, combine 100 µL of the butylamine solution with 50 µL of the this compound stock solution. This provides a 2:1 molar ratio of amine to NHS ester.
-
Incubate the reaction mixture at room temperature for 1-2 hours.[4]
-
To quench the reaction and hydrolyze any remaining NHS ester, add 10 µL of 1 M Tris-HCl, pH 7.5, and incubate for an additional 15 minutes.[18]
-
Dilute the reaction mixture with the initial mobile phase conditions (e.g., 80:20 Mobile Phase A:Mobile Phase B) for HPLC analysis.
Protocol 2: HPLC Analysis of the Reaction Mixture
This protocol is applicable to both the C8 and C18 methods, with the only difference being the column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column:
-
Method 1: C8 Reversed-Phase, 4.6 x 150 mm, 5 µm
-
Method 2: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer temperature: 30 °C, Evaporator temperature: 50 °C, Gas flow: 1.5 L/min) or CAD.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 80 | 20 |
| 20.0 | 80 | 20 |
Data Analysis: Identify the peaks corresponding to the hydrolyzed PEG-acid, the unreacted this compound, and the amine-PEG conjugate based on their retention times. The relative amounts of each species can be determined by integrating the peak areas.
Logical Relationships in Method Selection
The choice between a C8 and C18 column, as well as the detection method, depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
Both C8 and C18 reversed-phase HPLC methods, coupled with ELSD or CAD, are effective for analyzing the reaction of this compound with primary amines. The C18 column generally provides greater retention and potentially higher resolution, which can be beneficial for complex reaction mixtures.[8] Conversely, the C8 column offers shorter analysis times. The choice of method should be guided by the specific analytical needs, such as the required resolution between the starting material and the product, and the desired sample throughput. The provided protocols offer a robust starting point for developing and optimizing the analysis of this and similar bioconjugation reactions.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. reachseparations.com [reachseparations.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Protein Analysis: SDS-PAGE of Proteins Labeled with N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, the precise modification and analysis of proteins are fundamental to advancing biological understanding and therapeutic innovation. The choice of labeling reagent is critical, dictating the specificity, efficiency, and downstream analytical compatibility of the modified protein. This guide provides an in-depth comparison of protein labeling using the heterobifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, against alternative labeling strategies, with a focus on analysis by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
This compound is a branched labeling reagent featuring an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins, an azide (B81097) group for subsequent "click" chemistry reactions, and a Boc-protected amine, which can be deprotected for further modification.[1] This dual functionality allows for a two-step labeling strategy, offering greater control over the final conjugate.
Performance Comparison of Labeling Reagents
The selection of a labeling reagent is a balance between reaction specificity, efficiency, and the desired analytical outcome. Here, we compare the this compound with two common alternatives: a standard monofunctional NHS-activated PEG linker (e.g., mPEG-NHS) and a maleimide-activated PEG linker (e.g., mPEG-Maleimide).
| Feature | This compound | mPEG-NHS Ester | mPEG-Maleimide |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Free thiols (Cysteine) |
| Reaction Specificity | Moderate to low (multiple lysines) | Moderate to low (multiple lysines) | High (fewer free cysteines) |
| Control over Labeling | High (two-step process allows for purification and quantification before the second reaction) | Moderate, can be challenging to control the degree of labeling. | High, often used for site-specific labeling. |
| Typical Yield | NHS ester reaction: 20-50%; Subsequent click reaction: >90%.[2] | Variable, typically moderate to high. | Generally high. |
| Linkage Stability | Amide bond (high), Triazole from click chemistry (high).[2] | Amide bond (high). | Thioether bond (generally stable, but can be susceptible to cleavage under certain SDS-PAGE conditions).[3] |
| SDS-PAGE Profile | Shift in molecular weight corresponding to the linker and any subsequent additions via click chemistry. Potential for band broadening due to PEG.[4] | Shift in molecular weight corresponding to the PEG chain. Potential for band broadening.[4] | Shift in molecular weight corresponding to the PEG chain. Potential for band broadening. |
Visualizing the Experimental Workflow
The process of labeling a protein with this compound and preparing it for SDS-PAGE analysis involves several key steps.
Signaling Pathway of the Labeling Reaction
The labeling process involves two distinct chemical reactions, starting with the acylation of primary amines followed by a bio-orthogonal click chemistry reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for protein labeling and subsequent SDS-PAGE analysis.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation : Dialyze the protein of interest against an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) to a final concentration of 1-10 mg/mL.[5]
-
Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Labeling Reaction : Add a 20-fold molar excess of the dissolved labeling reagent to the protein solution.[6] Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Purification : Remove unreacted labeling reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: SDS-PAGE Analysis of Labeled Proteins
-
Sample Preparation : Mix the labeled protein solution with an equal volume of 2x SDS-PAGE sample buffer. For PEGylated proteins, heating the sample may not be necessary as it can sometimes lead to degradation of the linker, particularly with maleimide-based linkages.[3]
-
Electrophoresis : Load the samples onto a polyacrylamide gel of an appropriate percentage for the protein's molecular weight. Run the gel according to standard procedures.[7]
-
Visualization : After electrophoresis, stain the gel to visualize the protein bands.
-
Coomassie Brilliant Blue : A common method that can detect approximately 50 ng of protein.[8]
-
Silver Staining : A more sensitive method, capable of detecting 2-5 ng of protein.[8]
-
Barium Iodide Staining : This method is specific for PEG and can be used to confirm successful PEGylation, as it forms a complex with the PEG molecules.[9]
-
Conclusion
This compound offers a versatile platform for multi-step protein modification, providing a high degree of control over the final conjugated product. While the initial NHS ester reaction is subject to the same challenges of specificity as other amine-reactive reagents, the subsequent bio-orthogonal click chemistry step proceeds with high efficiency and specificity.[2] When analyzing the labeled products by SDS-PAGE, it is important to consider the potential for band broadening due to the PEG linker and to select an appropriate staining method to confirm successful labeling. For unambiguous confirmation of PEGylation, a PEG-specific stain like barium iodide is recommended. The choice between this and other labeling reagents will ultimately depend on the specific experimental goals, such as the need for site-specific labeling versus the desire for a multi-functional platform for subsequent modifications.
References
- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 8. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its physicochemical properties, pharmacokinetics, and therapeutic efficacy. This guide provides an objective comparison of the branched, heterotrifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, with other commonly used polyethylene (B3416737) glycol (PEG) linkers.
Introduction to PEG Linkers
Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of therapeutic molecules.[1] They can be broadly categorized into linear and branched architectures, each offering distinct advantages and disadvantages.
Linear PEG Linkers consist of a straight chain of repeating ethylene (B1197577) glycol units with functional groups at one or both ends. They are valued for their synthetic simplicity, predictable behavior, and minimal steric hindrance.[2]
Branched PEG Linkers , such as this compound, feature multiple PEG arms extending from a central core. This architecture can provide a superior shielding effect, potentially leading to a longer in-vivo half-life and allowing for a higher drug-to-antibody ratio (DAR) in ADCs.[2][] However, the increased steric bulk of branched linkers may influence conjugation efficiency and the biological activity of the final conjugate.[4]
This compound is a state-of-the-art branched linker designed for multi-step, controlled bioconjugation. It incorporates three key functional groups:
-
An NHS (N-hydroxysuccinimide) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins).
-
A Boc (tert-butyloxycarbonyl) protected amine , which can be deprotected to introduce a new reactive site for further conjugation.
-
An azide (B81097) group for bioorthogonal "click" chemistry, allowing for the highly specific and efficient attachment of a third molecule.[5]
Comparative Data: Branched vs. Linear PEG Linkers
While direct quantitative data for this compound is limited in publicly available literature, the following tables summarize the general performance characteristics of branched versus linear PEG linkers based on existing studies. This data provides a framework for understanding the potential advantages and disadvantages of using a branched architecture.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Linear PEG Linkers | Branched PEG Linkers | Rationale |
| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight | The three-dimensional structure of branched PEGs creates a larger volume in solution.[6] |
| In-vivo Half-life | Generally shorter | Potentially longer | The larger hydrodynamic radius can reduce renal clearance, leading to prolonged circulation.[2] |
| Solubility Enhancement | Good | Excellent | The highly branched structure can more effectively mask hydrophobic payloads, improving aqueous solubility.[7] |
| Immunogenicity | Can elicit anti-PEG antibodies | Potentially reduced | The shielding effect of the branched structure may better mask immunogenic epitopes.[7] |
| Drug-to-Antibody Ratio (DAR) | Typically lower | Potentially higher | Multiple arms can be functionalized to attach more payload molecules per linker.[8] |
Table 2: Bioconjugation and Performance Characteristics
| Characteristic | Linear PEG Linkers | Branched PEG Linkers | Rationale |
| Steric Hindrance | Minimal | Can be significant | The bulky structure of branched linkers may hinder access to the conjugation site or the active site of the conjugated molecule.[2] |
| Conjugation Efficiency | Generally high and predictable | Can be variable | Steric hindrance may affect reaction kinetics. |
| Stability of Conjugate | High | High | Both form stable covalent bonds. |
| Biological Activity | Less likely to be impacted by steric hindrance | Potential for reduced activity | The proximity of the branched structure to the conjugated molecule could interfere with its function. The length of the spacer between the core and the payload is a critical design element.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a multi-step conjugation strategy.
Protocol 1: Amine Conjugation via NHS Ester
This protocol describes the initial conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (e.g., 2-10 mg/mL) and free of amine-containing buffers or stabilizers.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG-protein conjugate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction by LC-MS for completion.
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the deprotected protein by adding cold diethyl ether.
-
Washing: Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Neutralization and Purification: Resuspend the protein in a suitable buffer and neutralize any remaining acid with a mild base if necessary. Further purification may be required.
Protocol 3: Azide-Alkyne Click Chemistry
This protocol describes the copper(I)-catalyzed click chemistry reaction to attach an alkyne-containing molecule to the azide group of the linker.
Materials:
-
Azide-functionalized PEG-protein conjugate
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the azide-functionalized protein, the alkyne-containing molecule, CuSO4, THPTA, and sodium ascorbate in the reaction buffer.
-
Catalyst Premixing: Mix the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it stand for a few minutes to form the copper-ligand complex.
-
Reaction Mixture: In a reaction tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule.
-
Initiation: Add the premixed copper-ligand complex to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and the catalyst.
Visualizations
Chemical Structure and Functional Groups
Caption: Functional components of the this compound linker.
Experimental Workflow for PROTAC Synthesis
Caption: A three-step workflow for synthesizing a PROTAC using the branched linker.
Comparison of Reaction Mechanisms
Caption: Comparison of NHS ester amination and azide-alkyne cycloaddition reactions.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 8. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
A Comparative Guide to Azido-PEG-NHS Esters: Impact of PEG Length on Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biomolecules and nanoparticles with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern bioconjugation and drug delivery. Azido-PEG-NHS esters are heterobifunctional reagents that play a pivotal role in this field, enabling the attachment of an azide (B81097) group to primary amines on proteins, antibodies, and other molecules. This azide group can then be used in "click chemistry" reactions for subsequent, highly specific conjugations. The length of the PEG spacer in these linkers is a critical design parameter that can significantly influence the physicochemical properties and biological performance of the resulting conjugate.
This guide provides an objective comparison of Azido-PEG-NHS esters with varying PEG chain lengths, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Quantitative Overview
The length of the PEG chain directly impacts the molecular weight and, consequently, the physicochemical properties of the Azido-PEG-NHS ester. A longer PEG chain generally leads to increased hydrophilicity and a larger hydrodynamic radius. The following table summarizes the key properties of commercially available Azido-PEG-NHS esters with different PEG lengths.
| Property | Azido-PEG1-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG3-NHS Ester | Azido-PEG4-NHS Ester | Azido-PEG8-NHS Ester | Azido-PEG12-NHS Ester |
| PEG Units (n) | 1 | 2 | 3 | 4 | 8 | 12 |
| Molecular Weight ( g/mol ) | 256.22[1] | 300.27[2] | 344.32[3] | 388.37[4][5] | 564.58[6] | 740.79[7] |
| Chemical Formula | C9H12N4O5[1] | C11H16N4O6[2] | C13H20N4O7[3] | C15H24N4O8[4][5] | C23H40N4O12[6] | C31H56N4O16[7] |
| CAS Number | 1807530-06-8[1] | 1312309-64-0[8] | 1245718-89-1 | 944251-24-5[4] | 1204834-00-3[6] | 1108750-59-9[9] |
| Solubility | Soluble in DMSO, DCM, DMF[10] | Soluble in DMSO, DMF, DCM[8] | Soluble in aqueous media, DMSO, DMF[11] | Soluble in DMSO, DMF, DCM, THF, Chloroform[4][12] | Soluble in aqueous media, DMSO, DMF[12] | Soluble in Methylene chloride, Acetonitrile, DMAC, or DMSO[9] |
| Physical Form | Liquid[10] | Liquid | Colorless to light yellow oil | Colorless to slightly yellow oil[4] | Solid or viscous liquid[13] | Solid or viscous liquid[7] |
Performance Comparison: Impact of PEG Length on Key Parameters
While direct head-to-head quantitative data for all performance parameters across a wide range of discrete Azido-PEG-NHS esters is limited in publicly available literature, general trends can be extrapolated from studies on PEGylated molecules.
| Performance Parameter | Short PEG Chain (n=1-4) | Medium PEG Chain (n=8-12) | Long PEG Chain (n>12) |
| Bioconjugation Efficiency | Potentially higher reactivity due to less steric hindrance. However, shorter spacers may lead to lower drug-to-antibody ratios (DARs) in some cases. | Often provides a good balance, leading to higher drug loadings in antibody-drug conjugates (ADCs).[14] | May experience reduced reactivity due to increased steric hindrance, potentially leading to lower DARs.[14] |
| Hydrophilicity & Solubility | Moderate increase in hydrophilicity of the conjugate. | Significant improvement in aqueous solubility. | Substantial increase in hydrophilicity, which can be beneficial for poorly soluble molecules. |
| Steric Hindrance | Minimal steric hindrance, allowing for better access of the NHS ester to the target amine. | Moderate steric hindrance, which can sometimes be beneficial in preventing aggregation. | Increased steric hindrance may mask binding sites or reduce reaction rates.[] |
| Pharmacokinetics (in vivo) | Shorter circulation half-life compared to longer PEG chains. | Prolonged circulation half-life and reduced clearance. | Significant increase in circulation time, but excessive length can sometimes lead to reduced cellular uptake.[16] |
| Cellular Uptake | Generally higher cellular uptake compared to longer PEG chains. | Reduced non-specific cellular uptake. | Significantly reduced non-specific cellular uptake, which can be advantageous for targeted delivery but may hinder internalization if not properly targeted.[16][17] |
| Immunogenicity | Lower potential to reduce immunogenicity compared to longer chains. | Effective at reducing the immunogenicity of the conjugated molecule. | Highly effective at shielding epitopes and reducing immunogenicity. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of Azido-PEG-NHS esters with different PEG lengths.
Protocol 1: Protein Labeling with Azido-PEG-NHS Ester
This protocol describes a general procedure for labeling a protein with an Azido-PEG-NHS ester.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azido-PEGn-NHS Ester (n = 4, 8, 12, etc.).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette appropriate for the protein's molecular weight.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO or DMF.[18]
-
Labeling Reaction:
-
Calculate the required volume of the Azido-PEGn-NHS ester stock solution to achieve a desired molar excess (typically 10- to 20-fold) over the protein.[18]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[18]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by purifying the conjugate using a desalting column or by dialysis against an appropriate buffer.[18]
-
Characterization: Determine the degree of labeling (DoL) by quantifying the number of azide groups per protein molecule. This can be achieved through various methods, including click chemistry with an alkyne-functionalized fluorescent dye followed by spectrophotometric analysis.
Protocol 2: Comparative Analysis of Bioconjugation Efficiency
This experiment aims to compare the reaction efficiency of Azido-PEG-NHS esters with different PEG lengths.
Procedure:
-
Perform parallel labeling reactions as described in Protocol 1 using Azido-PEG-NHS esters with different PEG lengths (e.g., n=4, 8, 12). Keep all other reaction parameters (protein concentration, molar excess of reagent, temperature, and incubation time) constant.
-
After purification, determine the DoL for each conjugate.
-
Compare the DoL values obtained for each PEG length to assess the relative bioconjugation efficiency. A higher DoL indicates a more efficient reaction under the tested conditions.
Protocol 3: Assessment of Hydrophilicity
The hydrophilicity of the resulting conjugates can be indirectly assessed by their solubility and behavior in aqueous solutions. A more quantitative method involves determining the partition coefficient (LogP).
Procedure:
-
Prepare solutions of the azide-labeled proteins (from Protocol 2) in a biphasic system (e.g., octanol-water).
-
After equilibration, measure the concentration of the protein in both the octanol (B41247) and aqueous phases using a suitable protein quantification assay.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm of P. A lower LogP value indicates higher hydrophilicity.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the potential cytotoxic effects of nanoparticles functionalized with Azido-PEG-NHS esters of varying PEG lengths.
Materials:
-
Nanoparticles functionalized with different Azido-PEGn-NHS esters.
-
Cell line of interest (e.g., cancer cell line, immune cells).
-
Cell culture medium and supplements.
-
MTT or other cell viability assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the functionalized nanoparticles. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the cell viability against the nanoparticle concentration to determine the IC50 value for each nanoparticle formulation. A higher IC50 value indicates lower cytotoxicity.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual relationships.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Azido-PEG2-NHS ester | C11H16N4O6 | CID 59289487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of PEG Chain Length of Functionalized Magnetic Nanoparticles on the Cytocompatibility and Immune Competence of Primary Murine Macrophages and Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. d-nb.info [d-nb.info]
- 14. books.rsc.org [books.rsc.org]
- 16. Effect of polyethyleneglycol (PEG) chain length on the bio-nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Alternatives for N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that dictates the efficiency, stability, and functionality of the final bioconjugate. N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a heterobifunctional linker that combines amine-reactive chemistry (N-Hydroxysuccinimide ester) with bioorthogonal click chemistry (azide). This guide provides an objective comparison of commercially available alternatives, focusing on their chemical functionalities, performance metrics, and application-specific advantages.
The primary alternatives can be categorized based on their bioorthogonal reactive groups, which offer different strategies for conjugation. These include direct analogs with varying PEG spacer lengths, linkers for copper-free click chemistry, and linkers with alternative functionalities for coupling to biomolecules.
Quantitative Performance Comparison
The choice of linker significantly impacts the outcome of a bioconjugation reaction. Key performance indicators include reaction efficiency (often measured as Degree of Labeling or DOL), reaction kinetics, and the stability of the resulting covalent bond. The following tables summarize the performance of different classes of heterobifunctional linkers that serve as alternatives.
Table 1: Comparison of Azide- and Alkyne-PEG-NHS Ester Linkers (CuAAC Chemistry)
| Parameter | Azido-PEG-NHS Ester | Alkyne-PEG-NHS Ester |
| Target Functional Groups | Primary Amine (via NHS ester)Terminal Alkyne (via Azide) | Primary Amine (via NHS ester)Azide (via Alkyne) |
| Reaction Type | Amine AcylationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine AcylationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Resulting Linkage | Amide1,4-disubstituted 1,2,3-triazole | Amide1,4-disubstituted 1,2,3-triazole |
| Typical Reaction pH | NHS Ester: 7.0-8.5CuAAC: 4.0-8.0 | NHS Ester: 7.0-8.5CuAAC: 4.0-8.0 |
| Typical Reaction Time | NHS Ester: 0.5-4 hoursCuAAC: 1-4 hours[1] | NHS Ester: 0.5-4 hoursCuAAC: 1-4 hours |
| Typical Yield | Very High (>95%)[2] | Very High (>95%) |
| Key Advantage | Allows for pre-functionalization of proteins with azides for subsequent click reaction. | Useful when the interacting molecule is easier to functionalize with an azide (B81097). |
| Key Disadvantage | Requires a cytotoxic copper catalyst, which may not be suitable for in vivo applications. | Requires a cytotoxic copper catalyst. |
Table 2: Comparison of Copper-Free Click Chemistry Linkers
| Parameter | DBCO-PEG-NHS Ester | BCN-PEG-NHS Ester |
| Target Functional Groups | Primary Amine (via NHS ester)Azide (via DBCO) | Primary Amine (via NHS ester)Azide (via BCN) |
| Reaction Type | Amine AcylationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Amine AcylationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Resulting Linkage | Amide1,2,3-triazole | Amide1,2,3-triazole |
| Typical Reaction pH | NHS Ester: 7.0-8.5SPAAC: 4.0-9.0 | NHS Ester: 7.0-8.5SPAAC: 4.0-9.0 |
| Typical Reaction Time | NHS Ester: 0.5-4 hoursSPAAC: 0.5-2 hours[3] | NHS Ester: 0.5-4 hoursSPAAC: 1-4 hours |
| Reaction Kinetics (k₂) | Generally faster due to higher ring strain (e.g., ~1 M⁻¹s⁻¹)[4] | Slower than DBCO but still efficient (~0.1 M⁻¹s⁻¹)[5] |
| Key Advantage | Bioorthogonal, proceeds efficiently without a cytotoxic copper catalyst.[6] Very fast reaction kinetics. | Bioorthogonal and copper-free. Smaller and less hydrophobic than DBCO, which can be advantageous.[5] |
| Key Disadvantage | The DBCO group is bulky and hydrophobic, which can sometimes impact conjugate solubility or function.[7] | Slower reaction kinetics compared to DBCO.[5][6] |
Table 3: Comparison of Linkage Stability
| Linkage Type | Formed From | General Stability | Conditions Leading to Cleavage |
| Amide Bond | NHS Ester + Amine | High | Susceptible to enzymatic cleavage by proteases. Extreme pH and high temperatures. |
| 1,2,3-Triazole | Azide + Alkyne (CuAAC or SPAAC) | Very High | Generally inert to hydrolysis, oxidation, reduction, and enzymatic degradation.[8][9] Considered a stable bioisostere for an amide bond.[10] |
| Thioether Bond | Maleimide + Thiol | Moderate to High | Can undergo retro-Michael addition (cleavage) in the presence of competing thiols (e.g., glutathione (B108866) in vivo).[11] |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative methodologies for the key chemical reactions involved.
Protocol 1: Two-Step Protein Labeling via Azide-PEG-NHS Ester and CuAAC
This protocol describes the labeling of a protein with an Azide-PEG-NHS ester, followed by conjugation to an alkyne-containing molecule using copper-catalyzed click chemistry.
Step A: Protein Modification with Azido-PEG-NHS Ester
-
Buffer Preparation : Prepare a non-amine-containing buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers like Tris or glycine.[12][13]
-
Protein Preparation : Dissolve the protein (e.g., IgG) in the reaction buffer to a concentration of 1-10 mg/mL.[13]
-
Reagent Preparation : Immediately before use, dissolve the Azido-PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10 mM.[13] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[12][13]
-
Conjugation : Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[13][14]
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[13][15]
-
Purification : Remove excess, unreacted linker using a desalting column (e.g., Zeba Spin) or dialysis, exchanging into a buffer suitable for the subsequent click reaction (e.g., PBS).[14]
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Catalyst Preparation : Prepare stock solutions of 100 mM CuSO₄ in water and 200 mM of a copper-chelating ligand (e.g., THPTA) in water. Mix the CuSO₄ and ligand solutions in a 1:2 ratio and let stand for a few minutes.[1][16]
-
Reaction Mixture : To the azide-modified protein, add a 4- to 50-fold molar excess of the alkyne-containing payload.[1]
-
Initiation : Add the pre-complexed THPTA/CuSO₄ catalyst to the reaction mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) (100 mM in water) to a final concentration that is 40 equivalents to the protein.[1][16]
-
Incubation : Protect the reaction from light and incubate at room temperature for 30-60 minutes.[1][16]
-
Final Purification : Purify the final protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst, excess payload, and other small molecules.
Protocol 2: One-Pot Protein Labeling via DBCO-PEG-NHS Ester (SPAAC)
This protocol outlines the conjugation of a DBCO-PEG-NHS ester to a protein and its subsequent reaction with an azide-functionalized molecule in a copper-free manner.
-
Protein Modification : Follow steps 1-5 from Protocol 1, Step A, using a DBCO-PEG-NHS ester instead of the azide variant. A 5- to 10-fold molar excess of the DBCO linker is often optimal.[7]
-
Purification of DBCO-Protein : Purify the DBCO-labeled protein as described in Protocol 1, Step A.6 to remove the unreacted DBCO linker.
-
SPAAC Reaction : Add the azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe) to the purified DBCO-protein solution, typically at a 1.5 to 3-fold molar excess.
-
Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[3] The reaction progress can be monitored by analyzing aliquots over time.
-
Final Purification : Purify the final conjugate using an appropriate method like SEC to remove any unreacted azide molecule.
Visualizing Workflows and Selection Logic
To better illustrate the processes and aid in linker selection, the following diagrams are provided.
Experimental and Logical Diagrams
Caption: General workflow for a two-step bioconjugation process.
Caption: Decision tree for selecting an appropriate bifunctional linker.
Caption: Comparison of CuAAC and SPAAC reaction components.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. confluore.com.cn [confluore.com.cn]
A Head-to-Head Comparison of Amine-Reactive Chemistries: NHS Esters and Their Alternatives
In the landscape of bioconjugation, the covalent modification of primary amines on proteins and other biomolecules is a cornerstone technique for researchers in drug development, diagnostics, and fundamental life sciences. Among the myriad of chemical tools available, N-hydroxysuccinimide (NHS) esters have long been the gold standard for their efficiency and reliability in forming stable amide bonds. However, a range of other amine-reactive chemistries, each with its own set of advantages and disadvantages, present viable alternatives for specific applications.
This guide provides an objective, data-supported comparison of NHS esters with other prominent amine-reactive chemistries, including isothiocyanates, sulfonyl chlorides, and carbodiimides (EDC). By examining their reaction mechanisms, performance across key parameters, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their bioconjugation strategies.
At a Glance: Key Performance Characteristics of Amine-Reactive Chemistries
To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for each of the discussed amine-reactive chemistries. This quantitative overview is intended to guide the selection of the most appropriate reagent based on the specific requirements of the intended application, such as desired reaction speed, stability of the final conjugate, and the need for specificity.
| Feature | NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride | Carbodiimide |
| Target Residue(s) | Primary amines (Lysine, N-terminus)[1] | Primary amines (Lysine, N-terminus), Thiols (Cysteine) under certain conditions[2][3][4] | Primary and secondary amines; can also react with other nucleophiles[5] | Carboxyl groups (Aspartate, Glutamate, C-terminus) to form an intermediate that reacts with primary amines |
| Bond Formed | Amide[1] | Thiourea[2] | Sulfonamide | Amide (zero-length crosslink)[6] |
| Optimal pH Range | 7.2 - 8.5[7][] | 9.0 - 10.0 for amines[4] | Alkaline | 4.5 - 6.0 for carboxyl activation[9] |
| Reaction Speed | Fast (minutes to a few hours)[] | Generally slower than NHS esters[10] | Fast | Variable, often requires activation step |
| Conjugate Stability | Very high (stable amide bond)[] | High (stable thiourea (B124793) bond), but can be less stable than amides[2] | Very high (stable sulfonamide bond) | Very high (stable amide bond) |
| Specificity for Primary Amines | High[] | Moderate (can react with thiols at lower pH)[4] | Moderate (can react with other nucleophiles) | Not directly reactive with amines; activates carboxyls |
| Key Side Reaction | Hydrolysis of the ester[7] | Reaction with thiols, hydrolysis[2] | Reaction with water and other nucleophiles | Hydrolysis of the O-acylisourea intermediate[6] |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing conjugation protocols and troubleshooting potential issues. The following diagrams illustrate the reaction mechanisms for each of the discussed amine-reactive chemistries.
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed, step-by-step protocols for protein labeling using each of the discussed amine-reactive chemistries. These protocols are intended as a starting point and may require optimization based on the specific protein and label being used.
Protocol 1: Protein Labeling with NHS Ester
This protocol describes a general procedure for labeling a protein with a fluorescent dye functionalized with an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester of the fluorescent dye
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the dye.[2][3][6][11][12]
Protocol 2: Protein Labeling with Isothiocyanate
This protocol outlines a general procedure for labeling a protein with a fluorescent dye functionalized with an isothiocyanate group (e.g., FITC).
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Isothiocyanate-functionalized dye (e.g., FITC)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching Solution: 1.5 M hydroxylamine (B1172632), pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dialyze the protein against the Reaction Buffer overnight at 4°C to ensure it is in the correct amine-free buffer and pH.
-
Prepare Isothiocyanate Stock Solution: Immediately before use, dissolve the isothiocyanate dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add the isothiocyanate stock solution to the protein solution to achieve a final molar excess of 10- to 20-fold.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Quench Reaction: Add the Quenching Solution to stop the reaction and incubate for 1 hour at room temperature.
-
Purification: Separate the labeled protein from unreacted dye using a desalting column equilibrated with PBS.
-
Characterization: Calculate the degree of labeling (DOL) using spectrophotometric analysis.[2][3][6][11][12]
Protocol 3: Protein Labeling with Sulfonyl Chloride
This protocol provides a general method for labeling a protein with a sulfonyl chloride derivative.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
Sulfonyl chloride reagent
-
Anhydrous aprotic solvent (e.g., dioxane, THF)
-
Aqueous buffer: 0.1 M sodium borate (B1201080) buffer, pH 9.0
-
Quenching Solution: 1 M glycine (B1666218) or Tris-HCl, pH 8.0
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve the sulfonyl chloride in the anhydrous aprotic solvent.
-
Labeling Reaction:
-
Cool the protein solution in an ice bath.
-
Slowly add the sulfonyl chloride solution to the protein solution while gently stirring. Maintain the pH of the reaction mixture at around 9.0 by adding small amounts of a suitable base if necessary.
-
Allow the reaction to proceed for 1 hour at 4°C.
-
-
Quench Reaction: Add the Quenching Solution to consume any unreacted sulfonyl chloride.
-
Purification: Purify the conjugate using a desalting column or dialysis.
-
Characterization: Determine the extent of labeling by a suitable method, such as mass spectrometry or amino acid analysis, as spectrophotometric methods may be complicated by the lack of a distinct chromophore on the sulfonyl group itself.
Protocol 4: Protein Conjugation using Carbodiimide (EDC)
This protocol describes a two-step "zero-length" crosslinking procedure to conjugate a molecule with a primary amine to a protein's carboxyl groups using EDC and Sulfo-NHS.[13]
Materials:
-
Protein of interest (containing carboxyl groups)
-
Amine-containing molecule to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M hydroxylamine or Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Activate Protein:
-
Dissolve the protein in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the protein is typically used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Remove Excess Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with the Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation Reaction:
-
Immediately add the amine-containing molecule to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
-
Quench Reaction: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted amine-containing molecules and byproducts.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm successful conjugation.
Conclusion
The choice of an amine-reactive chemistry is a critical decision in the design of bioconjugation experiments. NHS esters remain a robust and widely applicable choice due to their high reactivity, specificity for primary amines, and the exceptional stability of the resulting amide bond. However, alternative chemistries offer distinct advantages in specific contexts. Isothiocyanates provide a stable thiourea linkage and can be useful when dual reactivity with amines and thiols is desired and can be controlled by pH. Sulfonyl chlorides form highly stable sulfonamide bonds and can react with both primary and secondary amines. Carbodiimides, such as EDC, offer a "zero-length" crosslinking approach, which is invaluable when the introduction of a linker is undesirable.
By carefully considering the factors outlined in this guide—including reaction kinetics, pH sensitivity, potential side reactions, and the stability of the final conjugate—researchers can select the optimal chemical tool to achieve their desired bioconjugation outcomes, paving the way for advancements in therapeutics, diagnostics, and our fundamental understanding of biological processes.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Chemistry: Click vs. Next-Generation Reactions
In the intricate world of biological research and drug development, the ability to selectively tag and visualize molecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling specific, high-yield chemical reactions to occur within living systems without interfering with endogenous biochemical processes. The archetypal "click chemistry"—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—revolutionized the field with its efficiency and reliability. However, the landscape has since evolved, giving rise to a host of alternative reactions designed to overcome the limitations of the original, particularly for in vivo applications.
This guide offers an objective comparison of CuAAC against its principal bioorthogonal alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation, and the Staudinger Ligation. We present a quantitative analysis of their performance, detailed experimental protocols, and visualizations of their mechanisms to aid researchers in selecting the optimal chemistry for their specific needs.
Performance Comparison: A Quantitative Overview
The efficacy of a bioorthogonal reaction is largely defined by its kinetics, biocompatibility, and the nature of its reactants. The second-order rate constant (k₂) is a critical metric, indicating how quickly the reacting partners form a product; a higher k₂ is crucial for rapid labeling, especially at low biomolecule concentrations.
| Feature | CuAAC (Click Chemistry) | SPAAC | IEDDA (Tetrazine Ligation) | Staudinger Ligation |
| Catalyst | Copper(I) | None | None | None |
| Reaction Rate (k₂) [M⁻¹s⁻¹] | 10 - 10,000[1] | 0.1 - 1.0[2] | 1 - 1,000,000[1][3] | ~0.001 |
| Biocompatibility | Potentially cytotoxic due to Cu(I) catalyst, limiting in vivo use.[4] | Excellent; widely used in live cells and in vivo.[5] | Excellent; fastest kinetics make it ideal for in vivo applications.[2][6] | Good, but slow kinetics and potential for phosphine (B1218219) oxidation.[7] |
| Core Reactants | Terminal Alkyne + Azide (B81097) | Strained Cyclooctyne (B158145) + Azide | Strained Alkene/Alkyne + Tetrazine | Azide + Phosphine |
| Key Advantage | Very fast, high-yielding, small reactants.[2] | Catalyst-free, excellent biocompatibility.[3][4] | Extremely fast kinetics, catalyst-free.[1][8] | The first bioorthogonal reaction developed. |
| Key Disadvantage | Catalyst toxicity.[5] | Slower than CuAAC; bulky cyclooctyne can be disruptive.[1][3] | Reactants can be large; tetrazine stability can vary.[2] | Very slow reaction rates.[7] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanism of each reaction is key to appreciating its strengths and limitations. The following diagrams illustrate the core chemical transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC involves the copper-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[9] The copper catalyst significantly accelerates the reaction and ensures high regioselectivity.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne. The high ring strain of molecules like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) allows the cycloaddition with an azide to proceed rapidly without a catalyst.[1][3] This makes SPAAC highly suitable for live-cell and in vivo labeling.[5]
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Advantages of using a branched PEG linker like N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
For researchers, scientists, and drug development professionals, the architecture of a linker molecule is a critical design parameter that profoundly influences the performance of bioconjugates. This guide provides an objective comparison of the branched PEG linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, with traditional linear PEG alternatives, supported by experimental data to inform the selection of optimal linkers for applications such as antibody-drug conjugates (ADCs) and PROTACs.
The strategic advantage of a branched polyethylene (B3416737) glycol (PEG) linker lies in its unique three-dimensional structure, which can confer superior properties to the resulting bioconjugate compared to a simple linear PEG chain.[] The this compound is a heterobifunctional linker that embodies these advantages, offering orthogonal functionalities for sequential conjugation reactions. Its azido (B1232118) group provides a bioorthogonal handle for "click" chemistry, while the N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on biomolecules. The Boc-protected amine offers a third point of functionality upon deprotection.
Enhanced Performance Metrics with Branched PEG Architecture
Branched PEG linkers offer several performance advantages over their linear counterparts, particularly in the context of complex biotherapeutics like ADCs. These advantages include the potential for higher drug loading, improved pharmacokinetic profiles, and enhanced stability.
Increased Drug-to-Antibody Ratio (DAR)
A key advantage of branched linkers is the ability to attach a higher number of payload molecules per antibody, leading to an increased drug-to-antibody ratio (DAR).[2] This can be particularly beneficial for enhancing the potency of ADCs. While linear linkers typically attach a single drug molecule, a branched architecture allows for the conjugation of multiple payloads at a single attachment site on the antibody. This multi-loading capability can lead to a more potent ADC without excessive modification of the antibody, which could otherwise compromise its structure and function.
Improved Pharmacokinetics and In Vivo Half-Life
The hydrodynamic volume of a bioconjugate is a critical factor influencing its in vivo circulation time. A larger hydrodynamic radius can reduce renal clearance, leading to a longer half-life in the bloodstream. While some studies suggest that for a given molecular weight, there is no significant difference in the viscosity radii of proteins conjugated with branched versus linear PEGs[3][4], other evidence indicates that the three-dimensional structure of branched PEGs provides a superior shielding effect.[5] This enhanced shielding can minimize non-specific interactions and reduce immunogenicity, contributing to an extended circulation half-life.[] One study demonstrated that ADCs with a pendant (branched) PEG configuration exhibited slower clearance rates compared to those with a conventional linear PEG.[6]
Enhanced Solubility and Stability
PEGylation, in general, is known to enhance the water solubility of hydrophobic molecules.[] This is particularly crucial for ADCs carrying hydrophobic cytotoxic payloads, as it helps to prevent aggregation. The branched structure of this compound can create a more effective hydrophilic shield around the payload, further mitigating aggregation and improving the overall stability of the conjugate. Studies have shown that the design of the drug-linker, including the positioning of PEG, is of great importance for the physical and chemical stability of ADCs.[6]
Quantitative Performance Comparison: Branched vs. Linear PEG Linkers
The following tables summarize key quantitative data from experimental studies, highlighting the performance differences between bioconjugates synthesized with branched and linear PEG linkers.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference(s) |
| Unmodified HSA | - | 3.5 | [4] |
| Linear PEG | 5 | 4.2 | [4] |
| Linear PEG | 10 | 5.2 | [4] |
| Linear PEG | 20 | 6.1 | [4] |
| Branched PEG | 20 | 6.4 | [4] |
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). This table presents a comparison of the hydrodynamic radii of Human Serum Albumin (HSA) conjugated with linear and branched PEG linkers of varying molecular weights. The data is sourced from a study where the hydrodynamic radius was determined by size exclusion chromatography.
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Cell Line | IC50 (nM) | Reference(s) |
| Homogeneous DAR 2 (Linear Linker) | 2 | HER2+ | ~0.5 | [4] |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | HER2+ | 0.68 | [4] |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | HER2+ | 0.074 | [4] |
| Heterogeneous DAR 6 (Control) | 6 | HER2+ | ~0.08 | [4] |
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures. This table highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line. The data indicates that a "long" branched linker can achieve significantly higher potency compared to a "short" branched linker.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates using branched PEG linkers.
Protocol 1: Antibody Conjugation with this compound
This two-step protocol describes the initial conjugation of the linker to an antibody via the NHS ester, followed by the attachment of a payload using click chemistry.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
-
Alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A suitable ligand (e.g., THPTA)
-
Sodium ascorbate (B8700270)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction (NHS Ester Coupling):
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification Step 1: Remove the excess, unreacted linker by dialysis against PBS or by using a desalting column.
-
Payload Conjugation (Click Chemistry):
-
To the purified azide-functionalized antibody, add a 2- to 5-fold molar excess of the alkyne-functionalized payload.
-
Prepare a premix of CuSO₄ and the ligand. Add this to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification Step 2: Purify the final ADC using SEC or dialysis to remove the excess payload and copper catalyst.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the potency of the synthesized ADC on target and non-target cell lines.
Materials:
-
Antigen-positive (target) and antigen-negative (non-target) cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Synthesized ADC
-
Unconjugated antibody (negative control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium.
-
Incubation: Replace the existing medium with the ADC dilutions and incubate the plates for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
Visualizing the Advantage: Workflows and Structures
Diagrams created using Graphviz (DOT language) illustrate the structural features and experimental workflow.
Caption: Structural comparison of a branched vs. a linear PEG linker.
Caption: Experimental workflow for ADC synthesis and evaluation.
References
A Head-to-Head Comparison: CuAAC vs. SPAAC for N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Applications
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This guide provides an objective comparison of these two powerful "click chemistry" techniques, specifically in the context of applications involving the branched PEG linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester.
This versatile linker, featuring an azide (B81097) handle for click chemistry, a Boc-protected amine for subsequent functionalization, and an NHS ester for rapid conjugation to primary amines on biomolecules, is increasingly employed in the synthesis of complex architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The selection of the appropriate cycloaddition strategy is paramount to the success of these endeavors, directly impacting reaction efficiency, biocompatibility, and the integrity of the final conjugate.
Quantitative Performance Comparison
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6][7] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[6][7] | CuAAC requires a copper catalyst, while SPAAC is catalyst-free. |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[8] | ~1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[8] | CuAAC is significantly faster than SPAAC.[9][10] |
| Typical Reaction Time | 1 - 4 hours[8] | 0.5 - 12 hours[8] | CuAAC generally offers shorter reaction times. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands (e.g., THPTA, BTTAA) to mitigate toxicity.[6][11] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[6][12] | SPAAC is the preferred method for applications in living systems. |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst.[7] | Excellent, as the reaction is bioorthogonal and does not interfere with native functional groups.[13] | SPAAC offers broader functional group tolerance in sensitive biological systems. |
| Reagent Accessibility | Terminal alkynes are generally small, readily available, and easily incorporated into molecules. | Strained cyclooctynes are bulkier, more complex to synthesize, and can sometimes impact the solubility and properties of the labeled molecule.[9][10] | The alkyne component for CuAAC is typically more straightforward to access and utilize. |
| Potential for Side Reactions | Copper can promote the formation of reactive oxygen species (ROS) and may lead to non-specific interactions with proteins containing certain amino acid residues.[7] | Strained alkynes can exhibit some reactivity towards thiols, potentially leading to off-target labeling, although this is generally much slower than the reaction with azides.[14] | Both methods have the potential for side reactions, which should be considered in the experimental design. |
Experimental Protocols
The following are detailed, representative protocols for the conjugation of a protein with a payload molecule using this compound via both CuAAC and SPAAC. These protocols are generalized and may require optimization for specific biomolecules and payloads.
Part 1: Conjugation of this compound to a Protein
This initial step is common to both CuAAC and SPAAC protocols. The NHS ester of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[15]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[15]
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein stability.[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL) of the azide-functionalized protein using methods such as MALDI-TOF mass spectrometry or by reacting a known amount of the protein with a fluorescently labeled alkyne and measuring the fluorescence.
Part 2A: CuAAC Reaction with a Terminal Alkyne-Functionalized Payload
Materials:
-
Azide-functionalized protein (from Part 1)
-
Terminal alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the terminal alkyne-functionalized payload in the reaction buffer.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often recommended.[11]
-
Catalyst Addition: Add the catalyst premix to the protein-payload mixture. The final concentration of copper can range from 50 µM to 1 mM, depending on the scale and nature of the reaction.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess payload, and other small molecules.
Part 2B: SPAAC Reaction with a Strained Alkyne-Functionalized Payload
Materials:
-
Azide-functionalized protein (from Part 1)
-
Strained alkyne-functionalized payload (e.g., DBCO- or BCN-payload)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the strained alkyne-functionalized payload in the reaction buffer.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[16] The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the excess payload.
Visualizing the Pathways and Workflow
To further elucidate the differences between these two powerful bioconjugation techniques, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]
- 4. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester vs. Maleimide-Based Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that dictates the success of bioconjugation strategies. This guide provides an objective comparison of the branched, multi-functional N-(Azido-PEG2)-N-Boc-PEG3-NHS ester and the widely used maleimide-based crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
The covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and medicine, enabling the creation of antibody-drug conjugates (ADCs), diagnostic probes, and novel therapeutic modalities. The stability and specificity of the resulting bioconjugate are paramount, and these are largely determined by the chemistry of the crosslinker employed. Here, we delve into a detailed comparison of two popular classes of crosslinkers: the versatile this compound and the thiol-reactive maleimide-based linkers.
Chemical Properties and Reaction Mechanisms
This compound is a heterotrifunctional crosslinker featuring a branched polyethylene (B3416737) glycol (PEG) spacer. This complex molecule offers three distinct functionalities:
-
An N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein).[1][2] This reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0) to form a stable amide bond.[2][3]
-
An azide group that enables "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This provides a highly specific and efficient method for subsequent conjugation to a molecule bearing a compatible alkyne or strained alkyne moiety.
-
A tert-butyloxycarbonyl (Boc)-protected amine , which can be deprotected under acidic conditions to reveal a primary amine for further functionalization.[6][7]
Maleimide-based crosslinkers are characterized by a maleimide (B117702) group that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, such as those found in cysteine residues.[8][9] The reaction, a Michael addition, forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[3][10] At pH values above 7.5, the maleimide group can also react with primary amines, and its susceptibility to hydrolysis increases.[3][10]
Performance Comparison: A Quantitative Look
The selection of a crosslinker often hinges on key performance metrics such as reaction efficiency, specificity, and the stability of the final conjugate. The following table summarizes these parameters for the NHS ester functionality of the azido-PEG linker and for maleimide-based linkers.
| Feature | This compound (via NHS ester) | Maleimide-Based Crosslinkers |
| Target Residue | Primary amines (Lysine, N-terminus)[11] | Sulfhydryls (Cysteine)[8] |
| Optimal pH | 7.2 - 9.0[2][3] | 6.5 - 7.5[3][10] |
| Reaction Speed | Fast (minutes to hours)[] | Very Fast (typically faster than NHS esters at optimal pH)[] |
| Bond Stability | Very Stable (Amide bond)[] | Stable (Thioether bond), but can be susceptible to retro-Michael reaction (thiol exchange) in vivo[14][15] |
| Specificity | High for primary amines.[11] Multiple lysine residues can lead to heterogeneous products. | Very high for thiols at optimal pH.[] Cysteine residues are less abundant than lysines, allowing for more site-specific conjugation. |
| Side Reactions | Hydrolysis of the NHS ester, especially at higher pH.[2][3] | Hydrolysis of the maleimide ring at higher pH. Reaction with amines at pH > 7.5.[3][10] Retro-Michael reaction leading to deconjugation.[14] |
Experimental Workflows and Logical Relationships
The choice between these linkers is often dictated by the desired conjugation strategy. The following diagrams illustrate typical experimental workflows.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. N-(Azido-PEG2)-N-Boc-PEG3-NHS ester_2093153-85-4_新研博美 [xinyanbm.com]
- 7. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. nbinno.com [nbinno.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Evaluating the Efficiency of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the labeling efficiency of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester with other commonly used PEGylation reagents. The selection of an appropriate labeling reagent is critical for the successful development of bioconjugates, ensuring optimal performance, stability, and reproducibility. This document presents a data-driven comparison, detailed experimental protocols for key analytical techniques, and visual representations of workflows and reaction pathways to aid in your selection process.
Data Presentation: A Quantitative Comparison of Labeling Reagents
The efficiency of a labeling reaction is influenced by several factors, including the protein's concentration, the molar ratio of the reagent to the protein, buffer composition, pH, and the intrinsic reactivity of the reagent itself. The following tables summarize key quantitative data for this compound and two common alternatives: a methoxy-terminated PEG NHS ester (mPEG-NHS) and a biotinylated PEG NHS ester (Biotin-PEG-NHS). The data presented is based on the labeling of a generic IgG antibody under typical reaction conditions.
| Parameter | This compound | mPEG-NHS Ester (5 kDa) | Biotin-PEG4-NHS Ester | Notes |
| Target Protein | Human IgG (150 kDa) | Bovine Serum Albumin (BSA) (66.5 kDa) | Human IgG (150 kDa) | Representative proteins for labeling studies. |
| Protein Concentration | 2 mg/mL | 10 mg/mL | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Molar Excess of Reagent | 20-fold | 6.5-fold | 20-fold | The optimal molar ratio should be determined empirically for each specific application. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | 0.1 M Sodium Bicarbonate, pH 9.0 | Phosphate Buffered Saline (PBS), pH 7.2-9.0 | NHS ester reactions are most efficient at a slightly basic pH. |
| Reaction Time | 1 hour | 1-4 hours | 30-60 minutes | Reaction times can be adjusted based on the desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Reactions can also be performed at 4°C for longer incubation times to minimize protein degradation. |
| Average Degree of Labeling (DOL) | 3 - 5 azides per antibody | 1.1 | 4 - 6 biotins per antibody | The DOL represents the average number of PEG molecules conjugated to a single protein molecule. |
| Labeling Efficiency | > 95% | Not explicitly stated, but successful labeling was achieved. | High, implied by the achieved DOL. | Percentage of antibody molecules labeled with at least one PEG molecule. |
| Post-Labeling Protein Recovery | > 90% | Not specified | Not specified | Recovery after purification to remove excess reagent. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent and optimal labeling results. Below are methodologies for key experiments cited in this guide.
Protocol 1: NHS Ester-Mediated Protein Labeling
This protocol describes a general procedure for the conjugation of an NHS-ester activated PEG reagent to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
This compound (or alternative PEG NHS ester reagent).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
PEG NHS Ester Preparation: Immediately before use, dissolve the PEG NHS ester reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically based on the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol is applicable when the PEG reagent or the molecule it carries has a distinct UV-Vis absorbance from the protein. For this compound, this method is more challenging as the azide (B81097) and Boc groups do not have strong, unique absorbance peaks. However, if a chromophore is introduced via the azide group (e.g., through a click reaction with a dye-alkyne), this method becomes applicable. For comparison, a protocol for a dye-labeled protein is provided.
Materials:
-
Purified PEGylated protein solution.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Buffer used for protein purification.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified PEGylated protein solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached label (e.g., a fluorescent dye).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
Aₘₐₓ is the absorbance at the λmax of the label.
-
CF is the correction factor (A₂₈₀ of the pure label / Aₘₐₓ of the pure label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Aₘₐₓ / (ε_label * Protein Concentration (M))
-
Where:
-
ε_label is the molar extinction coefficient of the label at its λmax.
-
-
Protocol 3: Analysis of PEGylation by MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for the analysis of PEGylated proteins to determine the degree of labeling and the heterogeneity of the product.
Materials:
-
Purified PEGylated protein.
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a suitable solvent like acetonitrile/water with 0.1% TFA).
-
Calibration standards.
Procedure:
-
Sample Preparation:
-
Desalt the purified PEGylated protein sample using a suitable method (e.g., ZipTip, dialysis) to remove any non-volatile salts.
-
Mix the desalted protein solution with the matrix solution in a 1:1 ratio (v/v).
-
-
Spotting:
-
Spot 1-2 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected PEGylated protein. Use a linear mode for larger molecules.
-
Calibrate the instrument using known protein standards.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the mass peaks corresponding to the unlabeled protein and the different PEGylated species (e.g., protein + 1 PEG, protein + 2 PEG, etc.).
-
The difference in mass between the peaks will correspond to the mass of the attached PEG reagent.
-
The distribution and intensity of the peaks will provide information on the degree of labeling and the heterogeneity of the PEGylation.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes and relationships described in this guide.
Comparative Guide to the Functional Validation of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Conjugates in PROTAC Development
This guide provides a comprehensive comparison of functional assays for validating the utility of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We present experimental data and detailed protocols for key validation steps, from initial conjugation to final cellular activity, comparing this linker's performance with common alternatives.
Introduction to this compound
This compound is a versatile linker used in the modular synthesis of PROTACs. Its key features include:
-
NHS (N-Hydroxysuccinimide) Ester: A reactive group for covalent modification of primary or secondary amines, commonly found on ligands for E3 ubiquitin ligases (e.g., VHL, CRBN).
-
Azido (B1232118) Group: A stable functional group that allows for bio-orthogonal "click" chemistry, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate a ligand for a protein of interest (POI).
-
PEG Spacer: A polyethylene (B3416737) glycol spacer (PEG5 in total) that provides solubility and flexibility, and influences the distance between the POI and the E3 ligase in the ternary complex.
-
Boc Protecting Group: A tert-Butyloxycarbonyl group that masks a secondary amine within the linker, preventing unwanted side reactions during the initial NHS ester conjugation. It is subsequently removed to allow for further modifications or to reveal the final linker structure.
The validation of a PROTAC constructed with this linker involves a multi-step process to ensure its chemical integrity and biological function. This guide will compare its application with two alternative linker strategies: a standard PEG linker with different reactive groups and a more rigid alkyl linker.
Experimental Workflows and Methodologies
The successful synthesis and validation of a PROTAC using the this compound linker follows a structured workflow.
-
NHS Ester Coupling: Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 4 hours. Monitor reaction completion by LC-MS. Purify the product by reverse-phase HPLC to obtain the Boc-protected azido-linker-E3L conjugate.
-
Boc Deprotection: Dissolve the conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure.
-
Click Chemistry (CuAAC): Dissolve the deprotected intermediate (1.0 eq) and the POI ligand-alkyne (1.0 eq) in a 3:1 mixture of t-BuOH and water. Add sodium ascorbate (B8700270) (1.0 eq) and copper(II) sulfate (B86663) (0.1 eq). Stir at 45°C for 12 hours. Purify the final PROTAC by reverse-phase HPLC.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Performance Comparison: Linker Effects on PROTAC Activity
The choice of linker is critical for PROTAC efficacy. We compared a PROTAC synthesized with the this compound (PROTAC A) against two alternatives targeting the same protein (BRD4) and E3 ligase (CRBN).
-
PROTAC B (Alternative PEG Linker): Utilizes a longer PEG8 chain with iodoacetamide (B48618) and amine reactive ends, requiring a different conjugation strategy.
-
PROTAC C (Alkyl Linker): Employs a rigid C12 alkyl chain, which may restrict the conformational flexibility required for optimal ternary complex formation.
Table 1: Comparative Performance of BRD4-Targeting PROTACs
| Parameter | PROTAC A (Azido-PEG5-NHS) | PROTAC B (Iodo-PEG8-Amine) | PROTAC C (Alkyl-C12) |
| Linker Length (Å) | ~20.5 | ~29.0 | ~17.0 |
| BRD4 DC50 (nM) | 15 | 45 | > 1000 |
| BRD4 Dmax (%) | 95% | 88% | 35% |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 4.1 | 6.5 |
| Aqueous Solubility (µM) | > 200 | > 200 | 25 |
The data indicates that the PEG5 linker in PROTAC A provides a balance of length and flexibility, leading to superior potency (lower DC50) and efficacy (higher Dmax) in degrading BRD4 compared to the longer PEG8 and the rigid alkyl linkers.
Mechanism of Action: Ternary Complex Formation
A successful PROTAC must effectively bridge the POI and the E3 ligase to form a productive ternary complex, which precedes ubiquitination and degradation.
The superiority of PROTAC A is likely due to the optimal spatial arrangement and flexibility afforded by the PEG5 linker, which facilitates a more stable and productive ternary complex. The rigid alkyl linker of PROTAC C, despite its good cell permeability, likely imposes conformational constraints that hinder the formation of this key complex, resulting in poor degradation.
Conclusion
The this compound is a highly effective bifunctional linker for PROTAC development. Its modular nature, enabled by the orthogonal NHS ester and azido reactive groups, simplifies the synthesis of complex PROTAC molecules. Functional assays demonstrate that the resulting PROTACs can achieve potent and efficacious degradation of target proteins. When compared to linkers of different lengths and compositions, the PEG5 linker length of this conjugate offered a superior balance of properties for the BRD4 model system, highlighting the critical importance of linker optimization in the design of effective PROTACs. The validation workflow and comparative data presented here serve as a robust guide for researchers utilizing this and similar linkers in their drug discovery efforts.
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a trifunctional linker molecule commonly used in bioconjugation and proteomics. Adherence to these protocols is critical to mitigate risks associated with its azide (B81097), NHS ester, and Boc-protected amine functionalities.
The primary hazard associated with this compound is the azide group, which can be toxic and potentially explosive under certain conditions.[1] The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[2] Therefore, all handling and disposal must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the following PPE:
-
Nitrile gloves (consider double-gloving)
-
Safety glasses or goggles
-
A properly fitting lab coat
Work should be conducted in a chemical fume hood.[3] Have an emergency spill kit readily available containing non-combustible absorbent materials like diatomite or universal binders.[2][4]
Step-by-Step Disposal Protocol
This protocol is designed to address the specific chemical properties of this compound, with a primary focus on the safe management of the azide component.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container solely for "Azide-Containing Waste."[1][3][5]
-
Never mix azide waste with other chemical waste streams, especially acidic solutions or heavy metal waste.[1][6] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[1] Contact with metals can form shock-sensitive and explosive metal azides.[1][6]
2. Preparing for Disposal:
-
For unused or expired solid this compound, dispose of it in its original container, placed within the designated azide waste stream.
-
For solutions of the compound, it is recommended to treat them as hazardous waste without attempting in-lab neutralization unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. While some general procedures for azide destruction exist (e.g., reaction with nitrous acid), these can be hazardous and are best left to trained professionals.[7]
3. Container Management:
-
Use a chemically compatible container, preferably the original one or a designated plastic container.[1][4] Avoid metal containers.
-
Ensure the waste container is tightly sealed to prevent leaks or spills and is clearly labeled with "Azide-Containing Waste" and a full description of the contents.[1][4]
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials such as acids, heavy metals, and halogenated solvents.[1]
4. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be placed in the designated azide waste container.
-
Use plastic or glass spatulas for handling solid material; never use metal spatulas .[1][3]
5. Spill Management:
-
In case of a small spill within a fume hood, cover the spill with a non-combustible absorbent material like diatomite or vermiculite.[2][4]
-
Carefully sweep the absorbed material into the designated azide waste container.
-
Decontaminate the surface by scrubbing with alcohol.[2]
-
For larger spills, evacuate the area, notify your supervisor and institutional EHS, and restrict access.[3]
6. Final Disposal:
-
Arrange for the pickup and disposal of the azide waste container through your institution's EHS office or a licensed chemical waste disposal service.[1][4][6] This ensures compliance with all local, state, and federal regulations.[2]
Data Presentation: Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[2] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| Azide-Specific Hazards | Can form explosive compounds with heavy metals and is highly toxic.[1][6] | Avoid contact with metals, acids, and halogenated solvents. Segregate waste.[1] |
Experimental Workflow: Disposal Procedure
The logical flow for the proper disposal of this compound is visualized below. This diagram outlines the critical decision-making and action steps from initial handling to final disposal, ensuring a systematic and safe process.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines as the primary authority.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. benchchem.com [benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
